delta-Tocotrienol
Description
Properties
IUPAC Name |
(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODADKLYLWWCHNB-LDYBVBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180288 | |
| Record name | delta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25612-59-3 | |
| Record name | δ-Tocotrienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Tocotrienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta-Tocotrienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-TOCOTRIENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SRB74OWSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Tocotrienol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
delta-tocotrienol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physicochemical Properties
Delta-tocotrienol is a member of the vitamin E family, distinguished from tocopherols (B72186) by the presence of three double bonds in its farnesyl isoprenoid side chain. This structural feature is believed to contribute to its unique biological activities.[1][2] It is a naturally occurring compound found in sources such as palm oil and rice bran.[1]
Chemical Structure
The chemical structure of this compound is characterized by a chromanol ring with a hydroxyl group, which is the primary site of its antioxidant activity, and an unsaturated isoprenoid tail. It is specifically a chroman-6-ol (B1254870) substituted by methyl groups at positions 2 and 8 and a farnesyl chain at position 2.[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | [2] |
| CAS Number | 25612-59-3 | [4][5] |
| Molecular Formula | C₂₇H₄₀O₂ | [4][5] |
| Molecular Weight | 396.6 g/mol | [2][4] |
| Canonical SMILES | CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| InChI | InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1 |
Physicochemical Properties
This compound is a lipophilic molecule, a property that governs its absorption, distribution, and cellular uptake. It is often described as a pale-yellow oil at room temperature.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Oil / Liquid | [5] |
| Solubility | Water: Practically insolubleOrganic Solvents: Soluble in ethanol, DMSO, DMF | [4] |
| UV Maximum Absorption (λmax) | 298 nm (in ethanol) | [4] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These effects are mediated through the modulation of various signaling pathways.
Anticancer Activity
This compound has demonstrated potent anticancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation and angiogenesis, and suppression of metastasis.
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NF-κB Signaling Pathway: this compound has been shown to suppress the constitutive activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[6][7] This inhibition is associated with the upregulation of the anti-inflammatory protein A20.[6] By inhibiting NF-κB, this compound can sensitize cancer cells to chemotherapeutic agents like gemcitabine.[7]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, is another target of this compound. In some cancer cells, it can suppress MAPK signaling, leading to apoptosis.[8] In hepatocellular carcinoma cells, the combination of this compound and interferon-alpha was found to enhance anti-tumor effects through the Erk/MAPK signaling pathway.[9]
-
PI3K/Akt Signaling Pathway: this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[10]
-
Wnt/β-catenin Signaling Pathway: In colon cancer cells, this compound has been shown to inhibit the Wnt signaling pathway by downregulating the expression of Wnt-1, β-catenin, c-jun, and cyclin D1, leading to the inhibition of cell proliferation.[11][12]
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Other Anticancer Mechanisms: this compound can also induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP-1.[13] It also inhibits angiogenesis by targeting Vascular Endothelial Growth Factor Receptor (VEGFR).[2]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.
-
NF-κB Signaling Pathway: Similar to its role in cancer, this compound is a potent inhibitor of the NF-κB pathway in inflammatory conditions.[6][14] It can reduce the expression of NF-κB-regulated pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16]
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MAPK Signaling Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to exert anti-inflammatory effects by modulating the MAPK and PPARs signaling pathways.[4] It can inhibit the phosphorylation of JNK and ERK1/2.[17]
Neuroprotective Activity
Tocotrienols, including the delta isomer, have shown promise as neuroprotective agents. Their ability to penetrate the blood-brain barrier allows them to exert their effects directly within the central nervous system.
-
Antioxidant and Anti-inflammatory Mechanisms: The neuroprotective effects of tocotrienols are partly attributed to their potent antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and inflammation, key contributors to neurodegenerative diseases.[18][19]
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Modulation of c-Src Kinase: Alpha-tocotrienol, a closely related isomer, has been shown to protect neurons from glutamate-induced death by suppressing the early activation of c-Src kinase.[18][20]
-
PI3K/Akt Pathway: Tocotrienols can trigger the PI3K/Akt signaling pathway, which is involved in neuronal survival and protection.[21]
Experimental Protocols
This section outlines common experimental methodologies used to investigate the biological effects of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic and antiproliferative effects of this compound on cancer cells.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to formazan (B1609692), which has a characteristic color that can be quantified spectrophotometrically.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).[13][22]
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Add the MTT or MTS reagent to each well and incubate for a specified time (typically 2-4 hours).[13][22]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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Apoptosis Assays
To determine if cell death induced by this compound occurs via apoptosis, several methods can be employed.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, thus identifying late apoptotic or necrotic cells.
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protocol Outline:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins such as cleaved Caspase-3, cleaved PARP-1, Bax, and Bcl-2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Protein Expression Analysis
-
Principle and Protocol: The protocol for Western blotting to analyze the expression of signaling proteins (e.g., NF-κB, p-ERK, p-Akt) is similar to that described for apoptosis markers.[22] The key difference is the use of primary antibodies specific to the target proteins of interest.
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC with UV or fluorescence detection is commonly used.
-
Methodology Outline:
-
Sample Preparation: Extract lipids, including this compound, from cells, tissues, or plasma using an appropriate organic solvent system.
-
Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, to separate the different tocotrienol (B1241368) isomers.
-
Detection: Monitor the column eluent using a UV detector set at approximately 298 nm or a fluorescence detector.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of a standard curve generated using known concentrations of a purified this compound standard.
-
References
- 1. Tocotrienol - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H40O2 | CID 5282350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tocotrienol, delta | 25612-59-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements [mdpi.com]
- 9. This compound enhances the anti-tumor effects of interferon alpha through reactive oxygen species and Erk/MAPK signaling pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620]. | Semantic Scholar [semanticscholar.org]
- 13. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanisms Mediating Anti-Inflammatory Effects of this compound and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JMIR Research Protocols - Effectiveness of Tocotrienol-Rich Fraction in Older Adults: Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial [researchprotocols.org]
- 17. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phytogaia.com [phytogaia.com]
- 19. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]
- 20. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 22. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Delta-Tocotrienol: An In-Depth Guide to Early Research on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, pre-2010 research that first illuminated the diverse biological activities of delta-tocotrienol, a lesser-known isoform of the vitamin E family. Early investigations, though nascent, laid the critical groundwork for our current understanding of its potential as a therapeutic agent. This document provides a comprehensive overview of these pioneering studies, focusing on its anticancer, anti-angiogenic, cholesterol-lowering, and neuroprotective properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols from key cited studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of the early findings.
Anticancer Activity: Early Insights into a Potent Cytotoxic Agent
Early research into the anticancer properties of tocotrienols quickly distinguished them from their more famous tocopherol cousins. These initial studies demonstrated that tocotrienols, particularly the delta-isomer, possessed potent antiproliferative and pro-apoptotic effects against various cancer cell lines, a quality not observed with alpha-tocopherol (B171835).
Quantitative Data on Anticancer Effects
The following table summarizes the key quantitative findings from early in vitro studies on the anticancer activity of this compound.
| Cancer Type | Cell Line | Compound(s) | Concentration/IC50 | Key Findings | Reference |
| Breast Cancer | MDA-MB-435 (ER-) | This compound | IC50: 30 µg/mL | Inhibited proliferation. | [1] |
| Breast Cancer | MCF-7 (ER+) | This compound | IC50: 2 µg/mL | Inhibited proliferation. Synergistic inhibitory effect with tamoxifen. | [1] |
| Breast Cancer | MDA-MB-231 (ER-) | This compound | Complete growth suppression at >10 µg/mL | Inhibited growth. | [2] |
| Breast Cancer | MCF7 (ER+) | This compound | Complete growth suppression at 6-10 µg/mL | Inhibited growth. | [2] |
| Breast Cancer | Mouse and Human | This compound | IC50 < alpha-Tocotrienol (B192550) and alpha-TOS | Reduced cell viability and induced apoptosis. | [3] |
Experimental Protocols
Cell Proliferation and Viability Assays (Guthrie et al., 1997 & Nesaretnam et al., 1998) [1][2]
-
Cell Lines: MDA-MB-435 (estrogen receptor-negative human breast cancer) and MCF-7 (estrogen receptor-positive human breast cancer).
-
Treatment: Cells were cultured in appropriate media and treated with varying concentrations of a tocotrienol-rich fraction (TRF) from palm oil, as well as individual tocotrienol (B1241368) isomers (alpha, gamma, and delta) and alpha-tocopherol.
-
Methodology for Proliferation: Cell proliferation was measured by the incorporation of [3H]thymidine into the DNA of the cells. Cells were incubated with the compounds for a specified period, followed by the addition of [3H]thymidine. The amount of radioactivity incorporated was then quantified as a measure of cell proliferation.
-
Methodology for Viability/Growth: Cell growth was assessed by counting the number of viable cells using a hemocytometer or by colorimetric assays such as the Alamar Blue assay. For longer-term growth experiments, cells were seeded at a low density and treated with the compounds for several days, with cell counts performed at regular intervals.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of a compound that inhibits cell proliferation or growth by 50%, was calculated from dose-response curves.
Signaling Pathways in Anticancer Activity
Early studies began to unravel the molecular mechanisms underlying the anticancer effects of tocotrienols. A key pathway identified was the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Studies showed that gamma-tocotrienol (B1674612), a close analogue of this compound, could abrogate NF-κB activation induced by various stimuli.[4] This inhibition was associated with the suppression of anti-apoptotic gene products, thereby sensitizing cancer cells to apoptosis.[4][5]
Anti-Angiogenic Activity: Cutting off the Tumor's Supply Lines
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Early research identified tocotrienols as potent anti-angiogenic agents, a property not shared by tocopherols.
Quantitative Data on Anti-Angiogenic Effects
The following table presents quantitative data from early studies on the anti-angiogenic effects of this compound.
| Experimental Model | Cell Line | Compound | Concentration | Key Findings | Reference |
| In vitro Tube Formation | Bovine Aortic Endothelial Cells | This compound | Not specified | Inhibited tube formation. | [6] |
| In vitro Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 2.5-5 µM | Suppressed DLD-1-CM-induced tube formation. | [7] |
| In vitro Migration | HUVECs | This compound | 2.5-5 µM | Suppressed DLD-1-CM-induced migration. | [7] |
| In vivo Matrigel Plug Assay | Mouse | This compound | 10-20 µg | Dose-dependent inhibition of DLD-1-induced vessel formation. | [7] |
| In vitro Proliferation, Migration, Tube Formation | HUVECs | This compound | 2.5-5 µM | Completely abolished VEGF-induced proliferation, migration, and tube formation. | [8] |
| In vivo Matrigel Plug Assay | Mouse | This compound | 30 µg | Inhibited tumor cell-induced vessel formation. | [8] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay (Shibata et al., 2008 & 2009) [7][8]
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Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Treatment: HUVECs were seeded on Matrigel-coated plates and treated with various concentrations of this compound in the presence of an angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or conditioned medium from cancer cells (DLD-1-CM).
-
Methodology: After incubation, the formation of capillary-like structures (tubes) was observed and photographed under a microscope. The extent of tube formation was quantified by measuring the total tube length or the number of branch points.
-
Data Analysis: The inhibitory effect of this compound on tube formation was expressed as a percentage of the control (stimulated cells without tocotrienol treatment).
In Vivo Matrigel Plug Angiogenesis Assay (Shibata et al., 2008 & 2009) [7][8]
-
Animal Model: Nude mice.
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Treatment: Matrigel, a solubilized basement membrane preparation, was mixed with an angiogenic stimulus (e.g., cancer cells or VEGF) and this compound. The mixture was then injected subcutaneously into the mice.
-
Methodology: After a set period (e.g., 7 days), the Matrigel plugs were surgically removed. The extent of new blood vessel formation within the plugs was quantified by measuring the hemoglobin content, which is proportional to the number of red blood cells and, therefore, the degree of vascularization.
-
Data Analysis: The hemoglobin content in the plugs from tocotrienol-treated mice was compared to that in the plugs from control mice to determine the in vivo anti-angiogenic effect.
Signaling Pathways in Anti-Angiogenic Activity
Early investigations into the anti-angiogenic mechanism of this compound pointed towards the inhibition of key signaling pathways in endothelial cells. One of the primary targets identified was the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This compound was shown to suppress VEGFR-2 signaling, which in turn inhibited downstream pathways like the Phosphatidylinositol-3 Kinase (PI3K)/Akt pathway, crucial for endothelial cell survival and proliferation.[7][9][10]
Cholesterol-Lowering Effects: A Novel Mechanism of Action
Some of the earliest research on tocotrienols focused on their ability to lower serum cholesterol levels, a property not shared by tocopherols. These pioneering studies identified a unique mechanism of action involving the post-transcriptional suppression of a key enzyme in cholesterol biosynthesis.
Quantitative Data on Cholesterol-Lowering Effects
The following table summarizes the quantitative findings from early human and animal studies on the cholesterol-lowering effects of tocotrienols.
| Study Population | Compound(s) | Daily Dose | Duration | Key Findings | Reference |
| Hypercholesterolemic Humans | Palmvitee (mixed tocotrienols) | 40 mg α-T, 48 mg α-T3, 112 mg γ-T3, 60 mg δ-T3 | 4 weeks | 10% decrease in total cholesterol. | [11] |
| Hypercholesterolemic Humans | gamma-Tocotrienol | 200 mg | 4 weeks | 13% decrease in total cholesterol. | [11] |
| Hypercholesterolemic Humans | Tocotrienol-rich fraction (TRF25) from rice bran | 25-200 mg | Dose-dependent | Dose-dependent suppression of serum cholesterol. | [12] |
Experimental Protocols
Human Supplementation Trials (Qureshi et al., 1995 & 2002) [11][12]
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Participants: Hypercholesterolemic human subjects.
-
Treatment: Participants were administered capsules containing either a tocotrienol-rich fraction (from palm oil or rice bran) or purified gamma-tocotrienol for a specified duration. A control group receiving a placebo (e.g., corn oil) was often included. In some studies, participants were also placed on a controlled diet, such as the American Heart Association Step 1 diet.
-
Methodology: Blood samples were collected from participants at baseline and at various time points throughout the study. Serum total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels were measured using standard clinical laboratory methods.
-
Data Analysis: Changes in lipid profiles from baseline were calculated and compared between the treatment and control groups to determine the effect of tocotrienol supplementation.
Signaling Pathways in Cholesterol Regulation
Early research elucidated that tocotrienols, particularly gamma- and this compound, lower cholesterol by inhibiting the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[13] This inhibition was found to occur via a post-transcriptional mechanism involving the degradation of the HMG-CoA reductase protein.[13] This was a significant finding, as it differentiated the action of tocotrienols from statin drugs, which act as competitive inhibitors of the enzyme.
Neuroprotective Effects: A Glimpse into Brain Health
Preliminary research before 2010 began to suggest that tocotrienols possess neuroprotective properties that are distinct from their antioxidant capacity. These early in vitro studies laid the foundation for later in vivo work on stroke and neurodegenerative diseases.
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative findings from early in vitro studies on the neuroprotective activity of tocotrienols.
| Neurotoxic Agent | Cell Line | Compound | Concentration | Key Findings | Reference |
| Hydrogen Peroxide (H2O2) | Primary rat striatal neurons | alpha-, gamma-, this compound | Not specified | Significantly attenuated H2O2-induced neurotoxicity. | [14] |
| Staurosporine | Primary rat striatal neurons | alpha-Tocotrienol | Not specified | Prevented oxidative stress-independent apoptosis. | [14] |
| Glutamate | HT4 neuronal cells | alpha-Tocotrienol | Nanomolar concentrations | Prevented glutamate-induced neurodegeneration. | [15] |
Experimental Protocols
In Vitro Neuroprotection Assay (Khanna et al., 2003 & Osakada et al., 2004) [14][15]
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Cell Culture: Primary neuronal cultures from rat striatum or immortalized neuronal cell lines like HT4 cells.
-
Treatment: Neuronal cells were pre-treated with various tocotrienol isomers (alpha, gamma, delta) or alpha-tocopherol for a specified period before being exposed to a neurotoxic agent.
-
Neurotoxic Challenge: Neurotoxicity was induced by agents such as glutamate, which causes excitotoxicity, or hydrogen peroxide and staurosporine, which induce oxidative stress and apoptosis, respectively.
-
Methodology for Assessing Neuroprotection: Cell viability was assessed using methods like the MTT assay or by counting the number of surviving neurons. Apoptosis was evaluated by looking for characteristic morphological changes in the nucleus (e.g., using Hoechst staining) or by detecting DNA fragmentation (e.g., using the TUNEL assay).
-
Data Analysis: The percentage of viable cells or the degree of apoptosis in tocotrienol-treated cultures was compared to that in cultures treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways in Neuroprotection
Early research into the neuroprotective mechanisms of tocotrienols, particularly alpha-tocotrienol, revealed an ability to modulate key signaling molecules involved in neuronal cell death. One of the initial discoveries was the inhibition of the c-Src kinase and 12-lipoxygenase (12-Lox) pathway, which is activated by glutamate-induced excitotoxicity.[16] By suppressing this pathway, alpha-tocotrienol could prevent neurodegeneration at nanomolar concentrations, a potency far exceeding that of alpha-tocopherol.[15]
Conclusion
The early studies on this compound, conducted before 2010, were instrumental in establishing its unique and potent biological activities, clearly distinguishing it from the more extensively studied tocopherols. These foundational investigations revealed its promise as an anticancer, anti-angiogenic, cholesterol-lowering, and neuroprotective agent. The in vitro and in vivo data, along with the initial elucidation of its effects on key signaling pathways such as NF-κB, VEGFR-2, HMG-CoA reductase, and c-Src/12-Lox, provided a strong rationale for the continued and expanded research that is witnessed today. This guide serves as a testament to that pioneering work, offering a valuable resource for researchers and drug development professionals seeking to build upon this critical early knowledge in the ongoing exploration of this compound's therapeutic potential.
References
- 1. Inhibition of proliferation of estrogen receptor-negative MDA-MB-435 and -positive MCF-7 human breast cancer cells by palm oil tocotrienols and tamoxifen, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocotrienols inhibit the growth of human breast cancer cells irrespective of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic activity of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo angiogenesis is suppressed by unsaturated vitamin E, tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of hypercholesterolemic subjects to administration of tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-dependent suppression of serum cholesterol by tocotrienol-rich fraction (TRF25) of rice bran in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]
- 14. Alpha-tocotrienol provides the most potent neuroprotection among vitamin E analogs on cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective properties of the natural vitamin E alpha-tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta-Tocotrienol: A Multi-Faceted Inhibitor of Cancer Cell Proliferation and Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta-tocotrienol (δ-T3), a natural isoform of vitamin E, has emerged as a potent anti-cancer agent with a diverse and intricate mechanism of action. Unlike its more common tocopherol counterparts, this compound exhibits superior bioactivity in suppressing the growth and survival of a wide range of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-neoplastic effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology and drug development, offering insights into the therapeutic potential of this compound. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Introduction
Vitamin E comprises a family of eight structurally related compounds, divided into two subgroups: tocopherols (B72186) and tocotrienols. While alpha-tocopherol (B171835) is the most prevalent form of vitamin E in tissues, recent research has highlighted the superior anti-cancer properties of tocotrienols, particularly the delta isoform.[1][2] this compound has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including those of the breast, lung, prostate, pancreatic, and bladder.[2][3][4] Its multi-targeted mechanism of action, which involves the modulation of numerous oncogenic signaling pathways, makes it a promising candidate for cancer therapy and chemoprevention.
Quantitative Analysis of Anti-Cancer Activity
The anti-proliferative efficacy of this compound has been quantified across a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following tables summarize the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Lung Adenocarcinoma | A549 | 11.5 | 48 | [5] |
| Glioblastoma | U87MG | 9.8 | 48 | [5] |
| Breast Cancer | MDA-MB-231 | 6.9 | 72 | [6] |
| Breast Cancer | MCF-7 | 6.8 | 72 | [6] |
| Chondrosarcoma | SW1353 | 19.5 µg/mL (~49 µM) | 24 | [1] |
| Prostate Cancer | DU145 | 29.1 | 24 | [7] |
| Prostate Cancer | PC3 | 32.2 | 24 | [7] |
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines.
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Reference |
| Bladder Cancer | T24, 5637 | ≥ 100 | G1 phase arrest | [3] |
| Pancreatic Cancer | AsPc-1, MiaPaCa-2 | 50 | Augmentation of gemcitabine-induced apoptosis | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | DLD-1-CM induced | 2.5-5 | Suppression of tube formation, migration, and adhesion | [9] |
Table 2: Effective Concentrations of this compound for Specific Anti-Cancer Effects.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes essential for tumor growth and survival.
Induction of Apoptosis
A primary mechanism by which this compound eliminates cancer cells is through the induction of apoptosis, or programmed cell death. This is achieved through both the extrinsic and intrinsic apoptotic pathways.
-
Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors such as DR4 and DR5, leading to the activation of caspase-8.[2] Activated caspase-8 then initiates a cascade of downstream caspase activation, ultimately leading to apoptosis.
-
Intrinsic (Mitochondrial) Pathway: this compound modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[3][10] This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][8] A key indicator of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP), is consistently observed following this compound treatment.[3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. δ-Tocotrienol, a natural form of vitamin E, inhibits pancreatic cancer stem-like cells and prevents pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Delta-Tocotrienol's Modulation of Core Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol (δ-T3), a natural isomer of the vitamin E family, has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and chemopreventive properties. Unlike the more common tocopherols, tocotrienols possess an unsaturated isoprenoid side chain that contributes to their enhanced biological activities. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting multiple key signaling cascades that are often dysregulated in chronic diseases, particularly cancer. The following sections delve into the specific pathways impacted by δ-T3.
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, constitutive activation of NF-κB promotes tumorigenesis. This compound has been shown to be a potent inhibitor of this pathway.[1][2][3]
Mechanism of Action:
This compound inhibits the NF-κB signaling cascade through several mechanisms. It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[3][4] Furthermore, δ-T3 can inhibit the upstream kinase, Transforming Growth Factor β-activated kinase 1 (TAK1), which is essential for NF-κB activation.[4] Studies have also indicated that δ-T3 can upregulate A20 and CYLD, two negative regulators of the NF-κB pathway.[4] In some cancer cell lines, δ-T3 has been observed to decrease the DNA-binding activity of NF-κB in a dose-dependent manner.[2]
Quantitative Data on NF-κB Pathway Modulation:
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 Macrophages | 20 µM δ-T3 for 4-16h | Increased expression of A20 and CYLD | [4] |
| Pancreatic Cancer Cells | Not specified | Inhibition of constitutive NF-κB activation | [4] |
| Breast Cancer Cells | Not specified | Inhibition of TNF-α-triggered NF-κB activation | [4] |
| Non-Small-Cell Lung Cancer (A549 and H1299) | Dose-dependent | Inhibition of NF-κB DNA-binding activity | [2] |
| Adult T-cell Leukemia (ED40515) | Not specified | Decreased nuclear p65 NF-κB levels | [3] |
Diagram: this compound Inhibition of the NF-κB Pathway
Caption: this compound inhibits NF-κB signaling by blocking TAK1 and IKK activation and upregulating the inhibitor A20.
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
The STAT3 pathway is another crucial signaling cascade involved in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. This compound has been identified as a potent inhibitor of STAT3 signaling.[5][6]
Mechanism of Action:
This compound suppresses the STAT3 pathway by inhibiting the phosphorylation of STAT3 at tyrosine 705 (Y705) in a dose-dependent manner.[5][6] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. The mechanism involves the upregulation of protein tyrosine phosphatase SHP-1, a negative regulator of STAT3.[5][6] Additionally, δ-T3 can reduce the activation of upstream kinases such as Janus kinase (JAK) and Src kinase, which are responsible for STAT3 phosphorylation.[6]
Quantitative Data on STAT3 Pathway Modulation:
| Cell Line | Treatment | Effect | Reference |
| Bladder Cancer (T24, 5637) | ≥ 50 µM δ-T3 | Reduced phosphorylation of ETK (upstream of STAT3) | [5] |
| Bladder Cancer (T24, 5637) | Dose-dependent | Suppressed phosphorylation of STAT3 (Y705) | [5] |
| Bladder Cancer (T24, 5637) | Dose-dependent | Induced expression of SHP-1 | [5] |
| Hepatocellular Carcinoma (HepG2) | 25-50 µM γ-T3 for 6h | Maximum inhibition of constitutive STAT3 activation | [6] |
| Hepatocellular Carcinoma (HepG2) | 25-50 µM γ-T3 for 6h | Maximum induction of SHP-1 expression | [6] |
Diagram: this compound Inhibition of the STAT3 Pathway
Caption: this compound inhibits STAT3 signaling by blocking upstream kinases (JAK, Src) and upregulating the phosphatase SHP-1.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in cancer. This compound has demonstrated inhibitory effects on this critical survival pathway.
Mechanism of Action:
This compound has been shown to suppress the activation of Akt, a key downstream effector of PI3K. This leads to the modulation of several downstream targets of Akt, including mTOR, S6 kinase, GSK-3β, and FOXO3. The suppression of this pathway contributes to the induction of apoptosis in cancer cells.
Quantitative Data on PI3K/Akt/mTOR Pathway Modulation:
| Cell Line | Treatment | Effect | Reference |
| Pancreatic Cancer | γ- and δ-T3 | Reduced activation of Akt | [7] |
| Pancreatic Cancer | γ-T3 | Modulation of mTOR, S6 kinase, GSK-3β, and FOXO3 | [8] |
| Breast Cancer | γ-T3 | Suppression of PI3K/Akt signaling | [9] |
Diagram: this compound Inhibition of the PI3K/Akt/mTOR Pathway
References
- 1. Vitamin E δ-Tocotrienol Levels in Tumor and Pancreatic Tissue of Mice after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptotic cell death via depletion of intracellular squalene in ED40515 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Tocotrienol is a novel inhibitor of constitutive and inducible STAT3 signalling pathway in human hepatocellular carcinoma: potential role as an antiproliferative, pro-apoptotic and chemosensitizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta-Tocotrienol as a Natural NF-kappaB Inhibitor: A Technical Guide
Introduction
Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor complex that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Under normal physiological conditions, NF-κB remains in an inactive state in the cytoplasm, bound to its inhibitory protein, IκBα.[3][4] Upon stimulation by various signals such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα.[3][5] This event unmasks the nuclear localization signal on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus.[2] There, it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation and cell survival.[1][5]
Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][6][7] Consequently, this pathway has become a significant target for therapeutic intervention. Natural compounds are a promising source of novel NF-κB inhibitors. Among these, delta-tocotrienol (δ-T3), a natural isomer of vitamin E found in sources like annatto (B74696) seeds, has emerged as a potent inhibitor of NF-κB activation.[8][9] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental evaluation of this compound as a natural NF-κB inhibitor.
Mechanism of Action
This compound inhibits NF-κB signaling through a multi-targeted approach, intervening at several key points in the activation cascade. Unlike many synthetic inhibitors, its action is not limited to a single molecule but rather a modulation of upstream kinases, negative regulators, and associated signaling pathways.
Inhibition of Upstream Kinases
Studies have shown that this compound potently inhibits the phosphorylation of transforming growth factor β-activated kinase 1 (TAK1), an essential upstream kinase required for the activation of the IKK complex in response to TNF-α.[8][10] By preventing TAK1 activation, this compound effectively blocks the entire downstream signaling cascade that leads to IκBα degradation and NF-κB activation.
Upregulation of Endogenous NF-κB Inhibitors
A key mechanism of this compound's anti-NF-κB effect is the significant upregulation of A20 (also known as TNFAIP3) and, to a lesser extent, cylindromatosis (CYLD).[8][10] Both A20 and CYLD are well-established negative regulators of the NF-κB pathway.[8] A20 functions as a ubiquitin-editing enzyme that deubiquitinates key signaling molecules like RIP1 and TRAF6, thereby terminating the signal. It can also directly inhibit the IKK complex through a noncatalytic mechanism.[8] The critical role of A20 in this compound's action was validated in studies using A20 knockout cells, where the inhibitory effect of this compound on NF-κB was substantially diminished.[8][10]
Modulation of Sphingolipid Metabolism
The induction of A20 by this compound is linked to its ability to modulate cellular sphingolipid metabolism. Treatment with this compound leads to a rapid and sustained increase in intracellular dihydroceramides.[8][10] Dihydroceramides have been shown to induce A20 expression and inhibit NF-κB. This connection was further solidified by experiments where myriocin, an inhibitor of de novo sphingolipid synthesis, partially counteracted this compound's ability to induce A20 and inhibit NF-κB activation.[8][10]
Downregulation of the Notch-1 Signaling Pathway
In the context of non-small-cell lung cancer (NSCLC), this compound has been shown to downregulate the Notch-1 signaling pathway.[11] Notch-1 is a key activator of NF-κB. This compound treatment leads to a dose-dependent decrease in the expression of Notch-1 and its downstream target, HES-1.[11] This suppression of Notch-1 signaling contributes to the inactivation of NF-κB and a subsequent reduction in the expression of NF-κB target genes involved in metastasis, such as MMP-9 and uPA.[11]
The interconnected mechanisms are visualized in the signaling pathway diagrams below.
Data Presentation
The efficacy of this compound in inhibiting cancer cell growth and NF-κB signaling has been quantified in various studies. The following tables summarize key findings.
Table 1: Cytotoxicity of this compound (δ-T3) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Time (h) | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | Neutral Red | 24 | 16.5 ± 1.1 | [12] |
| 48 | 11.2 ± 0.5 | [12] | |||
| 72 | 8.8 ± 0.4 | [12] | |||
| U87MG | Glioblastoma | Neutral Red | 24 | 12.1 ± 0.8 | [12] |
| 48 | 10.5 ± 0.6 | [12] | |||
| 72 | 8.9 ± 0.3 | [12] | |||
| T24 | Bladder Cancer | MTT | 48 | ~100-150 | [13] |
| 5637 | Bladder Cancer | MTT | 48 | ~100-150 | [13] |
| MDA-MB-231 | Breast Cancer | Coulter Counter | 72 | 6.9 ± 0.3 µg/ml | [14] |
| MCF-7 | Breast Cancer | Coulter Counter | 72 | 6.8 ± 0.3 µg/ml |[14] |
Table 2: Effect of this compound (δ-T3) on NF-κB Pathway Proteins and Target Genes
| Cell Line | Treatment | Target Protein/Gene | Method | Result | Reference |
|---|---|---|---|---|---|
| RAW 264.7 | δ-T3 pre-incubation, then TNF-α | p-IκBα, p-p65 | Western Blot | Dose-dependent decrease | [8] |
| RAW 264.7 | δ-T3 treatment | A20, CYLD | Western Blot | Significant increase in expression | [8][10] |
| RAW 264.7 | δ-T3 pre-incubation, then TNF-α | p-TAK1 | Western Blot | Potent inhibition of phosphorylation | [8][10] |
| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | Notch-1, HES-1 | Western Blot | Dose-dependent decrease | [11] |
| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | NF-κB DNA Binding | EMSA | Dose-dependent decrease | [11] |
| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | MMP-9, uPA | Western Blot, RT-PCR | Dose-dependent decrease | [11] |
| A549, H1299 | δ-T3 (10, 20, 30 µM) for 72h | miR-451 | RT-PCR | Dose-dependent increase | [11] |
| Pancreatic Cancer Cells | δ-T3 treatment | NF-κB Activity | Reporter Assay | Significant inhibition | [15] |
| Pancreatic Cancer Cells | δ-T3 treatment | Bcl-XL, XIAP, Survivin | Not Specified | Suppression of expression |[15] |
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Caption: Mechanism of NF-κB inhibition by this compound.
Caption: Experimental workflow for NF-κB inhibition assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to evaluate the effect of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), A549, H1299 (human non-small-cell lung cancer), T24, 5637 (human bladder cancer), HeLa, or HEK293T are commonly used.[2][8][11][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1][16]
-
Treatment Protocol: For inhibition studies, cells are generally pre-treated with varying concentrations of this compound (e.g., 5-50 µM) for a specified period (e.g., 1-16 hours) before stimulation.[8] Following pre-treatment, an NF-κB activator like TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS) is added for a shorter duration (e.g., 15-60 minutes for protein phosphorylation studies, or 6-8 hours for reporter assays) before harvesting.[1][8]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of this compound.
-
Procedure:
-
Seed 1,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[12][13]
-
Treat cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for desired time points (24, 48, 72 hours).[12][13]
-
After treatment, add 10-20 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[13][17]
-
Aspirate the medium and dissolve the resulting formazan (B1609692) crystals in 100-200 µL of DMSO.[13][17]
-
Measure the absorbance at 490 nm or 540 nm using a microplate reader.[13][17] Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Procedure:
-
Seed 1 x 10^6 cells in a 100-mm dish, treat as described above, and harvest.[17]
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[17]
-
Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-p65, p65, p-IκBα, IκBα, A20, TAK1, Notch-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is the gold standard for detecting the DNA-binding activity of transcription factors like NF-κB.[18]
-
Procedure:
-
Nuclear Extract Preparation: Treat and harvest cells, then isolate nuclear proteins using a high-salt buffer extraction method.[5]
-
Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5′-AGTTGAGGGGACTTTCCCAGGC-3′). Label the probe with a non-radioactive (e.g., biotin (B1667282), IRDye) or radioactive ([γ-32P]ATP) tag.[19][20]
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly[d(I-C)] (a non-specific DNA competitor) for 20-30 minutes at room temperature.[20]
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in TBE buffer.[19]
-
Detection: Transfer the complexes to a membrane for chemiluminescent detection (for biotin probes) or visualize directly by autoradiography (for 32P) or infrared imaging (for IRDye).[19][20] A decrease in the intensity of the shifted band indicates inhibition of NF-κB DNA binding.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[1]
-
Procedure:
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and a second plasmid with a constitutively expressed Renilla luciferase gene (for normalization).[1][21][22]
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours.[1][2]
-
Stimulation: Induce NF-κB activation with TNF-α or another agonist for 6-8 hours.[1][2]
-
Lysis and Measurement: Lyse the cells using a passive lysis buffer.[21] Measure the luminescence from both firefly and Renilla luciferases sequentially in a luminometer using a dual-luciferase reporter assay system.[1][21]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.[1]
-
Conclusion
This compound demonstrates significant potential as a natural inhibitor of the NF-κB signaling pathway. Its multifaceted mechanism of action—targeting upstream kinases, upregulating endogenous inhibitors like A20 via sphingolipid modulation, and downregulating oncogenic pathways like Notch-1—distinguishes it from single-target synthetic drugs. The quantitative data consistently show its ability to inhibit cell proliferation and suppress key markers of NF-κB activation at physiologically relevant concentrations. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in NF-κB-driven diseases, paving the way for its development as a chemosensitizing agent or a standalone therapeutic for inflammatory conditions and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of NFκB signalling pathway by tocotrienol: A systematic review. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Vitamin E δ-tocotrienol sensitizes human pancreatic cancer cells to TRAIL-induced apoptosis through proteasome-mediated down-regulation of c-FLIPs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 19. licorbio.com [licorbio.com]
- 20. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. NF-κB reporter assay [bio-protocol.org]
A Technical Guide to the Role of Delta-Tocotrienol in Lipid Metabolism and Cholesterol Reduction
Abstract: Delta-tocotrienol (δ-T3), a potent isomer of the vitamin E family, has emerged as a significant modulator of lipid metabolism and cholesterol homeostasis. Unlike tocopherols, tocotrienols possess a unique unsaturated isoprenoid side chain that enhances their biological activity, particularly in the context of cardiovascular health. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its hypocholesterolemic effects. The primary mechanism involves the post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, by promoting its ubiquitination and subsequent degradation.[1][2][3][4] Additionally, this compound modulates the sterol regulatory element-binding protein 2 (SREBP-2) pathway, further curtailing the expression of lipogenic genes.[3][5][6][7][8] This document synthesizes quantitative data from in vitro, animal, and human studies, details key experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
This compound's influence on lipid metabolism is multifaceted, primarily targeting the regulation of the master enzyme in cholesterol synthesis, HMG-CoA reductase (HMGR), and the key transcription factors that govern lipogenesis.
Post-Transcriptional Regulation of HMG-CoA Reductase
The most well-documented mechanism for this compound's cholesterol-lowering effect is its ability to accelerate the degradation of the HMG-CoA reductase protein.[1][2][3] This action is distinct from statins, which act as competitive inhibitors of the enzyme.[2] Delta- and gamma-tocotrienols induce the ubiquitination of HMGR, marking it for degradation by the 26S proteasome.[3] This post-transcriptional suppression effectively reduces the cellular concentration of the enzyme, leading to a decrease in mevalonate (B85504) production and, consequently, lower cholesterol synthesis.[3][4]
Modulation of the SREBP-2 Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, are critical transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. This compound has been shown to inhibit the maturation and processing of SREBP-2.[3][9] By blocking the cleavage and activation of SREBP-2, this compound prevents its translocation to the nucleus, thereby downregulating the transcription of target genes, including HMG-CoA reductase and the LDL receptor.[5][6][8][10] This action complements the direct degradation of the HMGR protein, providing a dual-level control over cholesterol biosynthesis.
Additional Mechanisms
Beyond HMGR and SREBP-2, studies indicate that gamma- and delta-tocotrienols can suppress other genes integral to lipid homeostasis, including DGAT2 (Diacylglycerol O-Acyltransferase 2) and APOB100 (Apolipoprotein B100).[5][6][7] This leads to a reduction in triglyceride synthesis and Very Low-Density Lipoprotein (VLDL) secretion. Furthermore, some evidence suggests tocotrienols may enhance the removal of LDL cholesterol from circulation by inducing the expression of the LDL receptor (LDLr).[5][6][7]
Quantitative Effects on Lipid Profiles: A Summary of Evidence
The lipid-lowering efficacy of this compound has been quantified in numerous pre-clinical and clinical investigations. The data consistently show significant reductions in total cholesterol, LDL cholesterol, and triglycerides.
Pre-clinical (In Vitro & Animal) Studies
Animal models have been crucial in elucidating the potent hypocholesterolemic effects of this compound, often demonstrating more pronounced effects than those observed in human trials.
| Model | Agent | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | Reference(s) |
| LDLr-deficient Mice | γ- and δ-Tocotrienol | 50 mg/kg/day | 1 month | ↓ 28% | - | ↓ 19% | [5][6][11] |
| Hypercholesterolemic Pigs | Tocotrienol-Rich Fraction | 50 µg/g diet | - | ↓ 44% | ↓ 60% | - | [3] |
| Chickens | δ-Tocotrienol | 50-2000 ppm diet | 4 weeks | ↓ up to 32% | ↓ up to 66% | ↓ (at higher doses) | [12] |
| Hamsters (High-Fat Diet) | γ-Tocotrienol | 58-263 mg/kg/day | 4 weeks | ↓ up to 15% | ↓ up to 32% | No significant change | [13] |
| Rats (High-Fat Diet) | Annatto (B74696) Tocotrienol (B1241368) | 60 mg/kg/day | 12 weeks | - | ↓ Significantly | - | [14] |
Human Clinical Trials
Human studies confirm the lipid-modulating effects of this compound, particularly on triglycerides and LDL cholesterol, although results can vary based on dosage, formulation, and patient population.
| Study Population | Agent | Dosage | Duration | Total Cholesterol (TC) | LDL-C | Triglycerides (TG) | HDL-C | Reference(s) |
| Borderline Hypercholesterolemic | γ- and δ-Tocotrienol | 120 mg/day | - | Unchanged | Unchanged | ↓ 28% | Unchanged | [5][6][11] |
| Hypercholesterolemic | Mixed Tocotrienols (~13% δ-T3) | 300 mg/day | 6 months | ↓ 11% | ↓ 17.5% | No significant change | No significant change | [15] |
| Hypercholesterolemic | Annatto Tocotrienol (~90% δ-T3) | 250 mg/day | 4 weeks | ↓ 15% | ↓ 18% | ↓ 14% | - | [1] |
| Healthy Subjects | δ-Tocotrienol | 250 mg/day | 14 days | No significant change | No significant change | ↓ (trend) | ↑ (trend) | [16] |
| Borderline Hypercholesterolemic | γ- and δ-Tocotrienol | - | 2 months | - | - | ↓ 28% | - | [7] |
| Hypercholesterolemic | Tocotrienol | 75 mg/day | 2 months | ↓ 13% | ↓ 9-15% | ↓ 20-30% | ↑ 4-7% | [4] |
Key Experimental Methodologies
The investigation of this compound's effects relies on standardized in vitro, animal, and human trial protocols.
In Vitro Model: HepG2 Cell Line Assay
The human hepatoma (HepG2) cell line is a widely used in vitro model to study hepatic lipid metabolism. These cells retain many differentiated hepatic functions, including lipoprotein synthesis and receptor-mediated lipoprotein uptake.
Protocol Summary:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Analysis: Post-treatment, cells and media are harvested. Cellular lysates are analyzed for the expression of key proteins (e.g., HMGR, SREBP-2) via Western Blot. Gene expression is quantified using RT-qPCR. Secreted lipids (cholesterol, triglycerides) in the media are measured using enzymatic assays.
Animal Model: Hypercholesterolemic Rodent Study
Rodent models, such as LDLr-deficient mice or rats fed a high-fat diet, are instrumental for in vivo evaluation of lipid-lowering compounds.[5][6][14]
Protocol Summary:
-
Animal Selection: Select appropriate rodent models (e.g., male Wistar rats).
-
Acclimation: Animals are acclimated to the facility for a period (e.g., one week).
-
Diet Induction: A high-fat diet (HFD) is administered to induce hypercholesterolemia in treatment groups, while a control group receives a standard diet.
-
Intervention: The HFD group is divided to receive either vehicle control (e.g., olive oil) or this compound via oral gavage daily for the study duration (e.g., 12 weeks).[14]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the study, animals are fasted, and blood is collected via cardiac puncture for serum lipid analysis. Liver tissue may be collected for gene/protein expression analysis.
Human Clinical Trial: Randomized, Placebo-Controlled Design
The gold standard for evaluating efficacy in humans is the randomized, double-blind, placebo-controlled trial.
Protocol Summary:
-
Participant Recruitment: Subjects are screened based on inclusion criteria (e.g., elevated LDL-C levels) and exclusion criteria (e.g., use of other lipid-lowering medications).
-
Informed Consent: All participants provide written informed consent.
-
Baseline Measurement: Baseline data, including a full fasting lipid panel, are collected.
-
Randomization: Subjects are randomly assigned to receive either the this compound supplement or a matching placebo for the trial duration (e.g., 6 months).[15]
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
-
Follow-up: Participants are followed up at regular intervals (e.g., every 4 weeks) to monitor for adverse events and to collect fasting blood samples.[17]
-
Endpoint Analysis: The primary endpoint is the percentage change in LDL-C from baseline to the end of the study. Secondary endpoints may include changes in TC, TG, and HDL-C.
Conclusion and Future Directions
The body of evidence strongly supports the role of this compound as a potent natural compound for managing dyslipidemia. Its unique, statin-distinct mechanism of promoting HMG-CoA reductase degradation, coupled with the suppression of the SREBP-2 pathway, positions it as a compelling agent for cardiovascular health. While animal studies show robust effects, human clinical trial results, though positive, highlight variability that may be attributed to bioavailability, dosage, and the presence of other vitamin E isomers like alpha-tocopherol, which can attenuate the hypocholesterolemic action of tocotrienols.[18]
Future research should focus on optimizing delivery systems to enhance bioavailability, conducting larger-scale, long-term clinical trials to establish definitive efficacy and safety profiles, and exploring synergistic effects with other lipid-lowering agents. Further investigation into its impact on PCSK9 and other novel lipid targets is also warranted to fully elucidate its therapeutic potential in the landscape of cardiovascular disease prevention and treatment.
References
- 1. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma Delta Tocotrienols Reduce Hepatic Triglyceride Synthesis and VLDL Secretion [jstage.jst.go.jp]
- 6. Gamma delta tocotrienols reduce hepatic triglyceride synthesis and VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocotrienols Shown to be Effective in Lowering Fat Levels in Blood [nutritioninsight.com]
- 8. A key regulator of cholesterol homoeostasis, SREBP-2, can be targeted in prostate cancer cells with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dougcookrd.com [dougcookrd.com]
- 10. researchgate.net [researchgate.net]
- 11. Gamma Delta Tocotrienols Reduce Hepatic Triglyceride Synthesis and VLDL Secretion | Davos Life Science Tocotrienols [klkoleo.com]
- 12. Dose-response impact of various tocotrienols on serum lipid parameters in 5-week-old female chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of either gamma-tocotrienol or a tocotrienol mixture on the plasma lipid profile in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vitamin E tocotrienols may reduce cholesterol: RCT data [nutraingredients.com]
- 16. Short-term intake of this compound on lipid profiles in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
- 18. Tocotrienols in the Management of… | Clinician.com [clinician.com]
foundational research on delta-tocotrienol and neuroprotection
An In-depth Technical Guide to the Foundational Research on Delta-Tocotrienol and Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vitamin E, a family of eight lipid-soluble compounds, is essential for neurological health.[1] While α-tocopherol is the most studied isoform, emerging evidence highlights the potent neuroprotective properties of tocotrienols, particularly this compound (δ-T3).[1][2] Tocotrienols possess an unsaturated isoprenoid side chain, which allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[3][4] This guide provides a comprehensive overview of the foundational research on this compound's neuroprotective mechanisms, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach that includes potent antioxidant activity, anti-inflammatory actions, and the modulation of specific intracellular signaling pathways critical to neuronal survival and death.
Antioxidant and Anti-inflammatory Activity
Like other vitamin E isoforms, tocotrienols are powerful antioxidants that protect cellular structures from oxidative stress by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing lipid peroxidation in cell membranes.[1][5][6] This is particularly crucial in the brain, a site of high oxidative activity.[3] Beyond direct radical scavenging, tocotrienols exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB, which helps to attenuate microglial activation and neuroinflammation.[3]
Modulation of Key Signaling Pathways in Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a primary mechanism of neuronal cell death in acute neurological events like stroke.[7] Alpha- and this compound have been shown to offer significant protection against this process, often at nanomolar concentrations, through mechanisms independent of their antioxidant properties.[1][8]
Key molecular targets modulated by tocotrienols include:
-
c-Src Kinase: Over-activation of the c-Src kinase, a non-receptor tyrosine kinase highly expressed in the brain, is linked to neurodegeneration.[7] Nanomolar concentrations of α-tocotrienol can suppress the glutamate-induced early activation of c-Src kinase, a function not shared by α-tocopherol.[8][9][10] This inhibition is a critical checkpoint in preventing the downstream cascade leading to cell death.[9]
-
12-Lipoxygenase (12-Lox): This enzyme is a key mediator of glutamate-induced neurodegeneration.[1][7] Following a glutamate (B1630785) challenge, 12-Lox is rapidly tyrosine-phosphorylated by c-Src.[9][10] Tocotrienols prevent this phosphorylation, thereby blocking this pathway to cell death.[9][10] Studies using 12-Lox deficient mice have confirmed their increased resistance to stroke-induced brain injury.[9][10]
-
Phospholipase A2 (PLA2): Glutamate stimulation activates cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid from membrane phospholipids.[11] This release is a substrate for 12-Lox. α-tocotrienol at nanomolar concentrations has been shown to inhibit the glutamate-induced activation of cPLA2, thus reducing arachidonic acid mobilization and subsequent neurotoxicity.[7][11]
Anti-Apoptotic Mechanisms
This compound has been shown to induce apoptosis in cancer cells but can prevent it in neurons, highlighting its cell-type-specific effects. In nasopharyngeal carcinoma cells, δ-T3 triggers apoptosis by up-regulating caspases-3, -8, and -9 and dysregulating Bax and Bcl-2 expression.[12] Conversely, in neuronal models, tocotrienols prevent apoptosis. For instance, α-tocotrienol can prevent oxidative stress-independent apoptosis induced by staurosporine, an action not seen with γ- or δ-tocotrienol, suggesting a mechanism beyond its antioxidant capacity.[13][14] A novel pathway involves α-tocotrienol preventing the cleavage of the anti-apoptotic protein Bcl-xL into its pro-apoptotic form, ΔN-Bcl-xL, in response to excitotoxicity, thereby preserving mitochondrial function.[15]
Quantitative Data on Neuroprotection
The neuroprotective efficacy of this compound and related tocotrienol-rich fractions (TRF) has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.
Table 1: In Vitro Studies on Tocotrienol Neuroprotection
| Model System | Toxin/Insult | Treatment | Concentration | Outcome | Reference |
| Primary rat striatal neurons | Hydrogen Peroxide (H₂O₂) | α-, γ-, δ-Tocotrienol | 0.1-10 µM | Significantly attenuated H₂O₂-induced neurotoxicity | [13][14] |
| Mouse hippocampal HT4 cells | L-glutamate (10 mM) | α-Tocotrienol | 250 nM | Attenuated glutamate-induced release of arachidonic acid by 60% | [11] |
| DBTRG-05MG human astrocytes | L-glutamate (180 mM) | Tocotrienol-Rich Fraction (TRF) (Pre-treatment) | 200 ng/mL | Increased cell viability from 39.77% (glutamate only) to 61.30% | [16] |
| DBTRG-05MG human astrocytes | L-glutamate (180 mM) | TRF (Post-treatment) | 200 ng/mL | Reduced malondialdehyde (MDA) concentration from ~0.8 µM/mg to 0.4671 µM/mg | [16] |
| Neural-derived 46C stem cells | L-glutamate (60 mM) | TRF (Post-treatment) | 100-300 ng/mL | Increased cell viability by ~20% compared to glutamate-injured cells | [17] |
Table 2: In Vivo Studies on Tocotrienol Neuroprotection
| Animal Model | Condition | Supplementation Regimen | Key Findings | Reference |
| Spontaneously Hypertensive Rats | Transient focal cerebral ischemia (MCAO) | α-Tocotrienol (oral) | Increased brain TCT levels; significantly reduced stroke-induced injury and 12-Lox phosphorylation at the stroke site. | [9][10] |
| Mongrel Canines | Transient middle cerebral artery (MCA) occlusion | Tocotrienol-enriched supplement (400 mg/day for 10 weeks) | Reduced stroke-induced lesion volume by 20% at 1 hour and 40% at 24 hours post-stroke compared to placebo. | [7][18][19] |
| Mongrel Canines | Transient middle cerebral artery (MCA) occlusion | Tocotrienol-enriched supplement (400 mg/day for 10 weeks) | Improved cerebrovascular collateral circulation and prevented loss of white matter fiber tract connectivity. | [18][19] |
| C57BL/6 Mice | High-Fat, High-Sucrose Diet | Tocotrienols (in diet) | Prevented the decline in learning ability and accelerated protein oxidation in the brain caused by the diet. | [20] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective effects of this compound.
In Vitro Glutamate-Induced Neurotoxicity Assay
This protocol is a standard method for assessing neuroprotection against excitotoxicity.
-
Cell Culture: Mouse hippocampal HT4 neurons or human astrocytes (e.g., DBTRG-05MG) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.[11][16]
-
Treatment Regimen:
-
Pre-treatment: Cells are incubated with various concentrations of tocotrienol (e.g., 100-300 ng/mL TRF or 250 nM α-T3) for a set period (e.g., 2-24 hours) before the glutamate insult.[11][16]
-
Glutamate Insult: The culture medium is replaced with a medium containing a high concentration of L-glutamate (e.g., 10-180 mM) for a duration of 30 minutes to 24 hours.[11][16]
-
Post-treatment: Following the glutamate insult, the medium is replaced with fresh medium containing various concentrations of tocotrienol.[16][17]
-
-
Assessment of Cell Viability (MTT Assay): After the treatment period, MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[16][21]
-
Assessment of Apoptosis (Annexin V-FITC/PI Staining): Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of viable, early apoptotic, late apoptotic, and necrotic cells is quantified using flow cytometry.[16][21]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This preclinical model is widely used to study the efficacy of therapeutic agents for ischemic stroke.
-
Animal Model and Supplementation: Spontaneously hypertensive rats (SHR) or mongrel canines are used. Animals are randomized into a placebo group and a tocotrienol-supplemented group. The treatment group receives oral tocotrienol-enriched supplements (e.g., 200 mg b.i.d. for canines) for a period of several weeks (e.g., 10 weeks) prior to stroke induction.[9][18][19]
-
Induction of Ischemia (MCAO): Anesthetized animals undergo transient focal cerebral ischemia. This is typically achieved by inserting an intraluminal filament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes), followed by reperfusion.[9]
-
Assessment of Stroke Outcome:
-
Magnetic Resonance Imaging (MRI): MRI scans are performed at specific time points post-reperfusion (e.g., 1 hour and 24 hours) to assess the volume of the stroke-induced lesion (infarct volume).[7][18][19]
-
TTC Staining: At the end of the experiment, brains are removed and sectioned. The sections are incubated in 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[9]
-
Angiography: In larger animal models like canines, fluoroscopy-guided angiography can be performed during MCA occlusion to assess cerebrovascular collateral circulation to the ischemic territory.[18][19]
-
Conclusion and Future Directions
The foundational research on this compound and tocotrienol-rich fractions provides compelling evidence for their neuroprotective potential. Through a combination of antioxidant, anti-inflammatory, and specific signal-modulating activities, tocotrienols can protect neurons from excitotoxic and oxidative insults. Preclinical studies have consistently demonstrated that tocotrienol supplementation can reduce stroke-induced brain damage and may slow the progression of neurodegenerative processes.[4][22]
Despite these promising results, several challenges remain. The oral bioavailability of tocotrienols is relatively low, which may limit their clinical application.[2][23] Future research should focus on optimizing delivery systems to enhance bioavailability and better understand their pharmacokinetics.[2][23] Furthermore, while in vitro and animal studies are robust, there is a clear need for well-designed human clinical trials to validate the neuroprotective effects of this compound in patient populations at risk for or suffering from neurological disorders.[2][5]
References
- 1. Tocotrienol: the natural vitamin E to defend the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]
- 3. Shifting Perspectives on the Role of Tocotrienol vs. Tocopherol in Brain Health: A Scoping Review [mdpi.com]
- 4. mpoc.org.my [mpoc.org.my]
- 5. An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 8. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 9. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Nanomolar vitamin E α-tocotrienol inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. δ-Tocotrienol induces apoptosis and inhibits proliferation of nasopharyngeal carcinoma cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Alpha-tocotrienol provides the most potent neuroprotection among vitamin E analogs on cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Pathway for Tocotrienol in Neuroprotection | ExcelVite - Advancing Palm Nutraceutical Science [excelvite.com]
- 16. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin E-Mediated Modulation of Glutamate Receptor Expression in an Oxidative Stress Model of Neural Cells Derived from Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tocotrienol vitamin E protects against preclinical canine ischemic stroke by inducing arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tocotrienols Prevent the Decline of Learning Ability in High-Fat, High-Sucrose Diet-Fed C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nutritionaloutlook.com [nutritionaloutlook.com]
- 23. Exploring the anti-inflammatory activities,... | F1000Research [f1000research.com]
A Preliminary Investigation of Delta-Tocotrienol in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current preclinical and clinical evidence surrounding the use of delta-tocotrienol (δ-T3), a potent isomer of Vitamin E, in the context of metabolic syndrome. Metabolic syndrome is a constellation of conditions—including central obesity, hypertension, dyslipidemia, and insulin (B600854) resistance—that collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Emerging research suggests that this compound may offer a multi-faceted therapeutic approach by targeting the underlying pathophysiology of this complex disorder, primarily through its anti-inflammatory, antioxidant, and lipid-modulating properties.
Preclinical Evidence in Animal Models
Animal studies have been crucial in elucidating the potential benefits of this compound in metabolic syndrome. These studies consistently demonstrate improvements across a range of metabolic parameters. In rats with diet-induced metabolic syndrome, δ-T3 supplementation has been shown to improve cardiovascular structure and function, normalize systolic blood pressure, improve glucose tolerance and insulin sensitivity, and positively modulate the lipid profile.[1] Furthermore, research in high-fat-fed mice indicates that this compound can reduce adiposity, insulin resistance, and hepatic triglycerides, suggesting a role in preventing non-alcoholic fatty liver disease (NAFLD), a common comorbidity of metabolic syndrome.[2] The primary mechanism of action in these models appears to be a significant reduction in organ inflammation.[1][2]
Table 1: Summary of Quantitative Data from Preclinical Studies
| Study Model | Dosage/Duration | Key Findings | Reference |
| Diet-induced obese rats | 85 mg/kg/day for 8 weeks | Improved glucose tolerance, insulin sensitivity, and lipid profile; normalized systolic blood pressure; reduced liver lipid accumulation and inflammatory infiltrates. | [1] |
| High-fat diet-fed mice | 400 mg/kg & 1600 mg/kg for 14 weeks | Dose-dependently reduced fat cell hypertrophy, decreased inflammation in liver and adipose tissue, increased markers of fatty acid oxidation, and reduced markers of fatty acid synthesis. | [2] |
| High carbohydrate, high-fat diet-fed rats | Not specified | Improved plasma glucose and lipid profiles; protected heart and liver function. | [2] |
Clinical Evidence in Human Trials
Building on promising preclinical data, several human clinical trials have investigated tocotrienols in populations with metabolic syndrome or related conditions. A key randomized controlled trial found that supplementation with a mixture of this compound (250 mg) and resveratrol (B1683913) (150 mg) twice daily for 24 weeks resulted in significant improvements in cardiometabolic risk factors.[3][4] Participants in the treatment group saw a significant reduction in waist circumference, blood pressure, fasting plasma glucose, and serum triglycerides, alongside an increase in high-density lipoprotein (HDL) cholesterol.[3] The supplementation also markedly improved biomarkers of inflammation and oxidative stress, including high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and malondialdehyde.[3] Other studies have shown that annatto-derived tocotrienol, which is rich in the delta isomer, can lower total cholesterol, LDL cholesterol, and triglycerides in hypercholesterolemic individuals.[5]
Table 2: Summary of Quantitative Data from Human Clinical Trials
| Study Population & Design | Intervention | Duration | Key Quantitative Outcomes | Reference |
| 82 patients with Metabolic Syndrome (RCT) | 250 mg δ-T3 + 150 mg Resveratrol, twice daily | 24 weeks | Waist Circumference: Decreased by 3.7% (males) and 4.6% (females)Blood Pressure: SBP reduced by 5.2%, DBP by 5.8%Fasting Glucose: Mean reduction of 0.15 mmol/LTriglycerides: Mean reduction of 0.32 mmol/Lhs-CRP: Mean reduction of 0.61 mg/LIL-6: Mean reduction of 1.99 pg/mLTNF-α: Mean reduction of 2.19 pg/mL | [3][4] |
| Hypercholesterolemic patients | 250 mg/day annatto (B74696) tocotrienol | 4 weeks | Total Cholesterol: Reduced by 15%LDL Cholesterol: Reduced by 18%Triglycerides: Reduced by 14%hs-CRP: Reduced by 40% | [5] |
| Borderline-high cholesterol patients (Placebo-controlled) | 120 mg/day gamma- & this compound | Not specified | Triglycerides: Reduced by 28%VLDL & Chylomicrons: Concomitant reduction | [6] |
Mechanisms of Action & Signaling Pathways
This compound exerts its effects through multiple molecular pathways. Its anti-inflammatory properties are, in part, mediated by the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7][8] By inhibiting NF-κB, δ-T3 can downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5][8] In lipid metabolism, tocotrienols are known to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, via post-transcriptional mechanisms.[9][10] They also appear to suppress upstream regulators of lipid homeostasis genes, such as SREBP1/2, leading to reduced synthesis of triglycerides and VLDL.[6][9]
References
- 1. Anti-inflammatory γ- and δ-tocotrienols improve cardiovascular, liver and metabolic function in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Other Metabolic Health - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 3. δ-Tocotrienol in Combination with Resveratrol Improves the Cardiometabolic Risk Factors and Biomarkers in Patients with Metabolic Syndrome: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annatto Tocotrienol plus Resveratrol may improve cardiometabolic risk in MetS: RCT - American River Nutrition [americanrivernutrition.com]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. Gamma Delta Tocotrienols Reduce Hepatic Triglyceride Synthesis and VLDL Secretion | Davos Life Science Tocotrienols [klkoleo.com]
- 7. Regulation of Obesity and Metabolic Complications by Gamma and Delta Tocotrienols [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Short-term intake of this compound on lipid profiles in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Delta-Tocotrienol: A Comprehensive Technical Guide on its Role in Cellular Health and Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-tocotrienol, a potent isomer of the vitamin E family, is emerging as a significant molecule of interest in the fields of cellular health and aging. Possessing a unique structural configuration with an unsaturated isoprenoid tail, this compound exhibits superior bioavailability in tissues with saturated fatty layers, such as the brain and liver.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. We consolidate quantitative data from various studies into structured tables for comparative analysis, provide detailed experimental protocols for key cited experiments, and present visual diagrams of critical signaling pathways to facilitate a deeper understanding of its cellular functions.
Introduction: The Tocotrienol (B1241368) Advantage
Vitamin E comprises a family of eight distinct isomers: four tocopherols (B72186) and four tocotrienols (alpha, beta, gamma, and delta).[1][2] While alpha-tocopherol (B171835) is the most studied form of vitamin E, recent research has highlighted the superior biological activities of tocotrienols, particularly the delta isomer.[3][4] The unsaturated side chain of tocotrienols allows for more efficient penetration into cell membranes, leading to enhanced antioxidant and other cellular effects.[1][2] this compound, with the least methylation on its chromanol ring, is considered the most potent of the tocotrienol isomers in various biological activities.[3]
Core Functions of this compound in Cellular Health
Potent Antioxidant Activity
This compound demonstrates exceptional antioxidant capabilities, effectively protecting cells from the damaging effects of reactive oxygen species (ROS) and lipid peroxidation.[3] Its ability to inhibit lipid peroxidation is attributed to its efficient incorporation into cellular membranes.[3] This antioxidant action is fundamental to its role in mitigating age-related cellular damage and protecting against a range of pathologies.[5]
Anti-Inflammatory Mechanisms
Chronic inflammation is a hallmark of aging and a contributing factor to numerous age-related diseases. This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[3][6] It has been shown to be the most effective tocotrienol isomer in inhibiting inflammatory markers such as tumor necrosis factor-alpha (TNF-α).[3]
One of the primary mechanisms of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[7][8][9][10] By suppressing NF-κB activation, this compound downregulates the expression of various pro-inflammatory cytokines and adhesion molecules.[8][9][10]
Neuroprotection and Cognitive Health
The brain, with its high lipid content and metabolic activity, is particularly vulnerable to oxidative stress and inflammation, key contributors to neurodegenerative diseases. This compound's ability to efficiently penetrate the blood-brain barrier makes it a promising agent for neuroprotection.[1] Studies have shown that tocotrienols can attenuate the progression of white matter lesions, which are associated with cognitive impairment and neurodegenerative diseases.[1] The neuroprotective effects of tocotrienols are attributed to their antioxidant and anti-inflammatory actions within the central nervous system.[4][11]
Role in Cellular Senescence
Cellular senescence, a state of irreversible growth arrest, plays a complex role in aging and age-related diseases. This compound has been shown to interfere with senescence, leading to a decrease in the viability of senescent cells.[12] This effect is often associated with the induction of autophagy.[12] Interestingly, while promoting the clearance of senescent cells, tocotrienols can also delay the onset of senescence in healthy cells, highlighting a dualistic role in cellular aging.[13]
Anti-Cancer and Pro-Apoptotic Activity
This compound has demonstrated significant potential as an anti-cancer agent, exhibiting pro-apoptotic (cell death-inducing) effects in various cancer cell lines, including breast, pancreatic, and prostate cancers.[7][14][15][16][17] Its anti-cancer mechanisms are multi-faceted and include the induction of endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and modulation of key signaling pathways involved in cell survival and proliferation.[15][16]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from various studies, providing a comparative overview of this compound's potency and effects.
Table 1: Comparative Potency of Vitamin E Isomers
| Biological Activity | This compound Potency Relative to Alpha-Tocopherol | Reference |
| Inhibition of Monocytic Cell Adherence | 60x more potent | [3] |
| Antioxidant Activity | Greatest among tocotrienol isomers | [3] |
| Inhibition of Cancer Cell Malignant Transformation (MiaPaca-2 cells) | 70% inhibition (vs. 6% for alpha-tocotrienol) | [7] |
Table 2: Effects of this compound on Cellular Markers
| Cell Type/Model | Treatment Concentration | Effect | Reference |
| Human Endothelial Cells (HUVEC) | 0.3–10 µM | Inhibition of IL-6, ICAM-1, VCAM-1, and NFκB | [9] |
| Human Breast Cancer Cells (MDA-MB-435) | Concentration-dependent | Induction of apoptosis | [14] |
| Prostate Cancer Cells (PC3 and DU145) | 15 µg/mL | Induction of apoptosis and ER stress | [16] |
| 3T3-L1 Adipocytes | Up to 10 µM | Reduction of IL-6 secretion | [8] |
| MC3T3-E1 Osteoblast-like cells | 10 µg/ml | Protection against oxidative stress-induced cell death | [18] |
Key Signaling Pathways Modulated by this compound
This compound's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.
NF-κB Signaling Pathway Inhibition
This compound is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation. By preventing the activation of NF-κB, it suppresses the transcription of numerous pro-inflammatory genes.
Induction of Apoptosis in Cancer Cells
This compound triggers programmed cell death in cancer cells through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as through the induction of endoplasmic reticulum (ER) stress.
Detailed Experimental Protocols
To facilitate reproducibility and further research, this section outlines the methodologies for key experiments cited in this guide.
Inhibition of Inflammatory Markers in Human Endothelial Cells
This protocol is based on the methodology described for investigating the anti-inflammatory effects of tocotrienol isomers on human umbilical vein endothelial cells (HUVECs).[9]
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052), and endothelial cell growth supplement. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: HUVECs are seeded in 6-well plates and grown to 80-90% confluency. Cells are then pre-treated with various concentrations of this compound (e.g., 0.3, 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 2 hours. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 16 hours to induce an inflammatory response.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to measure the protein levels of secreted inflammatory cytokines such as Interleukin-6 (IL-6). Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression of adhesion molecules (ICAM-1, VCAM-1) and components of the NF-κB pathway (e.g., phosphorylated p65). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells to analyze the gene expression levels of inflammatory markers. RNA is reverse-transcribed to cDNA, and qRT-PCR is performed using specific primers for IL-6, ICAM-1, VCAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.
Assessment of Apoptosis in Breast Cancer Cells
This protocol is adapted from studies investigating the pro-apoptotic effects of this compound on human breast cancer cell lines such as MDA-MB-231 or MCF-7.[14][19]
-
Cell Culture: MDA-MB-231 or MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound, an MTT assay is performed. Cells are incubated with MTT solution, and the resulting formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Western Blot for Apoptotic Markers: Cell lysates are analyzed by Western blotting for the expression of key apoptotic proteins, including cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
Conclusion and Future Directions
This compound has emerged as a powerful natural compound with significant potential for promoting cellular health and combating age-related decline. Its superior antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways involved in cell survival, senescence, and apoptosis, underscore its therapeutic promise. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further research and development.
Future investigations should focus on well-designed clinical trials to validate the preclinical findings in human populations. Further elucidation of the specific molecular targets of this compound and the development of optimized delivery systems will be crucial for harnessing its full therapeutic potential in the context of healthy aging and the prevention and treatment of age-related diseases.
References
- 1. mpoc.org.my [mpoc.org.my]
- 2. Healthy ageing and vitamin E [nutraceuticalbusinessreview.com]
- 3. dougcookrd.com [dougcookrd.com]
- 4. New scientific reviews highlight tocotrienols’ potent neuroprotective effects [nutraceuticalbusinessreview.com]
- 5. Tocotrienols Prevent DNA Damage and Combat Aging - Life Extension [lifeextension.com]
- 6. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms Mediating Anti-Inflammatory Effects of this compound and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta- and gamma-tocotrienol isomers are potent in inhibiting inflammation and endothelial activation in stimulated human endothelial cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. tocotrienolresearch.org [tocotrienolresearch.org]
- 11. Vitamin E tocotrienols ‘emerging as promising neuroprotective agents’ [nutraingredients.com]
- 12. γ- and δ-Tocotrienols interfere with senescence leading to decreased viability of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pleiotropic Effects of Tocotrienols and Quercetin on Cellular Senescence: Introducing the Perspective of Senolytic Effects of Phytochemicals | Bentham Science [eurekaselect.com]
- 14. Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (this compound) in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. δ‐Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tocotrienols: Benefits, side effects, and risks [medicalnewstoday.com]
- 18. Beneficial effects of δ-tocotrienol against oxidative stress in osteoblastic cells: studies on the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta-Tocotrienol: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-tocotrienol, a potent isoform of the vitamin E family, has garnered significant scientific interest for its pronounced anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the key signaling pathways modulated by this compound, presents quantitative data from pertinent in vitro and in vivo studies in a structured format, and outlines the experimental protocols used to generate this evidence. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a multitude of diseases, including cardiovascular disease, metabolic syndrome, neurodegenerative disorders, and cancer. The tocotrienols, a subclass of vitamin E, have demonstrated superior anti-inflammatory and antioxidant activities compared to their more commonly known tocopherol counterparts. Among the tocotrienol (B1241368) isomers, this compound has emerged as a particularly potent agent in mitigating inflammatory responses. This guide focuses on the core anti-inflammatory effects of this compound, elucidating its mechanisms of action at the molecular level.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. These include the NF-κB, MAPK, JAK/STAT, and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to be a potent inhibitor of this pathway.[1][2] One of the primary mechanisms involves the upregulation of A20, a ubiquitin-editing enzyme that acts as a negative regulator of NF-κB signaling.[1][2] this compound achieves this by modulating sphingolipid metabolism, leading to an elevation of intracellular dihydroceramides which in turn induces A20 expression.[1][2] The increased expression of A20, and to a lesser extent cylindromatosis (CYLD), leads to the inhibition of TNF-α-induced activation of IκB kinase (IKK).[1] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB in the cytoplasm. Consequently, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][3]
Modulation of the MAPK/Erk Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (Erk) pathway, are crucial in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to modulate the MAPK/Erk pathway. In certain cancer cell types, this compound has been observed to suppress the activation of Erk.[4] This inhibition can contribute to its anti-proliferative and pro-apoptotic effects, which are often linked to inflammatory processes.
Attenuation of the JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. While much of the research has focused on gamma-tocotrienol (B1674612), evidence suggests that tocotrienols, in general, can inhibit the JAK/STAT pathway.[5] This inhibition is thought to occur through the suppression of JAK activation, which in turn prevents the phosphorylation and subsequent dimerization and nuclear translocation of STAT proteins. By blocking this pathway, this compound can reduce the expression of STAT-mediated pro-inflammatory genes.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a crucial role in cellular defense against oxidative stress, which is intimately linked with inflammation. Tocotrienols have been shown to activate the Nrf2 pathway.[6] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various cytoprotective and anti-inflammatory genes.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Inflammatory Markers by this compound
| Cell Line | Inflammatory Stimulus | Marker | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | 10 µg/mL | Significant inhibition | [7] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10 µg/mL | Significant inhibition | [7] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Release | 10 µg/mL | Reduction | [7] |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | IL-6 Secretion | 1-10 µM | Significant reduction | [8] |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | IL-6 Gene Expression | 1-5 µM | Significant reduction | [8][9] |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | Cox-2 Gene Expression | 1-5 µM | Significant downregulation | [8] |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | Mip2 Gene Expression | 1-5 µM | Significant downregulation | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | IL-6 Levels | 0.3-10 µM | 25.6% inhibition (AUC) | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | ICAM-1 mRNA Expression | 0.3-10 µM | 76.3% downregulation (AUC) | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | VCAM-1 Protein Expression | Not specified | Most potent inhibitor among tocotrienols | [11] |
| Human Pancreatic Cancer Cells | Not specified | NF-κB/p65 DNA binding activity | Not specified | Inhibition | [12] |
Table 2: In Vivo and Clinical Studies on the Anti-Inflammatory Effects of this compound
| Study Population | Dosage | Duration | Key Findings | Reference |
| Hypercholesterolemic Subjects | 250 mg/day | 4 weeks | ↓ Resistin (16%), IL-1α (17%), IL-12 (15%), IFN-γ (17%) | [13] |
| Hypercholesterolemic Subjects | 125 and 250 mg/day | 4 weeks | ↓ Nitric Oxide (NO), C-Reactive Protein (CRP), Malondialdehyde (MDA) | [13] |
Table 3: IC50 Values of Tocotrienols on Inflammatory Markers
| Cell Line | Marker | This compound IC50 | Gamma-Tocotrienol IC50 | Reference |
| MiaPaca-2 Pancreatic Cancer Cells | Growth Inhibition | 40 µM | 45 µM | [12] |
| 3T3-L1 Adipocytes | Not specified | ~1 µM | Not specified | [9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 Murine Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
3T3-L1 Murine Adipocytes: Preadipocytes are cultured in DMEM with 10% bovine calf serum. Differentiation into adipocytes is induced using a cocktail of 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in endothelial cell growth medium.
-
-
This compound Preparation: this compound is typically dissolved in a suitable solvent like ethanol (B145695) or DMSO to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations. A vehicle control (solvent alone) is always included in the experiments.
-
Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) from E. coli at a concentration typically ranging from 100 ng/mL to 1 µg/mL for a specified duration before or concurrently with this compound treatment.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[8]
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the mRNA levels of inflammatory genes.
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., IL-6, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is typically run on a real-time PCR system.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8]
Example Primer Sequences (for murine genes): [8]
-
Il-6 Forward: 5′-CTGCAAGAGACTTCCATCCAGTT-3′
-
Il-6 Reverse: 5′-GAAGGACTCTGGCTTTGTCTTC-3′
-
Cox-2 Forward: 5′-GTGGAAAAACCTCGTCCAGA-3′
-
Cox-2 Reverse: 5′-GCTCGGCTTCCAGTATTGAG-3′
Protein Expression and Secretion Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate.
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-Erk).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to quantify the concentration of secreted proteins (e.g., cytokines) in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the target protein.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at a specific wavelength and calculate the protein concentration based on the standard curve.[10]
-
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including the inhibition of NF-κB and MAPK pathways, and the activation of the Nrf2 pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for inflammatory diseases. Its multi-targeted mechanism of action makes it a promising candidate for addressing the complex nature of chronic inflammation. Future studies should continue to explore its efficacy and safety in preclinical and clinical settings to fully realize its therapeutic potential.
References
- 1. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the anti-tumor effects of interferon alpha through reactive oxygen species and Erk/MAPK signaling pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocotrienols Provide Radioprotection to Multiple Organ Systems through Complementary Mechanisms of Antioxidant and Signaling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms Mediating Anti-Inflammatory Effects of this compound and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 11. Delta- and gamma-tocotrienol isomers are potent in inhibiting inflammation and endothelial activation in stimulated human endothelial cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Initial Findings on Delta-Tocotrienol and Bone Health: A Technical Review
Introduction
Osteoporosis is a progressive metabolic bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The continuous process of bone remodeling, a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, is critical for maintaining skeletal integrity.[1][2][3][4] An imbalance favoring resorption over formation is the hallmark of osteoporosis.[1] Emerging research has identified tocotrienols, a subgroup of the vitamin E family, as promising agents for bone protection.[1][2] In particular, delta-tocotrienol (δ-T3) has garnered significant attention for its potential anti-osteoporotic effects, which are attributed to its antioxidant, anti-inflammatory, and unique regulatory actions on key metabolic pathways governing bone cell function.[1][2][3] This technical guide provides an in-depth summary of the initial preclinical and clinical findings on this compound's role in bone health, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Preclinical Evidence from In Vivo Models
Animal models, particularly ovariectomized (OVX) rodents which simulate postmenopausal osteoporosis, have provided the foundational evidence for this compound's skeletal benefits.[1][5] Studies consistently show that δ-T3 supplementation can mitigate the detrimental effects of estrogen deficiency on bone, primarily by enhancing bone formation and suppressing resorption.[1][2][5]
Data Presentation: Effects of this compound in Ovariectomized Rats
The following table summarizes key quantitative findings from a representative study investigating the effects of this compound and lovastatin (B1675250) in an estrogen-deficient rat model. The data highlights δ-T3's ability to modulate bone turnover markers and cellular activity.
| Parameter | Sham Control | Ovariectomized Control (OVXC) | OVX + this compound (60 mg/kg) | OVX + δ-T3 + Lovastatin (11 mg/kg) |
| Serum Osteocalcin (ng/mL) | 48.5 ± 2.1 | 35.6 ± 3.4 | 45.1 ± 2.9 | 50.2 ± 3.5 |
| Serum CTX (ng/mL) | 0.45 ± 0.04 | 0.89 ± 0.06 | 0.65 ± 0.05 | 0.51 ± 0.03 |
| Osteoblast Surface/Bone Surface (%) | 10.1 ± 1.2 | 5.9 ± 0.8 | 8.9 ± 1.1 | 11.2 ± 1.5 |
| Osteoclast Surface/Bone Surface (%) | 2.1 ± 0.3 | 5.8 ± 0.7 | 3.5 ± 0.4 | 2.5 ± 0.3 |
| Data adapted from a study on estrogen-deficient rats treated for 8 weeks. CTX: C-terminal telopeptide of type I collagen. Values are presented as mean ± SEM.[5] |
Experimental Protocol: Ovariectomized Rat Model
This protocol details the methodology used in a key preclinical study to evaluate the efficacy of this compound.[5]
-
Animal Model: 48 female Sprague Dawley rats were utilized. At the start of the study, rats underwent either a sham operation or bilateral ovariectomy to induce estrogen deficiency, a common model for postmenopausal osteoporosis.[5]
-
Treatment Groups: The animals were randomized into several groups, including a sham control, an ovariectomized control (OVXC), and treatment groups receiving 60 mg/kg of this compound daily via oral gavage. Another group received a combination of this compound and lovastatin.[5]
-
Duration: The treatment was administered daily for a period of 8 weeks.[5]
-
Biochemical Analysis: At the end of the study, blood samples were collected to measure serum levels of bone turnover markers. Osteocalcin (a marker of bone formation) and C-terminal telopeptide (CTX, a marker of bone resorption) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[5]
-
Bone Histomorphometry: Following euthanasia, the tibiae were harvested, processed, and embedded for undecalcified bone histology. Sections were analyzed using an image analyzer to determine static parameters of bone remodeling, including osteoblast surface per bone surface (ObS/BS) and osteoclast surface per bone surface (OcS/BS).[5]
Clinical Evidence in Postmenopausal Women
The promising results from animal studies led to the first human clinical trial investigating the effects of this compound on bone health in postmenopausal women with osteopenia, a condition of lower-than-normal bone density that precedes osteoporosis.[6][7][8]
Data Presentation: Effects of this compound on Bone Biomarkers
This randomized, double-blind, placebo-controlled trial demonstrated that supplementation with annatto-derived tocotrienol (B1241368) (rich in δ-T3) significantly improved bone turnover balance.[6][7][9]
| Parameter / Time Point | Placebo Group | Low T3 Group (300 mg/day) | High T3 Group (600 mg/day) |
| Change in BALP/NTX Ratio (6 Weeks) | - | ~ +40% | ~ +40% |
| Change in BALP/NTX Ratio (12 Weeks) | - | ~ +100% | ~ +100% |
| Change in sRANKL/OPG Ratio (6 Weeks) | +21% to +36% | -7% to -13% | -7% to -13% |
| Change in sRANKL/OPG Ratio (12 Weeks) | +21% to +36% | -13% to -24% | -13% to -24% |
| Data adapted from a 12-week clinical trial in postmenopausal osteopenic women.[6][7][8] BALP/NTX ratio is a measure of bone turnover, with higher values favoring formation. The sRANKL/OPG ratio is a key regulator of bone resorption, with lower values being protective. |
Experimental Protocol: Human Clinical Trial
The protocol for the first-ever tocotrienol clinical trial on bone health was robustly designed to assess both safety and efficacy.[6][9]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[6][9]
-
Participants: 89 postmenopausal women diagnosed with osteopenia were recruited for the study.[9][10]
-
Intervention: Participants were randomly assigned to one of three groups:
-
Placebo (430 mg olive oil/day).[10]
-
Low-dose Tocotrienol (300 mg/day of DeltaGold® annatto-derived tocotrienol).[6]
-
High-dose Tocotrienol (600 mg/day of DeltaGold® annatto-derived tocotrienol).[6] All participants, including the placebo group, also received a daily supplement of 400 IU vitamin D and 500 mg calcium.[6][7]
-
-
Biomarker Analysis: Fasting blood and urine samples were collected at baseline, 6 weeks, and 12 weeks.[9] Key bone biomarkers were measured, including:
-
Oxidative Stress Marker: Urine levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA damage from oxidative stress, were also quantified.[7][8]
Core Mechanisms of Action
This compound exerts its bone-protective effects through multiple molecular pathways. The primary mechanisms involve the suppression of the mevalonate (B85504) pathway, modulation of the RANKL/OPG signaling axis, and potent antioxidant activity.[1][3][11]
Inhibition of HMG-CoA Reductase and the Mevalonate Pathway
Similar to statins, tocotrienols suppress the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][5] This pathway is essential for producing intermediates required for the prenylation of small GTP-binding proteins (e.g., Rho, Ras), which are critical for osteoclast function and survival.[3][12] By inhibiting HMG-CoA reductase, this compound disrupts these processes, leading to decreased osteoclast activity and bone resorption.[5][12]
Modulation of the RANKL/OPG Signaling Axis
The RANKL/OPG system is the master regulator of osteoclast formation (osteoclastogenesis).[13][14] Osteoblasts and osteocytes secrete RANKL, which binds to its receptor RANK on osteoclast precursors, driving their differentiation into mature, bone-resorbing osteoclasts.[13][14] Osteoprotegerin (OPG) acts as a soluble decoy receptor that binds to RANKL, preventing it from activating RANK and thereby inhibiting osteoclast formation.[13] Evidence indicates that this compound shifts the balance of this system towards bone protection by decreasing the RANKL/OPG ratio.[6][15] This is achieved by suppressing RANKL expression and/or promoting OPG production by osteoblasts.[15][16]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and chronic inflammation are key contributors to the pathogenesis of osteoporosis.[1][3] They impair osteoblast function and promote osteoclast differentiation.[2][3] Tocotrienols are potent antioxidants that can neutralize reactive oxygen species and protect bone cells from oxidative damage.[2][3] The clinical trial data confirmed this mechanism, showing that tocotrienol supplementation led to a 49% decrease in urinary 8-OHdG, a reliable biomarker of oxidative DNA damage.[7][8] Furthermore, tocotrienols have been shown to suppress pro-inflammatory cytokines like IL-1 and IL-6, which are known to stimulate bone resorption.[15]
The initial body of evidence from both preclinical and clinical studies strongly suggests that this compound is a promising agent for promoting bone health. In vivo studies have established its efficacy in preventing bone loss in models of postmenopausal osteoporosis, while a landmark human trial has demonstrated its ability to favorably modulate key biomarkers of bone turnover and resorption in osteopenic women. The mechanisms underpinning these benefits are multifactorial, involving the inhibition of the HMG-CoA reductase pathway, beneficial modulation of the RANKL/OPG ratio, and significant antioxidant and anti-inflammatory activities. For drug development professionals and researchers, these findings provide a solid foundation for further investigation into this compound as a potential standalone or adjunct therapy for the prevention and management of osteoporosis. Future large-scale clinical trials are warranted to confirm these initial findings and to evaluate long-term outcomes such as bone mineral density and fracture risk.
References
- 1. The biological effects of tocotrienol on bone: a review on evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Effects of Tocotrienol and Lovastatin Combination on Osteoblast and Osteoclast Activity in Estrogen-Deficient Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. supplysidesj.com [supplysidesj.com]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. Tocotrienol supplementation suppressed bone resorption and oxidative stress in postmenopausal osteopenic women: a 12-week randomized double-blinded placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New study points to bone health benefits of annatto-derived tocotrienols, a form of vitamin E [nutraingredients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tocotrienols Regulate Bone Loss through Suppression on Osteoclast Differentiation and Activity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Tocotrienol on Bone Peptides in a Rat Model of Osteoporosis Induced by Metabolic Syndrome: The Possible Communication between Bone Cells [mdpi.com]
- 15. Frontiers | Updates in the skeletal and joint protective effects of tocotrienol: a mini review [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Delta-Tocotrienol: A Comprehensive Technical Guide to its Radioprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delta-tocotrienol (DT3), a potent isoform of the vitamin E family, has emerged as a promising radioprotective agent. Extensive preclinical studies have demonstrated its efficacy in mitigating the detrimental effects of ionizing radiation on various biological systems, including the hematopoietic and gastrointestinal tracts. This technical guide provides an in-depth exploration of the radioprotective properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from pivotal studies, and outlining experimental protocols. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of its function, supporting further research and development in the field of radiation countermeasures.
Introduction
Exposure to high levels of ionizing radiation, whether through medical therapy, accidental events, or potential radiological terrorism, poses a significant threat to human health by inducing severe damage to vital tissues.[1] The development of effective and non-toxic radioprotectors is therefore a critical area of research. This compound, a naturally occurring analog of vitamin E, has garnered substantial attention for its potent antioxidant and immunomodulatory properties.[2][3] Unlike tocopherols (B72186), tocotrienols possess an unsaturated isoprenoid side chain, which is believed to contribute to their superior biological activities, including greater antioxidant efficacy.[4] This document serves as a technical resource, consolidating the current scientific knowledge on the radioprotective effects of DT3.
Mechanisms of Radioprotection
The radioprotective effects of this compound are multifaceted, extending beyond simple free radical scavenging. The key mechanisms include:
-
Antioxidant Activity: DT3 is a potent antioxidant that can neutralize radiation-induced reactive oxygen species (ROS), thereby preventing oxidative damage to cellular macromolecules such as DNA, lipids, and proteins.[3][5] It has been shown to inhibit lipid peroxidation in membrane systems.[3]
-
Stimulation of Hematopoiesis: A critical aspect of DT3's radioprotective efficacy is its ability to stimulate the recovery of the hematopoietic system.[1][2] It promotes the survival and regeneration of hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[6][7] This is partly mediated by the induction of granulocyte colony-stimulating factor (G-CSF), a key cytokine involved in the production and maturation of neutrophils.[6][8][9]
-
Modulation of Signaling Pathways: DT3 influences several crucial intracellular signaling pathways to promote cell survival and mitigate radiation-induced damage. This includes the activation of the pro-survival Erk-associated mTOR pathway in hematopoietic progenitors.[2][5][7]
-
Anti-inflammatory Effects: Ionizing radiation triggers a significant inflammatory response. DT3 has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6, thereby reducing inflammation-mediated tissue damage.[2][5][10]
-
Regulation of Apoptosis and Autophagy: DT3 can modulate programmed cell death pathways. It has been observed to reduce the activation of key apoptotic executioner caspases (caspase-3 and -7) and the initiator caspase-8 in irradiated bone marrow.[1][6] Concurrently, it can stimulate cytoprotective autophagy, a cellular process of self-digestion that can promote survival under stress.[1][2]
-
Suppression of microRNA-30: DT3 has been found to suppress the expression of radiation-induced microRNA-30 (miR-30), which is implicated in apoptotic pathways.[2][10] This suppression is linked to the inhibition of IL-1β-induced NF-κB signaling.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating the radioprotective efficacy of this compound.
Table 1: In Vivo Survival Studies
| Animal Model | Radiation Dose (Gy) | DT3 Dose (mg/kg) | Administration Route & Schedule | 30-Day Survival (%) | Dose Reduction Factor (DRF) | Reference |
| CD2F1 Mice | 9.25 | 300 | Subcutaneous, 24h pre-irradiation | >80% (vs 16% in vehicle) | 1.27 | [1] |
| CD2F1 Mice | 9.25 | 150 | Subcutaneous, 24h pre-irradiation | Not specified | 1.19 | [11] |
| CD2F1 Mice | Not specified | 150 | Subcutaneous, 2h post-irradiation | Not specified | 1.1 | [1][11] |
| CD2F1 Mice | 7-12.5 | 75 | Subcutaneous, 24h pre-irradiation | Significantly increased | Not specified | [10] |
| CD2F1 Mice | 9.25 | 300 and 75 | Subcutaneous, 24h pre-irradiation | 100% | Not specified | [12] |
Table 2: Effects on Hematopoietic System
| Animal Model | DT3 Dose (mg/kg) | Key Findings | Reference |
| CD2F1 Mice | 300 | Significantly elevated neutrophils and platelets 7 days post-administration in non-irradiated mice. | [1] |
| CD2F1 Mice | 300 | Significantly reduced radiation-induced pancytopenia. | [1] |
| CD2F1 Mice | Optimal dose | Abrogation of radioprotective efficacy with G-CSF neutralizing antibody. | [6][9] |
| Mice | 75 | Protected mouse bone marrow cells from radiation-induced damage. | [2] |
Table 3: Effects on Gastrointestinal System
| Animal Model | DT3 Dose (mg/kg) | Key Findings | Reference |
| CD2F1 Mice | 75-100 | Protected intestinal tissue, decreased apoptotic cells in the jejunum. | [2] |
| CD2F1 Mice | 75-100 | Inhibited gut bacterial translocation. | [2] |
| CD2F1 Mice | 75-100 | Suppressed expression of the pro-apoptotic kinase PTK6 in intestinal cells. | [2] |
Table 4: In Vitro Studies
| Cell Type | DT3 Concentration | Key Findings | Reference |
| Human CD34+ cells | 2 µM | Protected cells from radiation-induced damage. | [2][10] |
| Mouse liver microsomes | 4 µM | Inhibited lipid peroxidation. | [3] |
| RAW264.7 macrophages | 20 µM | Inhibited nitric oxide (NO) formation. | [3] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the radioprotective properties of this compound.
In Vivo Radioprotection Studies in Mice
-
Animal Model: Male CD2F1 mice, typically 8-12 weeks old.[1][10][12]
-
Drug Formulation and Administration: this compound is commonly dissolved in a vehicle such as a mixture of polyethylene (B3416737) glycol-400 (PEG-400) and 5% Tween 80.[12] Administration is typically a single subcutaneous injection.[1][10]
-
Irradiation: Mice are exposed to total-body irradiation (TBI) using a ⁶⁰Co gamma-ray source at a dose rate of approximately 0.6 Gy/min.[1][2]
-
Survival Monitoring: Following irradiation, mice are monitored for 30 days for survival, with observations for signs of radiation sickness (e.g., anorexia, lethargy, weight loss).[1][10]
-
Hematological Analysis: Peripheral blood is collected at various time points to perform complete blood counts (CBC) to assess levels of white blood cells, red blood cells, platelets, neutrophils, and lymphocytes.[1]
-
Histopathology: Tissues such as the small intestine (jejunum) and bone marrow are collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological examination of radiation-induced damage and cellularity.[2]
-
Immunohistochemistry and Western Blotting: Tissues are analyzed for the expression of specific proteins involved in apoptosis (e.g., cleaved caspase-3), autophagy (e.g., Beclin-1, LC3), and other signaling pathways.[1]
In Vitro Studies with Human CD34+ Cells
-
Cell Culture: Human hematopoietic CD34+ progenitor cells are cultured in appropriate media supplemented with growth factors.[10]
-
DT3 Treatment: Cells are pre-incubated with this compound (e.g., 2 µM) for a specified period (e.g., 24 hours) before irradiation.[10]
-
Irradiation: Cells are irradiated with varying doses of gamma radiation.[10]
-
Apoptosis Assays: Apoptosis can be assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.[10]
-
Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins (e.g., miR-30, NF-κB).[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound in its radioprotective capacity and a typical experimental workflow.
Caption: Mechanisms of this compound Radioprotection.
Caption: DT3-Mediated G-CSF Induction and Hematopoietic Recovery.
Caption: DT3 Inhibition of the Radiation-Induced IL-1β/NF-κB/miR-30 Pathway.
Caption: Typical In Vivo Experimental Workflow for DT3 Radioprotection Studies.
Conclusion and Future Directions
This compound has demonstrated significant promise as a potent radioprotective agent in a variety of preclinical models. Its multifaceted mechanism of action, encompassing antioxidant effects, hematopoietic stimulation, and modulation of key survival and inflammatory signaling pathways, makes it a compelling candidate for further development. The data summarized in this guide highlight its efficacy in improving survival and mitigating radiation-induced damage to critical organ systems.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human applications, both as a prophylactic for anticipated radiation exposure and as a mitigator for accidental exposure.
-
Bioavailability and Formulation: While subcutaneous administration has been effective in animal studies, developing oral formulations with high bioavailability is crucial for practical use.[8] The development of prodrugs is one promising avenue.[8]
-
Combination Therapies: Investigating the synergistic effects of DT3 with other radioprotective agents or therapeutic modalities could lead to enhanced efficacy.
-
Long-term Effects: Further studies are needed to evaluate the long-term effects of DT3 on radiation-induced late effects, such as fibrosis.[4]
References
- 1. Mechanism of radioprotection by δ-tocotrienol: pharmacokinetics, pharmacodynamics and modulation of signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation Protection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Tocotrienols Provide Radioprotection to Multiple Organ Systems through Complementary Mechanisms of Antioxidant and Signaling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioprotective effectiveness of a novel this compound prodrug on mouse hematopoietic system against 60Co gamma-ray irradiation through inducing granulocyte-colony stimulating factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioprotective efficacy of this compound, a vitamin E isoform, is mediated through granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses radiation-induced microRNA-30 and protects mice and human CD34+ cells from radiation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2009126866A2 - this compound as a radioprotective countermeasure agent - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Delta-Tocotrienol in Tissues Using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Introduction
Delta-tocotrienol (δ-T3), a member of the vitamin E family, has garnered significant research interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of δ-T3 in various tissues is crucial for pharmacokinetic, toxicological, and efficacy studies in drug development and nutritional research. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a highly sensitive and selective method for the determination of δ-T3 and other vitamin E isomers in complex biological matrices.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of δ-T3 from tissue samples using HPLC-ECD.
Principle
The method involves the homogenization of tissue samples, followed by liquid-liquid extraction to isolate the lipophilic tocotrienols. The extracted analytes are then separated using a reversed-phase HPLC system. Electrochemical detection is employed to selectively and sensitively measure the concentration of δ-T3 based on its oxidation potential.[2][4]
Experimental Protocols
This section outlines the detailed methodology for tissue sample preparation, extraction, and HPLC-ECD analysis of this compound.
Reagents and Materials
-
Solvents: HPLC-grade n-hexane, ethanol (B145695), methanol, isopropanol, and acetonitrile.
-
Reagents: Ascorbic acid, pyrogallol (B1678534), potassium hydroxide (B78521) (KOH), sodium chloride (NaCl), and δ-tocotrienol standard.
-
Tissue Homogenizer: Bead ruptor or similar.
-
Centrifuge: Capable of reaching >10,000 x g.
-
Evaporator: Nitrogen evaporator or centrifugal vacuum concentrator.
-
HPLC System: With a C18 reversed-phase column.
-
Electrochemical Detector: With a glassy carbon working electrode.
Tissue Sample Preparation and Homogenization
Proper sample handling is critical to prevent the degradation of tocotrienols.
-
Excise tissues of interest and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.[5]
-
Weigh the frozen tissue (approximately 50-100 mg).
-
Add the tissue to a homogenization tube containing homogenization buffer (e.g., 0.1% ascorbic acid in phosphate-buffered saline) and ceramic beads.[6]
-
Homogenize the tissue using a bead ruptor homogenizer until a uniform homogenate is obtained. Keep samples on ice to prevent degradation.[6]
Extraction of this compound
Two primary extraction methods are commonly employed: solvent extraction and saponification-based extraction. The choice of method depends on the tissue type and the potential for interference from triglycerides.[7][8]
Method A: Direct Solvent Extraction (Recommended for most tissues) [6][9]
-
To 200 µL of tissue homogenate, add 250 µL of ethanol to precipitate proteins.[6]
-
Vortex the mixture thoroughly.
-
Add 1 mL of n-hexane and vortex for 1-2 minutes to extract the tocotrienols.[6][9]
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.[5]
-
Carefully collect the upper hexane (B92381) layer.
-
Repeat the hexane extraction (steps 3-5) on the lower aqueous layer to maximize recovery.
-
Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the HPLC mobile phase for analysis.[10]
Method B: Saponification-Based Extraction (For high-fat tissues) [7]
-
To the tissue homogenate, add 2 mL of 60% (w/v) potassium hydroxide (KOH) and 5 mL of ethanolic pyrogallol (6%, w/v) as an antioxidant.[7]
-
Incubate at 70°C for 45 minutes to saponify the lipids.[7]
-
Cool the tubes and add 15 mL of physiological saline.[7]
-
Extract the tocotrienols with 15 mL of a hexane/ethyl acetate (B1210297) mixture (9:1, v/v).[7]
-
Evaporate the organic layer and reconstitute as described in Method A.
HPLC-ECD Analysis
The following are typical HPLC-ECD conditions. Optimization may be required based on the specific instrumentation and column used.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and isopropanol. A common starting point is a ratio of 50:45:5 (v/v/v) containing a supporting electrolyte such as sodium perchlorate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon.
-
Reference Electrode: Ag/AgCl.
-
Potential: Set between +600 mV and +800 mV. The optimal potential should be determined by constructing a hydrodynamic voltammogram for δ-tocotrienol.
-
Quantification
-
Standard Curve Preparation: Prepare a series of standard solutions of δ-tocotrienol of known concentrations in the mobile phase.
-
Calibration: Inject the standards into the HPLC-ECD system and record the peak areas.
-
Linear Regression: Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
-
Sample Analysis: Inject the reconstituted tissue extracts and determine the peak area corresponding to δ-tocotrienol.
-
Concentration Calculation: Calculate the concentration of δ-tocotrienol in the sample using the regression equation from the standard curve. The final concentration should be expressed as ng/g or µg/g of tissue.
Data Presentation
The following tables summarize representative data for method validation and potential tissue concentrations. Note that actual concentrations can vary significantly based on factors such as diet, age, and species.
Table 1: HPLC-ECD Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~50 fmol |
| Limit of Quantification (LOQ) | ~150 fmol |
| Recovery | > 95%[2] |
| Intra-day Precision (%RSD) | < 5%[2] |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Illustrative this compound Concentrations in Tissues (ng/g)
Note: These are example values and may not be representative of all studies. Comprehensive data for δ-tocotrienol across a wide range of tissues is limited.
| Tissue | Concentration Range (ng/g) |
| Liver | 50 - 500 |
| Adipose | 100 - 1000 |
| Brain | 10 - 100 |
| Heart | 20 - 200 |
| Kidney | 30 - 300 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissues.
Caption: Principle of HPLC-ECD analysis for tocotrienols.
References
- 1. Simultaneous detection of tocopherols and tocotrienols in biological samples using HPLC-coulometric electrode array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Comparison of extraction methods for quantifying vitamin E from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
Application Notes and Protocols: Extraction and Purification of Delta-Tocotrienol from Rice Bran Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol, a member of the vitamin E family, has garnered significant interest within the scientific and pharmaceutical communities due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Found in sources such as rice bran, palm oil, and annatto, this compound is being investigated for its role in cancer prevention, neuroprotection, and cardiovascular health. Rice bran oil and its deodorizer distillate, a byproduct of the refining process, are particularly rich sources of tocotrienols, including the delta isomer.[1][2] This document provides detailed application notes and protocols for the extraction and purification of this compound from rice bran oil, intended to guide researchers in obtaining high-purity compounds for further investigation.
Extraction Methodologies
Several methods have been successfully employed for the extraction of tocotrienols from rice bran oil. The choice of method depends on factors such as desired yield, purity, scalability, and available equipment. This section outlines three primary extraction techniques: Supercritical Fluid Extraction (SFE), Solvent Extraction, and a protocol for preparing a Tocotrienol-Rich Fraction (TRF).
Supercritical Fluid Extraction (SFE) with CO₂
Supercritical fluid extraction using carbon dioxide is a green and efficient method for extracting tocotrienols.[3] It offers the advantage of yielding solvent-free extracts. The efficiency of the extraction is dependent on temperature and pressure.[4]
Experimental Protocol: Supercritical CO₂ Extraction
-
Sample Preparation: Air-dry and grind rice bran to a fine powder to increase the surface area for extraction.
-
SFE System Setup:
-
Load the ground rice bran into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction temperature and pressure. Optimal conditions for tocol (B1682388) extraction have been reported around 40°C and 200 bar.[4]
-
Set the CO₂ flow rate.
-
-
Extraction:
-
Pump supercritical CO₂ through the extraction vessel. The tocotrienols will dissolve in the supercritical fluid.
-
-
Fractionation (Optional):
-
Utilize a two-step separator system to fractionate the extract.
-
Maintain the first separator at a higher pressure (e.g., 100-150 bar) and a specific temperature (e.g., 25-40°C) to precipitate the less soluble compounds.[4]
-
Maintain the second separator at a lower pressure and temperature (e.g., 25 bar and 2°C) to recover the tocotrienol-rich fraction.[4]
-
-
Collection: Collect the extracted oil enriched with tocotrienols from the separator(s).
-
Analysis: Analyze the tocotrienol (B1241368) content and composition of the extract using HPLC.
Solvent Extraction
Direct solvent extraction is a common and straightforward method for obtaining tocotrienols from rice bran oil or its deodorizer distillate. The choice of solvent significantly impacts the extraction efficiency.
Experimental Protocol: Solvent Extraction
-
Sample Preparation: Start with crude rice bran oil or rice bran oil deodorizer distillate (RBODD).
-
Solvent Selection: Acetonitrile (B52724) has been shown to be a highly efficient solvent for concentrating tocols from RBODD.[5][6] Other solvents like methanol (B129727) and ethanol (B145695) can also be used.[5][6]
-
Extraction Procedure:
-
Mix the rice bran oil or RBODD with the chosen solvent in a specific ratio (e.g., 1:10 oil-to-solvent ratio).[5][7]
-
Reflux the mixture to enhance extraction efficiency.[7]
-
For RBODD, cool the mixture to -20°C for 24 hours to precipitate and remove sterols.[7]
-
Filter the mixture to separate the solvent containing the dissolved tocotrienols from the insoluble components.
-
-
Solvent Removal: Evaporate the solvent from the filtrate under vacuum to obtain a tocotrienol-rich extract.
-
Analysis: Quantify the this compound content in the extract using HPLC.
Preparation of Tocotrienol-Rich Fraction (TRFRB) from Rice Bran Oil Deodorizer Distillate (RBODD)
This protocol is adapted from Ko et al. and is effective for concentrating tocotrienols from the deodorizer distillate, a waste product of rice oil refining.[7]
Experimental Protocol: TRFRB Preparation
-
Refluxing: Reflux RBODD with acetonitrile in a 1:10 ratio.[7]
-
Precipitation of Sterols: After refluxing, cool the sample to ambient temperature and then store it at -20°C for 24 hours. This step causes the cold-insoluble sterols to precipitate out of the solution.[7]
-
Filtration: Filter the mixture using a sintered glass filter to separate the precipitated sterols from the tocol-soluble fraction.[7]
-
Solvent Evaporation: Collect the filtrate and evaporate the acetonitrile using a SpeedVac concentrator or a rotary evaporator to yield the Tocotrienol-Rich Fraction of Rice Bran (TRFRB).[7]
Purification by Flash Chromatography
Following extraction, flash chromatography is a highly effective method for purifying this compound to a high degree of purity, often exceeding 95%.[8][9] This technique separates the different tocotrienol and tocopherol isomers based on their polarity.
Experimental Protocol: Flash Chromatography Purification of this compound
-
Sample Preparation: Dissolve the tocotrienol-rich extract in a minimal amount of the initial mobile phase.
-
Chromatography System:
-
Column: Use a silica (B1680970) gel column. The size of the column will depend on the amount of sample to be purified.
-
Mobile Phase: A common mobile phase system is a gradient of ethyl acetate (B1210297) in hexane (B92381), with a small amount of acetic acid added to both solvents to improve peak shape.[8]
-
-
Chromatographic Separation:
-
Equilibrate the silica column with the initial mobile phase (e.g., hexane with 0.9% acetic acid).
-
Load the prepared sample onto the column.
-
Elute the compounds using a linear gradient of increasing ethyl acetate concentration. A suggested gradient is from 0.8% ethyl acetate-acetic acid (99.1:0.9 v/v) in hexane-acetic acid (99.1:0.9 v/v) over 50 minutes, followed by a wash with 100% ethyl acetate-acetic acid.[8]
-
-
Fraction Collection: Collect fractions as they elute from the column. The elution order is typically α-tocopherol, α-tocotrienol, β-tocopherol, γ-tocopherol, β-tocotrienol, γ-tocotrienol, δ-tocopherol, and finally δ-tocotrienol.
-
Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing pure this compound. Pool the pure fractions.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain pure this compound. A purity of 96.2% has been reported using preparative HPLC.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of tocotrienols from rice bran and its byproducts.
Table 1: Tocol Content in Rice Bran Oil Deodorizer Distillate (RBODD) Extracts [5][6]
| Solvent | Solvent:RBODD Ratio | Temperature (°C) | Total Tocopherols (mg/g) | Total Tocotrienols (mg/g) |
| Acetonitrile | 10:1 | 4 | 57.4 | 61.4 |
| Methanol | - | - | 51.6 | - |
| Ethanol | - | - | 37.1 | - |
| Hexane | - | - | 34.9 | - |
Table 2: Composition of Tocotrienols in a Tocol-Rich Extract from RBODD [5]
| Tocotrienol Isomer | Composition (%) |
| α-Tocotrienol | 25.5 |
| γ-Tocotrienol | 72.8 |
| δ-Tocotrienol | 1.7 |
Table 3: Yield and Purity of this compound
| Extraction Method | Purification Method | Yield of δ-Tocotrienol | Purity of δ-Tocotrienol | Reference |
| Supercritical CO₂ Extraction | Preparative HPLC | 132.7 µg/kg of rice bran | 96.2% | [9] |
| Solvent Extraction | Flash Chromatography | - | Fractions with 100% purity | [8] |
Analytical Methods
Accurate quantification and qualification of this compound are crucial. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used.
Protocol: HPLC Analysis of Tocotrienols
-
Sample Preparation: Dissolve the extract or purified fraction in a suitable solvent such as methanol or hexane and filter through a 0.45 µm filter.[9]
-
HPLC System:
-
Column: A normal-phase silica column or a reversed-phase C18 column can be used. For normal-phase separation, a mobile phase of hexane, ethyl acetate, and acetic acid (e.g., 97.3:1.8:0.9 v/v/v) provides good resolution of all eight tocol isomers.[5]
-
Detector: A fluorescence detector is highly sensitive for tocotrienol detection. Set the excitation wavelength to 296 nm and the emission wavelength to 325 nm.[9]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to that of a certified this compound standard.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development professionals.
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for this compound extraction and purification.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from rice bran oil and its deodorizer distillate. The choice of extraction and purification methods will influence the final yield and purity of the compound. Careful optimization of the described protocols will enable researchers to obtain high-quality this compound for investigating its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tocotrienol-Rich Fraction from Rice Bran Demonstrates Potent Radiation Protection Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. scielo.br [scielo.br]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Extraction and Purification of Gamma-Tocotrienol from Rice Bran Oil Deodorizer Distillate | Semantic Scholar [semanticscholar.org]
- 7. Tocotrienol-Rich Fraction from Rice Bran Demonstrates Potent Radiation Protection Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. δ-Tocotrienol, Isolated from Rice Bran, Exerts an Anti-Inflammatory Effect via MAPKs and PPARs Signaling Pathways in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Tocotrienol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocotrienols, members of the vitamin E family, are distinguished from the more common tocopherols (B72186) by the presence of three double bonds in their farnesyl isoprenoid tail. They exist as four natural isomers—alpha (α), beta (β), gamma (γ), and delta (δ)—which differ in the number and position of methyl groups on the chromanol ring. Each isomer exhibits unique biological activities, making their individual separation and quantification crucial for research, pharmaceutical development, and clinical applications. This document provides detailed application notes and protocols for the separation of tocotrienol (B1241368) isomers using various chromatographic techniques.
Chromatographic Techniques for Tocotrienol Isomer Separation
High-performance liquid chromatography (HPLC) is the most prevalent technique for the analysis of tocotrienols, with both normal-phase (NP) and reversed-phase (RP) modes being widely employed.[1] Supercritical fluid chromatography (SFC) has also emerged as a powerful tool for isomer separation.[2][3]
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC is highly effective for separating tocotrienol isomers due to the interaction of the polar chromanol ring with a polar stationary phase.[1] The elution order is typically influenced by the polarity of the isomers, which is determined by the number of methyl groups on the chromanol ring.[1][4]
Key Characteristics:
-
Stationary Phases: Silica, amino, or diol columns are commonly used.[1][5]
-
Mobile Phases: Nonpolar solvents such as hexane (B92381) or heptane (B126788) are used, often with a polar modifier like isopropanol (B130326), 1,4-dioxane, or tert-butyl methyl ether to optimize separation.[1][5]
-
Elution Order: The general elution order in NP-HPLC is α-tocotrienol < β-tocotrienol < γ-tocotrienol < δ-tocotrienol.[1][4]
Experimental Protocol: NP-HPLC Separation of Tocotrienol Isomers
This protocol is a general guideline and may require optimization based on the specific sample matrix and available instrumentation.
Materials and Reagents:
-
HPLC-grade hexane
-
HPLC-grade isopropanol (or 1,4-dioxane)
-
Tocotrienol standards (α, β, γ, δ)
-
Sample containing tocotrienols (e.g., palm oil extract)
-
Silica or Amino analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Fluorescence detector (FLD) or UV detector
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each tocotrienol isomer in hexane. From the stock solutions, prepare a mixed standard solution containing all four isomers at a known concentration.
-
Sample Preparation: Dissolve the sample in hexane. If the sample is an oil, it may be directly diluted. For solid samples, an extraction step (e.g., with hexane or ethanol) is necessary.[1] The final extract should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the mixed standard solution to determine the retention times for each isomer. Subsequently, inject the prepared sample. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the isomers by constructing a calibration curve from the standard solutions.
Data Presentation: NP-HPLC Separation Parameters
| Parameter | Value | Reference |
| Column | Silica | [1][5] |
| Amino | [5] | |
| Mobile Phase | Hexane:Isopropanol (99:1) | [5] |
| Hexane:1,4-dioxane (95:5) | [1] | |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | FLD (Ex: 295 nm, Em: 325 nm) | [1][6] |
| Analysis Time | < 10 min | [5] |
| Resolution | > 1.1 for all isomers | [5] |
Workflow for NP-HPLC Separation of Tocotrienol Isomers
Caption: Workflow for NP-HPLC separation of tocotrienol isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. While traditionally less effective at separating β- and γ-isomers, modern stationary phases have overcome this limitation.[4][9]
Key Characteristics:
-
Stationary Phases: C18 and C30 columns are common.[7][8][10] Pentafluorophenyl (PFP) columns have also shown excellent separation.[9]
-
Mobile Phases: Mixtures of methanol, acetonitrile, and water are typically used.[5][9][11]
-
Elution Order: The elution order is generally the reverse of NP-HPLC, with the more polar isomers eluting first: δ-tocotrienol < γ-tocotrienol < β-tocotrienol < α-tocotrienol.[7][8]
Experimental Protocol: RP-HPLC Separation of Tocotrienol Isomers
This protocol provides a general method for RP-HPLC analysis and may need optimization.
Materials and Reagents:
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Tocotrienol standards (α, β, γ, δ)
-
Sample containing tocotrienols
-
C18 or C30 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Fluorescence detector (FLD) or UV detector
-
Column oven
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the NP-HPLC protocol, but use the mobile phase as the final solvent. For complex matrices, alkaline hydrolysis may be required to remove interfering lipids, though this must be done carefully to prevent tocotrienol degradation.[1]
-
Chromatographic Conditions:
-
Column: C18, C30, or PFP column.
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and/or water. A common mobile phase is Methanol:Water (e.g., 95:5, v/v) or pure methanol.[7][8][9][10]
-
Flow Rate: 0.8 - 1.0 mL/min.[9]
-
Column Temperature: A controlled temperature, for instance, 7°C, can improve resolution.[12]
-
Injection Volume: 10-20 µL.
-
Detection:
-
-
Analysis: Follow the analysis procedure outlined in the NP-HPLC section.
Data Presentation: RP-HPLC Separation Parameters
| Parameter | Value | Reference |
| Column | C30 | [7][8][10] |
| Pentafluorophenyl (PFP) | [9] | |
| Mobile Phase | 100% Methanol | [7][8][10] |
| Methanol:Water (85:15) | [9] | |
| Flow Rate | 0.8 mL/min | [9] |
| Detection | FLD (Ex: 295 nm, Em: 325 nm) | [1][6] |
| Analysis Time | < 15 min | [9] |
| Resolution | Baseline separation of all eight vitamin E congeners | [9] |
Workflow for RP-HPLC Separation of Tocotrienol Isomers
References
- 1. aocs.org [aocs.org]
- 2. Supercritical fluid chromatography with post-column addition of supporting electrolyte solution for electrochemical determination of tocopherol and tocotrienol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How do you separate tocotrienols Reverse Phase HPLC??? - Chromatography Forum [chromforum.org]
- 12. Optimization and validation of the reversed-phase high-performance liquid chromatography with fluorescence detection method for the separation of tocopherol and tocotrienol isomers in cereals, employing a novel sorbent material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delta-Tocotrienol's In Vitro Efficacy on Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol (δ-T3), a natural isomer of the vitamin E family, has emerged as a potent anti-cancer agent in numerous preclinical studies.[1] Unlike tocopherols (B72186), tocotrienols possess an unsaturated isoprenoid side chain that contributes to their superior biological activity, including higher efficacy in inducing cell death in cancer cells.[2][3] In vitro studies have consistently demonstrated that this compound exhibits the most potent cytotoxic effects against a wide range of human cancer cell lines compared to other tocotrienol (B1241368) isomers.[4][5][6] Its mechanisms of action are multi-faceted, targeting various cell signaling pathways involved in proliferation, apoptosis, angiogenesis, and metastasis.[1][7] These application notes provide a summary of quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound.
Data Presentation: Quantitative Summary of this compound's Effects
The anti-proliferative activity of this compound has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Lung Adenocarcinoma | A549 | 15.6 | 24 | [4][5] |
| 8.8 | 48 | [4][5] | ||
| 5.9 | 72 | [4][5] | ||
| Glioblastoma | U87MG | 12.1 | 24 | [4][5] |
| 7.6 | 48 | [4][5] | ||
| 5.1 | 72 | [4][5] | ||
| Prostate Cancer | DU145 | ~11.5 (2.91 x 10⁻⁵ M) | 24 | [8] |
| PC3 | ~12.7 (3.22 x 10⁻⁵ M) | 24 | [8] | |
| Breast Cancer (ER-) | MDA-MB-435 | ~32.8 (13 µg/ml) | Not Specified | [3] |
| Breast Cancer (ER+) | MCF7 | ~17.6 (7 µg/ml) | Not Specified | [3] |
| Colon Cancer | SW620 | 15.18 | Not Specified | [9] |
| Bladder Cancer | T24 | < 100 | 48 | [6] |
| 5637 | < 100 | 48 | [6] |
Table 2: Mechanistic Effects of this compound on Human Cancer Cell Lines
| Mechanism | Effect | Cell Line(s) | Key Findings | Reference |
| Apoptosis | Induction | A549, U87MG, Breast Cancer Cells, Bladder Cancer Cells, Prostate Cancer Cells | Induces apoptosis via activation of caspase-8, leading to increased Bid and Bax levels, cytochrome c release, and PARP cleavage.[2][4][6][8][10] | [2][4][6][8][10] |
| Cell Cycle Arrest | G1 Phase Arrest | T24, 5637 (Bladder) | Increases expression of cell cycle inhibitors p21 and p27 while suppressing Cyclin D1.[6] | [6] |
| Necroptosis | Induction | DU145, PC3 (Prostate) | Induces necroptotic cell death, which can overcome chemoresistance to apoptosis-inducing drugs like docetaxel.[11] | [11] |
| Invasion & Metastasis | Inhibition | A549, H1299 (Lung) | Reduces cell migration, invasion, and adhesion by inhibiting NF-κB, uPA activator, and MMP-9 expression.[12] | [12] |
| Signaling Pathways | Inhibition | Pancreatic, Bladder, Colon, Lung Cancer Cells | Downregulates STAT3, NF-κB, Wnt, and Notch-1 signaling pathways.[1][4][6][9] | [1][4][6][9] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
Caption: this compound induced extrinsic and intrinsic apoptosis pathways.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below, synthesized from multiple studies.
Cell Viability / Cytotoxicity (MTT Assay)
This protocol determines the concentration- and time-dependent cytotoxic effects of this compound.[4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate human cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound solutions or vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance (optical density) at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Protocol Steps:
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 48 hours).[6]
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the changes in signaling pathways.
Caption: Standard workflow for protein analysis via Western blotting.
Protocol Steps:
-
Sample Preparation: Treat cells with this compound as required. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[4]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-STAT3, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control (e.g., β-actin) should be used to normalize the data.
References
- 1. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human breast cancer cells by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. δ-Tocotrienol Induces Human Bladder Cancer Cell Growth Arrest, Apoptosis and Chemosensitization through Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. air.unimi.it [air.unimi.it]
- 9. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits non-small-cell lung cancer cell invasion via the inhibition of NF-κB, uPA activator, and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Delta-Tocotrienol Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification and quantification of delta-tocotrienol (δ-T3) metabolites. This document is intended to guide researchers in developing robust analytical methods for pharmacokinetic studies, drug metabolism research, and clinical trials involving δ-T3.
Introduction to this compound Metabolism
This compound, a member of the vitamin E family, undergoes extensive metabolism primarily in the liver. The process is initiated by ω-hydroxylation of the side chain, catalyzed by cytochrome P450 enzymes, particularly CYP4F2. This is followed by β-oxidation, leading to the sequential shortening of the phytyl tail. This metabolic cascade results in a series of carboxychromanol metabolites, with the terminal and most abundant metabolites being δ-carboxyethylhydroxychroman (δ-CEHC) and δ-carboxymethylbutyl hydroxychroman (δ-CMBHC). These metabolites are often found in conjugated forms (glucuronidated or sulfated) in biological fluids.
Key Analytical Techniques
The primary analytical methodologies for the identification and quantification of δ-T3 and its metabolites are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and, increasingly, Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating δ-T3 and its metabolites from complex biological matrices. Both normal-phase and reversed-phase chromatography are employed. Reversed-phase HPLC using a C18 column is most common for the analysis of these lipophilic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for the sensitive and specific quantification of δ-T3 metabolites. The use of tandem mass spectrometry (MS/MS) allows for the selective detection of analytes based on their specific mass-to-charge ratios and fragmentation patterns, minimizing interferences from the biological matrix. Electrospray ionization (ESI) in the negative ion mode is often preferred for the analysis of tocotrienol (B1241368) metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of novel metabolites. HPLC-NMR coupling can be utilized for the direct identification of metabolites from a complex mixture.
Experimental Protocols
Protocol for Extraction of this compound and its Metabolites from Human Plasma
This protocol describes a general procedure for the extraction of δ-T3 and its metabolites from plasma for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma collected in EDTA- or heparin-containing tubes
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ascorbic acid
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
β-glucuronidase (from Helix pomatia or bovine liver)
-
Sulfatase (from Helix pomatia)
-
Internal Standard (IS) solution (e.g., a deuterated analog of δ-T3 or a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution to each plasma sample to correct for extraction variability.
-
Protein Precipitation:
-
Add 400 µL of a pre-chilled 1:1 (v/v) mixture of methanol and acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Enzymatic Hydrolysis (for total metabolite concentration):
-
To a separate 20 µL aliquot of plasma, add 80 µL of 0.1% ascorbic acid and 100 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add a mixture of β-glucuronidase (e.g., 600 units) and sulfatase (e.g., 20 units).
-
Incubate the mixture overnight at 37°C to deconjugate the metabolites.[1][2]
-
After incubation, proceed with liquid-liquid extraction.
-
-
Liquid-Liquid Extraction (for both parent compound and metabolites):
-
For the deconjugated sample, add 200 µL of ethanol (B145695) and then extract twice with 1 mL of hexane.[2]
-
For the initial protein precipitation supernatant (for unconjugated forms), extract twice with 1 mL of hexane or ethyl acetate.
-
Vortex each extraction for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Combine the organic layers from the two extraction steps.
-
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a vacuum concentrator at a low temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 15 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol for LC-MS/MS Analysis of this compound Metabolites
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of δ-T3 and its major metabolites, δ-CEHC and δ-CMBHC.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like 15 mM sodium acetate, pH 4.0.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or a mixture of acetonitrile and methanol.
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient Elution: A linear gradient should be optimized to separate the analytes. An example gradient is as follows:
-
Start with 9% B.
-
Increase to 45% B over 22 minutes.
-
Increase to 79% B over 4 minutes.
-
Increase to 100% B and hold for 6 minutes.
-
Return to initial conditions and equilibrate for the next injection.[1]
-
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. Example transitions are:
-
δ-Tocotrienol: m/z 397.3 → fragment ions
-
δ-CEHC: m/z 263.1 → fragment ions
-
δ-CMBHC: m/z 291.2 → fragment ions
-
Note: The exact m/z values and fragment ions should be determined by direct infusion of analytical standards.
-
-
Collision Energy and other source parameters: These should be optimized for each specific compound and instrument to achieve maximum sensitivity.
Data Presentation
Quantitative Pharmacokinetic Data of this compound in Healthy Humans
The following table summarizes the pharmacokinetic parameters of δ-T3 in healthy human subjects after oral administration.
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Single Dose Studies | ||||
| 100 mg | 795.6 | 4.0 - 9.3 | 4518.7 | [1] |
| 200 mg | 1200.0 | 4.0 - 9.3 | 7800.0 (estimated) | [1] |
| 400 mg | 2100.0 | 4.0 - 9.3 | 14000.0 (estimated) | [1] |
| 800 mg | 3000.0 | 4.0 - 9.3 | 18000.0 (estimated) | [1] |
| 1600 mg | 3742.6 | 4.0 - 9.3 | 20781.4 | [1] |
| 125 mg | 829 | 3 | 2464 | [3] |
| 250 mg | 1920 | 3 | 5412 | [3] |
| 500 mg | 3278 | 6 | 14986 | [3] |
| 750 mg | 1444 | 3.33 - 4 | 6621 | [4] |
| 1000 mg | 1592 | 3.33 - 4 | 7450 | [4] |
| Multiple Dose Studies (twice daily for 14 days) | ||||
| 100 mg | 493.3 | 4.7 - 7.3 | 1987.7 | [1] |
| 200 mg | 850.0 | 4.7 - 7.3 | 4500.0 (estimated) | [1] |
| 400 mg | 1500.0 | 4.7 - 7.3 | 9000.0 (estimated) | [1] |
| 800 mg | 2500.0 | 4.7 - 7.3 | 18000.0 (estimated) | [1] |
| 1600 mg | 3746 | 4.7 - 7.3 | 22171.2 | [1] |
Note: Estimated values are based on the ranges provided in the cited literature. The Area Under the Curve (AUC) is for the specified time interval in the respective studies.
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for this compound metabolite analysis.
This compound Inhibition of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciconx.org [sciconx.org]
- 4. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Delta-Tocotrienol as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol, a member of the vitamin E family, is a natural compound found in various plant sources, including palm oil and annatto (B74696) beans.[1][2][3] It is distinguished from tocopherols (B72186) by the presence of three double bonds in its farnesyl isoprenoid side chain.[3] As a high-purity analytical reference standard, this compound is essential for the accurate quantification of this compound in diverse matrices such as pharmaceuticals, nutraceuticals, food products, and biological samples.[1][4][5] These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, along with information on its physicochemical properties, stability, and relevant biological signaling pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use as an analytical standard.
| Property | Value | Reference |
| Chemical Name | (2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-1-benzopyran-6-ol | [3] |
| Synonyms | δ-Tocotrienol, 8-Methyltocotrienol | [5][6] |
| CAS Number | 25612-59-3 | [1][5][7] |
| Molecular Formula | C₂₇H₄₀O₂ | [1][5][7] |
| Molecular Weight | 396.61 g/mol | [1][5][6] |
| Appearance | Colorless to amber neat substance | [5] |
| Purity (as a standard) | ≥97.0% (HPLC) | [5] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [8] |
| Storage Temperature | -20°C | [5][7] |
| UV Maximum (λmax) | 298 nm | [8] |
Analytical Methodologies
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the quantification of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of tocotrienols in various samples, including food and biological matrices.[5][9]
Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-FLD
This protocol is a representative method for the analysis of this compound in human plasma.
1. Materials and Reagents:
-
This compound analytical reference standard
-
Internal Standard (IS): 2,2,5,7,8-Pentamethyl-6-hydroxychroman (PMC)
-
HPLC-grade n-hexane, dioxane, and isopropanol
-
Human plasma (blank)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 25 µg/mL.[10]
-
Internal Standard Solution: Prepare a 10 µg/mL solution of PMC in the mobile phase.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 20 µL of the internal standard solution.
-
Add 1 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
3. HPLC-FLD Conditions:
-
Column: Normal-phase silica (B1680970) column (e.g., Luna 5u Silica 100A, 250 x 4.60 mm, 5 µm)[9]
-
Mobile Phase: Isocratic elution with n-hexane:dioxane:isopropanol (97.5:2:0.5, v/v/v)[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 295 nm and emission at 325 nm[9][11]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data for HPLC-FLD Analysis of this compound
| Parameter | Value | Reference |
| Linearity Range | 1 µg/mL to 25 µg/mL (R² > 0.990) | [10] |
| Intraday Precision (CV) | 0.66% to 5.19% | [10] |
| Interday Precision (CV) | 0.66% to 5.19% | [10] |
| Accuracy | 95.81% to 110.14% | [10] |
| Recovery | 81.39% to 90.33% | [10] |
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for the quantification of this compound in plasma using HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the simultaneous determination of various tocopherols and tocotrienols in complex matrices like vegetable oils.[12][13]
Experimental Protocol: Simultaneous Determination of Tocopherols and Tocotrienols in Vegetable Oil by GC-MS
This protocol outlines a simplified GC-MS method that does not require derivatization.[12][13]
1. Materials and Reagents:
-
This compound analytical reference standard
-
Other tocopherol and tocotrienol (B1241368) standards (alpha, beta, gamma)
-
GC-grade methanol (B129727)
-
Vegetable oil sample
-
Ultrasonic bath
-
Centrifuge
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of each tocopherol and tocotrienol isomer in methanol.
-
Calibration Standards: Prepare a series of mixed standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 10 to 1000 ng/mL.[12][13]
-
Sample Preparation (Ultrasonic Extraction):
3. GC-MS Conditions:
-
GC Column: A capillary column suitable for the separation of lipid-soluble vitamins (e.g., HP-5MS).
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C, hold for 2 min
-
Ramp 2: 5°C/min to 290°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Data Analysis:
-
Identify the peaks based on their retention times and characteristic mass fragments compared to the reference standards.
-
Quantify the amount of this compound in the sample using the calibration curve constructed from the standard solutions.
Quantitative Data for GC-MS Analysis of Tocopherols and Tocotrienols
| Parameter | Value | Reference |
| Linearity Range | 10 to 1000 ng/mL (r² > 0.99) | [12][13] |
| Limit of Detection (LOD) | 0.3 to 2.5 ng/mL | [12][13] |
| Limit of Quantification (LOQ) | 1.0 to 8.3 ng/mL | [12][13] |
| Recovery (spiked olive oil) | 83.7% to 117.2% | [12][13] |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound in vegetable oil using GC-MS.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and angiogenesis. This makes it a compound of significant interest in drug development.
NF-κB Signaling Pathway
This compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[2][14]
Caption: this compound inhibits the NF-κB signaling pathway by suppressing TAK1 activation.
Apoptosis Signaling Pathway
This compound can induce apoptosis (programmed cell death) in cancer cells through the modulation of pro- and anti-apoptotic proteins.[4][12]
Caption: this compound induces apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2.
Notch-1 Signaling Pathway
In certain cancer cells, this compound has been shown to suppress the Notch-1 signaling pathway, which is involved in cell proliferation and survival.[5][13]
References
- 1. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 4. δ-Tocotrienol induces apoptosis and inhibits proliferation of nasopharyngeal carcinoma cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. This compound suppresses Notch-1 pathway by upregulating miR-34a in nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tocotrienols regulate cholesterol production in mammalian cells by post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (this compound) in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound, a HMG CoA reductase inhibitor, on monocyte-endothelial cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. δ‐Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of NFκB signalling pathway by tocotrienol: A systematic review. | Semantic Scholar [semanticscholar.org]
- 12. EGR-1/Bax Pathway Plays a Role in Vitamin E δ-Tocotrienol-induced Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses Notch-1 pathway by upregulating miR-34a in nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Delta-Tocotrienol in Prostate Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol (δ-T3), a member of the vitamin E family, has emerged as a promising natural compound in prostate cancer research. Possessing potent anti-cancer properties, it has demonstrated significant efficacy in various preclinical models. These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, detailing its effects on cancer cell lines and in animal models. The accompanying protocols offer detailed methodologies for replicating key experiments, and the data presented summarizes the quantitative outcomes of these studies.
Application Notes
This compound has been shown to be the most potent isoform of vitamin E in inhibiting the growth of prostate cancer cells.[1][2] Its mechanisms of action are multifaceted, targeting several key pathways involved in cancer progression.
In Vitro Applications:
In cell-based assays, this compound has been demonstrated to:
-
Inhibit Cell Viability and Proliferation: this compound effectively reduces the viability of various prostate cancer cell lines, including androgen-sensitive (LNCaP) and androgen-insensitive (DU145, PC3) cells, as well as murine prostate cancer cells (PTEN-CaP8).[1][2]
-
Induce Apoptosis: A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][3]
-
Trigger Multiple Cell Death Pathways: Beyond apoptosis, this compound can induce other forms of cell death, including:
-
Endoplasmic Reticulum (ER) Stress: It can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[1][4][5]
-
Autophagy: In some cell lines like PC3, this compound can trigger autophagy, a cellular recycling process that can lead to cell death. The induction of autophagy has been linked to upstream ER stress.[1][4][5]
-
Paraptosis: This form of programmed cell death is characterized by extensive cytoplasmic vacuolization and is also observed in response to this compound treatment.[1][4][5]
-
Necroptosis: In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to induce necroptosis, a form of programmed necrosis, which can overcome resistance to conventional chemotherapies like docetaxel.[6]
-
-
Inhibit Angiogenesis: this compound has been shown to downregulate genes involved in blood vessel development, suggesting anti-angiogenic properties.[1]
In Vivo Applications:
In animal models of prostate cancer, dietary supplementation with this compound has been shown to:
-
Inhibit Tumor Growth and Progression: In both the Ptenp-/- and TRAMP mouse models of prostate cancer, this compound has been shown to reduce tumor multiplicity and the incidence of high-grade prostatic intraepithelial neoplasia (PIN).[1][7]
-
Reduce Cell Proliferation and Increase Apoptosis: Immunohistochemical analysis of tumors from this compound-treated mice reveals a decrease in the proliferation marker Ki-67 and an increase in the apoptosis marker cleaved caspase-3.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the effects of this compound in prostate cancer models.
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| DU145 | MTT | IC50 (24h) | 2.91 x 10⁻⁵ M (11.5 µg/mL) | [1] |
| PC3 | MTT | IC50 (24h) | 3.22 x 10⁻⁵ M (12.7 µg/mL) | [1] |
| DU145 | MTT | IC50 (48h) | 11.9 µM | [2] |
| PTEN-CaP8 | MTT | IC50 (48h) | 9.6 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Mouse Models
| Mouse Model | Treatment | Duration | Key Finding | Reference |
| Ptenp-/- | 0.05% δ-T3 in diet | 36 weeks | 32.7% reduction in prostate adenocarcinoma multiplicity | [1][7] |
| TRAMP | 0.1% mixed tocotrienols in diet | 16 weeks | 38% of mice developed palpable tumors (vs. 73% in control) | [7] |
| TRAMP | 0.3% mixed tocotrienols in diet | 16 weeks | 33% of mice developed palpable tumors (vs. 73% in control) | [7] |
| TRAMP | 1% mixed tocotrienols in diet | 16 weeks | 22% of mice developed palpable tumors (vs. 73% in control) | [7] |
Experimental Protocols
In Vitro Protocols
1. Cell Culture
-
Cell Lines:
-
DU145 and PC3 (androgen-insensitive human prostate carcinoma): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LNCaP (androgen-sensitive human prostate carcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PTEN-CaP8 (murine prostate carcinoma): Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in complete culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 5-20 µg/mL or 10-100 µM) or vehicle control (DMSO) for 24 to 48 hours.[1][8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Western Blot Analysis
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Protocols
1. Animal Models
-
Ptenp-/- Mice: These mice have a prostate-specific deletion of the Pten tumor suppressor gene and spontaneously develop prostate adenocarcinoma.
-
TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Mice: These transgenic mice express the SV40 large T antigen under the control of the probasin promoter, leading to the development of prostate cancer that mimics human disease progression.
2. This compound Diet Preparation and Administration
-
Prepare a modified AIN-93M or AIN-76A diet.
-
Incorporate this compound into the diet at the desired concentration (e.g., 0.05% for Ptenp-/- mice, or 0.1%, 0.3%, 1% mixed tocotrienols for TRAMP mice).[1][7]
-
Provide the diet and water ad libitum to the mice starting at a specified age (e.g., 4 weeks for Ptenp-/- mice, 8 weeks for TRAMP mice) for the duration of the study (e.g., up to 24 or 40 weeks of age).[1][6][7]
3. Immunohistochemistry (IHC)
-
At the end of the study, euthanize the mice and collect the prostate tissues.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., goat serum).
-
Incubate the sections with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Proliferation: Ki-67 (1:200).
-
Apoptosis: Cleaved Caspase-3 (1:200).[9]
-
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining using image analysis software.
Signaling Pathways and Experimental Workflows
// Nodes dT3 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="ER Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; CHOP [label="CHOP Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paraptosis [label="Paraptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Necroptosis [label="Necroptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Death [label="Prostate Cancer\nCell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; RIPK1 [label="RIPK1/RIPK3/MLKL\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges dT3 -> ER_Stress [color="#4285F4"]; ER_Stress -> UPR [color="#4285F4"]; UPR -> CHOP [color="#4285F4"]; CHOP -> Apoptosis [color="#EA4335"]; ER_Stress -> Autophagy [label=" (in PC3)", color="#34A853"]; Autophagy -> Apoptosis [color="#EA4335"]; dT3 -> Paraptosis [color="#5F6368"]; dT3 -> Necroptosis [color="#5F6368"]; Necroptosis -> RIPK1 [color="#5F6368"]; RIPK1 -> Cell_Death [color="#202124"]; Apoptosis -> Cell_Death [color="#202124"]; Paraptosis -> Cell_Death [color="#202124"]; } dot Caption: Signaling pathways activated by this compound in prostate cancer cells.
// Nodes start [label="Start: Prostate Cancer\nCell Lines (DU145, PC3, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; culture [label="Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Various Concentrations & Durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot Analysis\n(Apoptosis, ER Stress, Autophagy, etc.)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis & Interpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> culture [color="#5F6368"]; culture -> treatment [color="#5F6368"]; treatment -> viability [color="#5F6368"]; treatment -> western [color="#5F6368"]; viability -> end [color="#5F6368"]; western -> end [color="#5F6368"]; } dot Caption: General workflow for in vitro studies of this compound.
// Nodes start [label="Start: Prostate Cancer\nMouse Model (Ptenp-/-, TRAMP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; diet [label="this compound Diet\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; endpoint [label="Study Endpoint\n(e.g., 24-40 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; necropsy [label="Necropsy & Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; histology [label="Histopathological Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; ihc [label="Immunohistochemistry\n(Ki-67, Cleaved Caspase-3)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis & Interpretation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> diet [color="#5F6368"]; diet -> monitoring [color="#5F6368"]; monitoring -> endpoint [color="#5F6368"]; endpoint -> necropsy [color="#5F6368"]; necropsy -> histology [color="#5F6368"]; necropsy -> ihc [color="#5F6368"]; histology -> end [color="#5F6368"]; ihc -> end [color="#5F6368"]; } dot Caption: General workflow for in vivo studies of this compound.
References
- 1. δ‐Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Tocotrienol is the most potent vitamin E form in inhibiting prostate cancer cell growth and inhibits prostate carcinogenesis in Ptenp−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis Induced by this compound Overcomes Docetaxel Chemoresistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. δ-Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Histology Core [pathbio.med.upenn.edu]
Application Notes and Protocols for Developing Delta-Tocotrienol Delivery Systems for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol (δ-T3), a potent isomer of the vitamin E family, has garnered significant interest for its potential therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the development and characterization of this compound delivery systems, with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance its therapeutic potential in clinical trials.
Rationale for Lipid-Based Delivery Systems
The lipophilic nature of this compound makes it a prime candidate for lipid-based drug delivery systems. These systems can enhance oral bioavailability by:
-
Improving Solubilization: Maintaining the lipophilic drug in a solubilized state within the gastrointestinal (GI) tract.[3]
-
Facilitating Absorption: Promoting absorption through the intestinal lymphatic pathway, thus bypassing first-pass metabolism.
-
Protecting from Degradation: Shielding the drug from the harsh environment of the GI tract.
Among various lipid-based systems, SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[3] This in-situ emulsification leads to the formation of small lipid droplets, which provide a large interfacial area for drug absorption.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound delivery systems.
Table 1: Composition of this compound SEDDS Formulations
| Formulation Component | Example Composition 1 | Example Composition 2 (Solid-SEDDS) | Reference |
| Oil Phase (API Source) | Tocotrienol-Rich Fraction (TRF) | Tocotrienol-Rich Fraction (TRF) (70%) | [6][7] |
| Surfactant(s) | Not Specified | Poloxamer and Labrasol® (30% combined) | [6][7] |
| Solid Carrier | Not Applicable | Magnesium Aluminosilicate | [6][7] |
Table 2: Physicochemical Characterization of Tocotrienol (B1241368) Delivery Systems
| Parameter | s-SEDDS with Combined Surfactants | Tocotrienol Nanoemulsion | Reference |
| Mean Droplet Size (nm) | 210–277 | 65.1 - 120 | [6][7][8] |
| Polydispersity Index (PDI) | < 0.3 (Implied by good flowability) | < 0.2 | [8] |
| Zeta Potential (mV) | Not Reported | -20.2 to -28.8 | [9] |
Table 3: Bioavailability Enhancement with SEDDS Formulations
| Formulation | Fold Increase in Oral Bioavailability (Compared to non-emulsifying oil) | Animal Model | Reference |
| s-SEDDS with Combined Surfactants | 3.4–3.8 times higher | Rats (fasted state) | [7] |
| Tocotrienol SEDDS | 2 to 4-fold increase in Cmax and AUC | Humans (fasted) | [3] |
Experimental Protocols
Protocol for Preparation of this compound SEDDS
This protocol describes the preparation of a liquid SEDDS formulation for this compound.
Materials:
-
This compound rich fraction (TRF) or pure this compound
-
Oil (e.g., Captex 355)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Labrasol)
-
Co-solvent (e.g., Ethanol)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the required amounts of the oil, surfactant, co-surfactant, and co-solvent into a glass vial. An example formulation consists of Cremophor EL (40.7% w/w), Labrasol (40.7% w/w), Captex 355 (7.2% w/w), and ethanol (B145695) (11.4% w/w).
-
Add the this compound to the mixture. The concentration of this compound will depend on the desired dosage.
-
Vortex the mixture at high speed for 5-10 minutes until a clear, homogenous solution is obtained.
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Store the prepared SEDDS in a tightly sealed container at room temperature, protected from light.
Protocol for Particle Size and Zeta Potential Analysis
This protocol outlines the characterization of the emulsion droplet size and surface charge upon aqueous dilution of the SEDDS.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS)
Procedure:
-
Dilute the prepared SEDDS formulation (e.g., 1:100 or 1:1000) with deionized water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Gently agitate the diluted sample to ensure complete emulsification.
-
For particle size measurement, transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement in triplicate, with at least 10-15 runs per measurement. The instrument will report the mean droplet size (Z-average) and the polydispersity index (PDI).[9]
-
For zeta potential measurement, dilute the sample in an appropriate buffer (e.g., 0.1x PBS, pH 7.4) and transfer it to a zeta potential cell.[9]
-
Perform the measurement in triplicate at 25°C. The instrument will report the mean zeta potential.[9]
Protocol for Determination of Encapsulation Efficiency
This protocol describes how to determine the amount of this compound successfully encapsulated within the lipid droplets of the emulsion.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detector
-
Centrifugal filter units (e.g., Amicon Ultra, MWCO 10 kDa)
-
Centrifuge
Procedure:
-
Separation of Free Drug:
-
Dilute a known amount of the SEDDS formulation in an aqueous medium to form an emulsion.
-
Transfer the emulsion to a centrifugal filter unit.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 10-15 minutes) to separate the aqueous phase containing the unencapsulated (free) drug from the lipid droplets.[10]
-
-
Quantification of Free Drug:
-
Collect the filtrate (aqueous phase).
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method. A common mobile phase for tocotrienol analysis is a mixture of methanol (B129727) and water.[11] Detection can be performed using a UV detector at approximately 295 nm.[12]
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Protocol for In Vitro Drug Release Study (Dialysis Bag Method)
This protocol details the in vitro release of this compound from the SEDDS formulation using a dialysis bag method to simulate drug release in the GI tract.
Materials:
-
Dialysis bags (e.g., cellulose (B213188) membrane, MWCO 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without simulated intestinal fluids)
-
Shaking water bath or incubator
-
HPLC system
Procedure:
-
Prepare the dialysis bags according to the manufacturer's instructions.
-
Accurately measure a specific volume of the this compound SEDDS formulation and place it inside the dialysis bag.
-
Securely close the dialysis bag and immerse it in a beaker containing a known volume of the release medium (e.g., 200 mL).[13]
-
Place the beaker in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).[10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Stability Testing
This protocol outlines the stability testing of the this compound delivery system according to the International Council for Harmonisation (ICH) guidelines.
Storage Conditions (as per ICH Q1A(R2)):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Package the this compound formulation in the proposed container closure system for marketing.
-
Place a sufficient number of samples in stability chambers maintained at the specified long-term and accelerated storage conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.[14][15]
-
Analyze the samples for the following parameters:
-
Physical appearance: Color, clarity, phase separation.
-
Drug content: Quantification of this compound using HPLC.
-
Particle size and PDI: For emulsifying systems.
-
Zeta potential: To assess emulsion stability.
-
In vitro drug release: To ensure consistent release profile.
-
Microbial limits: As per pharmacopeial standards.
-
-
Evaluate the data to establish the shelf-life and recommended storage conditions for the product.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for delivery system development.
Caption: this compound Anticancer Signaling Pathways.
Caption: this compound Neuroprotective Signaling Pathways.
Caption: Experimental Workflow for Delivery System Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 3. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. purple-diamond.com [purple-diamond.com]
- 15. database.ich.org [database.ich.org]
Methodology for Assessing Delta-Tocotrienol's Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Delta-tocotrienol (δ-T3), a natural isoform of vitamin E, has garnered significant attention for its potent anti-cancer and anti-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis.[4] this compound exerts its anti-angiogenic effects by modulating several key signaling pathways within endothelial cells, the primary cells lining blood vessels. This document provides a comprehensive overview of the methodologies to assess the anti-angiogenic effects of this compound, including detailed experimental protocols and the underlying molecular mechanisms.
The anti-angiogenic activity of this compound is attributed to its ability to inhibit critical steps in the angiogenic cascade, such as endothelial cell proliferation, migration, and tube formation.[2][3][5] Studies have shown that this compound can suppress the signaling of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2][3] Its mechanisms of action involve the downregulation of VEGF receptor 2 (VEGFR-2) phosphorylation, a critical step in initiating the angiogenic signaling cascade.[2][6] Furthermore, this compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for endothelial cell survival and proliferation.[7] Another significant mechanism is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream target, VEGF, under hypoxic conditions often found in the tumor microenvironment.[6][8]
This application note outlines standardized in vitro and in vivo assays to quantify the anti-angiogenic potential of this compound, enabling researchers to conduct robust and reproducible studies.
Key Signaling Pathways Modulated by this compound
This compound's anti-angiogenic efficacy stems from its ability to interfere with multiple signaling cascades critical for new blood vessel formation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates its effects by binding to and activating its receptor, VEGFR-2, on endothelial cells. This compound has been demonstrated to suppress the phosphorylation of VEGFR-2, thereby inhibiting downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[2][3][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node for multiple signaling pathways, including those initiated by growth factors. It plays a critical role in promoting cell survival and proliferation. This compound has been shown to suppress the activation of PI3K and the subsequent phosphorylation of Akt in endothelial cells, contributing to its anti-angiogenic effects.[7]
HIF-1α/VEGF Signaling Pathway
Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of several pro-angiogenic genes, including VEGF. This compound has been found to suppress the accumulation of HIF-1α protein, leading to a reduction in VEGF secretion and thereby inhibiting hypoxia-induced angiogenesis.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of angiogenesis as reported in the literature.
Table 1: In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Proliferation | HUVEC | 2.5 - 5 | Complete abolishment of proliferation | [2] |
| Migration | HUVEC | 2.5 - 5 | Complete abolishment of migration | [2] |
| Tube Formation | HUVEC | 2.5 - 5 | Complete abolishment of tube formation | [2] |
| Adhesion | HUVEC | 2.5 - 5 | Significant suppression of adhesion | [7] |
| ICAM-1 Inhibition | HUVEC | 0.3 - 10 | Dose-dependent inhibition | [9] |
| VCAM-1 Inhibition | HUVEC | 0.3 - 10 | Significant inhibition | [9] |
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Assay | Model | Dose | Observed Effect | Reference |
| Matrigel Plug Assay | Mouse | 10 - 20 µg | Dose-dependent inhibition of vessel formation | [7] |
| Matrigel Plug Assay | Mouse | 30 µg | Inhibition of tumor cell-induced vessel formation | [2] |
| Retinal Angiogenesis | Diabetic Rats | 100 mg/kg | Reduced retinal expression of VEGF and HIF-1α | [10][11] |
Experimental Protocols
Detailed protocols for key in vitro and in vivo assays to assess the anti-angiogenic effects of this compound are provided below.
In Vitro Assays
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in EGM. Perform a cell count and adjust the cell density to 1 x 10⁵ cells/mL.
-
Treatment: Prepare different concentrations of this compound in EGM. Include a vehicle control.
-
Seeding: Add 100 µL of the HUVEC suspension (1 x 10⁴ cells) to each BME-coated well. Then, add 100 µL of the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast: Observe and photograph the tube formation using an inverted microscope.
-
Fluorescence: For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it involves the sprouting of microvessels from a segment of an intact blood vessel.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., EBM-2)
-
Collagen or Matrigel
-
48-well culture plates
-
Surgical instruments (scissors, forceps)
-
This compound stock solution
-
Vehicle control
-
Inverted microscope with a camera
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta. Place the aorta in a petri dish containing cold, sterile PBS.
-
Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibroadipose tissue. Cut the aorta into 1-2 mm thick rings.
-
Embedding:
-
Add a layer of cold liquid collagen or Matrigel to the bottom of each well in a 48-well plate and allow it to polymerize at 37°C.
-
Place one aortic ring in the center of each well on top of the polymerized gel.
-
Cover the ring with another layer of collagen or Matrigel and allow it to polymerize.
-
-
Treatment: Add culture medium containing various concentrations of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Quantification: Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope. Capture images at different time points. Quantify the angiogenic response by measuring the length and number of microvessels sprouting from the ring using image analysis software.
In Vivo Assays
The CAM assay is a widely used in vivo model to study angiogenesis due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or silicone rings
-
This compound solution
-
Vehicle control
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Test Substance: On embryonic day 7 or 8, place a sterile filter paper disc or a silicone ring onto the CAM. Apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto the disc or within the ring.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.
-
Analysis: On embryonic day 10 or 11, open the eggs and examine the CAM under a stereomicroscope. Capture images of the area around the filter disc/ring.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessels converging towards the treatment area or by measuring the vessel density using image analysis software.
This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
This compound
-
Mice (e.g., C57BL/6)
-
Syringes and needles
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with a pro-angiogenic factor (e.g., VEGF) and the desired concentration of this compound or vehicle control.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: After 7-21 days, euthanize the mice and carefully dissect the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
References
- 1. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Image Analysis and Stereology [ias-iss.org]
- 3. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 6. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. View of QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) [ias-iss.org]
- 11. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Delta-Tocotrienol's Effect on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols used to evaluate the apoptotic effects of delta-tocotrienol, a potent isoform of vitamin E with demonstrated anti-cancer properties. This document outlines the key signaling pathways modulated by this compound and offers detailed experimental protocols for the accurate assessment of apoptosis in a laboratory setting.
Introduction to this compound and Apoptosis
This compound (δ-T3) has emerged as a promising anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] Unlike necrosis, apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.[4][5] Understanding the mechanisms by which this compound induces apoptosis is crucial for its development as a therapeutic agent.
This compound has been shown to trigger apoptosis through multiple signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] Key events include the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[5][7][8][9] Furthermore, this compound can induce endoplasmic reticulum (ER) stress and modulate the EGR-1/Bax pathway to promote apoptosis.[7][10]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 24 | 2.91 x 10⁻⁵ M (~29.1 µM) | [10] |
| PC3 | Prostate Cancer | 24 | 3.22 x 10⁻⁵ M (~32.2 µM) | [10] |
| A549 | Lung Adenocarcinoma | 24 | 4.8 ± 0.5 | [11] |
| A549 | Lung Adenocarcinoma | 48 | 3.2 ± 0.3 | [11] |
| A549 | Lung Adenocarcinoma | 72 | 2.5 ± 0.2 | [11] |
| U87MG | Glioblastoma | 24 | 4.2 ± 0.4 | [11] |
| U87MG | Glioblastoma | 48 | 3.1 ± 0.3 | [11] |
| U87MG | Glioblastoma | 72 | 2.2 ± 0.2 | [11] |
| MDA-MB-231 | Breast Cancer | 24 | ~5 | [9] |
| MCF-7 | Breast Cancer | 24 | ~8 | [9] |
| HCT116 | Colorectal Carcinoma | 72 | 4.46 | [2] |
| Caco2 | Colorectal Carcinoma | 72 | 9.14 | [2] |
| HCC2998 | Colorectal Carcinoma | 72 | 9.76 | [2] |
| SW48 | Colorectal Carcinoma | 72 | 5.45 | [2] |
Key Signaling Pathways Modulated by this compound
This compound induces apoptosis by impacting several critical signaling cascades within cancer cells. The diagrams below illustrate these pathways.
Caption: this compound Induced Apoptotic Signaling Pathways.
Experimental Workflow
A typical workflow for assessing the apoptotic effects of this compound is depicted below.
Caption: Experimental Workflow for Apoptosis Evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][10][12][13]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14][15][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
PBS
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[5][8][9][17][18]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.[6][19][20][21][22]
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Treat cells with this compound and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][7][23][24][25]
Materials:
-
TUNEL assay kit
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells on coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.
-
Follow the kit manufacturer's protocol for the TUNEL reaction, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) if desired.
-
Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope or quantify them by flow cytometry.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate and characterize the pro-apoptotic effects of this compound, contributing to the development of novel cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. antbioinc.com [antbioinc.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. scispace.com [scispace.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Video: The TUNEL Assay [jove.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Delta-Tocotrienol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol, a member of the vitamin E family, is emerging as a potent neuroprotective agent with significant potential in the study and treatment of neurodegenerative diseases. Unlike the more commonly known alpha-tocopherol, tocotrienols, and particularly the delta isoform, possess a unique molecular structure that allows for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[1] Preclinical studies have demonstrated its efficacy in models of Alzheimer's disease, Parkinson's disease, and general neurotoxicity.[2][3] Its mechanisms of action are multifaceted, including potent antioxidant, anti-inflammatory, and cholesterol-lowering properties, as well as the modulation of specific cell signaling pathways crucial for neuronal survival.[4][5][6]
These application notes provide a summary of the quantitative data from key studies, detailed protocols for replicating foundational experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative findings from various in vitro and in vivo studies, highlighting the neuroprotective effects of this compound and other tocotrienol (B1241368) formulations.
Table 1: In Vitro Neuroprotective Effects of Tocotrienols
| Cell Line | Neurotoxin/Stress | Tocotrienol Form | Concentration | Key Finding | Reference |
| Differentiated SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | This compound (δ-T3) | Not specified | Upregulated dopamine (B1211576) receptor D2 gene expression. | [7] |
| Differentiated SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | Gamma-Tocotrienol (γ-T3) | Not specified | Most potent in attenuating apoptosis. | [7] |
| Differentiated SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | Alpha-Tocotrienol (α-T3) | Not specified | Most effective in preventing α-Synuclein leakage. | [7] |
| Differentiated SH-SY5Y Human Neuroblastoma | 6-hydroxydopamine (6-OHDA) | Tocotrienol-Rich Fraction (TRF) | Not specified | Highly efficient in scavenging reactive oxygen species (ROS) and upregulating dopamine and tyrosine hydroxylase levels. | [7] |
| HT4 Neuronal Cells | Glutamate | Alpha-Tocotrienol (α-T3) | Nanomolar concentrations | Completely protected neurons from glutamate-induced toxicity.[4] | [4][8] |
| Primary Striatal Neurons | Hydrogen Peroxide (H₂O₂) | Alpha, Gamma, and Delta-Tocotrienols | Not specified | Significantly attenuated H₂O₂-induced neurotoxicity. | [9] |
| Human Lung Adenocarcinoma (A549) and Glioblastoma (U87MG) cells | Not applicable | This compound (δ-T3) | IC50 values not specified | Showed significant cytotoxic effects in a concentration- and time-dependent manner. | [10] |
| SH-SY5Y Human Neuroblastoma | Not applicable | Tocotrienol-Rich Fraction (TRF) | 0.1 µg/mL | Upregulated 53 proteins and suppressed 28 proteins involved in neuroprotective pathways. | [11][12] |
Table 2: In Vivo Neuroprotective Effects of Tocotrienols
| Animal Model | Disease Model | Tocotrienol Form | Dosage | Duration | Key Finding | Reference |
| APPswe/PS1dE9 Mice | Alzheimer's Disease | Tocotrienol-Rich Fraction (TRF) | 200 mg/kg | 6 months | Suppressed erythrocytic superoxide (B77818) dismutase activity and increased catalase activity. | [13] |
| Rats | 6-OHDA-Induced Parkinsonism | Tocotrienols | Not specified | Not specified | Ameliorated neurodegeneration and motor deficits. | [14] |
| Mice | Lipopolysaccharide (LPS)-Induced Inflammation | Tocotrienol Mixture | Not specified | Not specified | Attenuated microglial activation and neuronal dysfunction in the hippocampus. | [15] |
| Mice | Pancreatic Cancer Xenograft | This compound (δ-T3) | 100 mg/kg (oral) | 6 weeks | Tumor tissue concentration reached 41 ± 3.5 nmol/g. | [16] |
| Mice | Radiation-Induced Gastrointestinal Injury | This compound (δ-T3) | 75-100 mg/kg (s.c.) | Single dose 24h before irradiation | Significantly enhanced survival. | [17] |
| Female BALB/c Mice | Toxicity Study | Tocotrienol-Rich Fraction (TRF) | Up to 250 mg/kg | 28 days | No toxic effects observed. | [18] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Differentiated SH-SY5Y Cells
This protocol details the procedure for assessing the neuroprotective effects of this compound against a neurotoxin in a human neuroblastoma cell line differentiated into dopamine-like neurons, a common model for Parkinson's disease research.[7][12]
1. Cell Culture and Differentiation: a. Culture SH-SY5Y human neuroblastoma cells in a complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids) at 37°C in a 5% CO₂ incubator. b. To induce differentiation, seed 1 x 10⁶ SH-SY5Y cells in a T75 flask. After 24 hours, replace the medium with a differentiation medium containing DMEM supplemented with 3% FBS, 1% P/S, 1% NEAA, and 10 µM retinoic acid. c. Differentiate the cells for six days, replacing the medium on day 4. The resulting terminally differentiated SH-SY5Y neural cells (diff-neural cells) will express dopaminergic features.
2. This compound Treatment: a. On day 7, replace the differentiation medium with a serum-free medium. b. Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations in the serum-free medium. It is recommended to test a range of concentrations (e.g., 0.1 µg/mL). c. Add the this compound-containing medium to the diff-neural cells and incubate for 24 hours. Include a vehicle control group treated with the same concentration of the solvent.
3. Neurotoxin Challenge: a. Following the 24-hour pretreatment with this compound, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a predetermined toxic concentration. b. Incubate the cells with the neurotoxin for the desired duration (e.g., 24 hours).
4. Assessment of Neuroprotection: a. Cell Viability: Measure cell viability using assays such as MTT or LDH release. b. Apoptosis Assays: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. c. Oxidative Stress Markers: Measure reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. d. Gene Expression Analysis: Analyze the expression of relevant genes, such as dopamine receptor D2, using RT-qPCR. e. Protein Analysis: Assess the levels of key proteins (e.g., tyrosine hydroxylase, α-Synuclein) via Western blotting or ELISA.
Protocol 2: In Vivo Assessment of this compound in a Rodent Model of Parkinson's Disease
This protocol outlines the use of the 6-OHDA-induced rat model of parkinsonism to evaluate the in vivo efficacy of this compound.[14][19]
1. Animal Model and Housing: a. Use adult male Sprague-Dawley or Wistar rats. b. House the animals under standard laboratory conditions with ad libitum access to food and water. c. Allow for an acclimatization period of at least one week before any procedures.
2. 6-OHDA Lesioning: a. Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail). b. Secure the rat in a stereotaxic frame. c. Infuse 6-OHDA into the medial forebrain bundle or substantia nigra to induce a unilateral lesion of the nigrostriatal dopamine pathway.
3. This compound Administration: a. Prepare a formulation of this compound suitable for oral gavage or subcutaneous injection. b. Based on previous studies, a dosage range of 50-200 mg/kg can be considered.[18] c. Administer this compound or vehicle to the respective groups daily, starting either before or after the 6-OHDA lesioning, depending on the study design (prophylactic vs. therapeutic).
4. Behavioral Testing: a. Perform behavioral tests to assess motor deficits at baseline and at various time points after lesioning. b. Rotational Behavior: Administer apomorphine (B128758) or amphetamine and count the number of contralateral rotations as an index of the dopamine lesion severity. c. Cylinder Test: Assess forelimb use asymmetry. d. Rotarod Test: Evaluate motor coordination and balance.
5. Post-mortem Analysis: a. At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). b. Harvest the brains and process them for immunohistochemical analysis. c. Tyrosine Hydroxylase (TH) Staining: Stain brain sections for TH to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. d. Neuroinflammation Markers: Stain for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling
This compound exerts its neuroprotective effects through multiple signaling pathways. In a Parkinson's disease model, it has been shown to activate the PI3K/Akt signaling pathway via the estrogen receptor (ER) β, leading to cytoprotection.[20] It also exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway.[21]
Caption: this compound neuroprotective signaling pathways.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram illustrates a typical workflow for investigating the neuroprotective properties of this compound in a cell-based model of neurodegeneration.
Caption: Workflow for in vitro neuroprotection studies.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, with preclinical evidence supporting its potential in mitigating the pathological processes associated with neurodegenerative diseases. The data and protocols presented herein provide a framework for researchers to further investigate its mechanisms of action and therapeutic potential. Future studies, particularly well-controlled clinical trials, are necessary to translate these promising preclinical findings into tangible benefits for patients.[2][3]
References
- 1. mpoc.org.my [mpoc.org.my]
- 2. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 3. A Review on the Relationship between Tocotrienol and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocotrienol: the natural vitamin E to defend the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybrainco.com [mybrainco.com]
- 6. mdpi.com [mdpi.com]
- 7. Tocotrienols protect differentiated SH-SY5Y human neuroblastoma cells against 6-hydroxydopamine-induced cytotoxicity by ameliorating dopamine biosynthesis and dopamine receptor D2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 9. Alpha-tocotrienol provides the most potent neuroprotection among vitamin E analogs on cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tocotrienol-Rich Fraction and Levodopa Regulate Proteins Involved in Parkinson’s Disease-Associated Pathways in Differentiated Neuroblastoma Cells: Insights from Quantitative Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Tocotrienols Ameliorate Neurodegeneration and Motor Deficits in the 6-OHDA-Induced Rat Model of Parkinsonism: Behavioural and Immunohistochemistry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vitamin E this compound levels in tumor and pancreatic tissue of mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Daily Supplementation of High Doses of Tocotrienol-Rich Fraction From Palm Oil Produced No Toxic Effects in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 20. Protective Effect of Tocotrienol on In Vitro and In Vivo Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Delta-Tocotrienol in Dermatological and Skin Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-tocotrienol (δ-T3), a natural isoform of the vitamin E family, has emerged as a promising agent in dermatological and skin cancer research. Its potent antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for therapeutic development. Unlike the more common tocopherols, tocotrienols possess an unsaturated isoprenoid side chain that is believed to contribute to their enhanced biological activities, including superior penetration into skin layers.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in dermatology and oncology.
Mechanisms of Action in Skin Cancer
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death), inhibiting tumor growth and angiogenesis, and targeting cancer stem cells.
Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress
In human melanoma cells, this compound triggers apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[2] This involves the upregulation of key ER stress markers and the activation of pro-apoptotic signaling cascades. Notably, this compound shows selectivity for cancer cells, with no significant impact on the viability of normal human melanocytes.[2][3]
Signaling Pathway: this compound Induced ER Stress and Apoptosis in Melanoma Cells
Caption: this compound induces ER stress, leading to apoptosis in melanoma cells.
Modulation of Key Signaling Pathways
This compound has been shown to modulate several critical signaling pathways implicated in cancer progression:
-
MAPK Pathway: In B16 melanoma cells, this compound's anti-melanogenic effects are mediated through the activation of the ERK signaling pathway, which in turn represses the expression of melanogenesis-related proteins.[4]
-
NF-κB Pathway: Tocotrienols, including the delta isoform, can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[5][6] This anti-inflammatory effect is crucial in the context of skin health and cancer. This compound has been shown to inhibit TNF-α-stimulated NF-κB activation.[7][8]
-
HMG-CoA Reductase Downregulation: this compound can downregulate the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme in the mevalonate (B85504) pathway.[9] This pathway is crucial for the synthesis of intermediates necessary for the prenylation of proteins involved in cell growth.[10]
Anti-Angiogenic Effects
This compound exhibits potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[11] It suppresses VEGF receptor 2 (VEGFR-2) signaling, a critical pathway in angiogenesis.[12][13] In vivo studies have confirmed that this compound can inhibit tumor cell-induced vessel formation.[12][14]
Experimental Workflow: In Vitro Angiogenesis Assay
Caption: Workflow for assessing the anti-angiogenic effects of this compound in vitro.
Targeting Cancer Stem Cells (CSCs)
A significant aspect of this compound's anticancer activity is its ability to target the cancer stem cell (CSC) subpopulation in melanoma.[15][16] CSCs are believed to be responsible for tumor initiation, metastasis, and drug resistance. This compound has been shown to reduce the ability of melanoma cells to form melanospheres, a characteristic of CSCs, and decrease the expression of the CSC marker ABCG2.[15][17]
Dermatological Applications
Beyond its anticancer properties, this compound offers several benefits for skin health.
-
Anti-Melanogenic Effects: this compound can significantly inhibit melanin (B1238610) formation.[4][10] At a concentration of 20 μM, it effectively suppresses the expression of melanogenesis-related proteins.[4] This suggests its potential as a skin-lightening agent.
-
Photoprotection: Tocotrienols can penetrate the skin and neutralize the damaging effects of UV-induced free radicals.[1] Topical application of tocotrienol-containing formulations has been shown to provide photoprotective effects, reducing redness, swelling, and itchiness after UV irradiation.[1]
-
Anti-inflammatory Properties: By inhibiting the NF-κB pathway, tocotrienols can reduce skin inflammation, which is a key factor in various dermatological conditions and skin aging.[5][18]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Skin Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| SK-MEL-28 | Melanoma (BRAF mutant) | 38.8 µM | 48 hours | [19] |
| A549 | Lung Adenocarcinoma | < 4 µM | Not Specified | [20][21] |
| U87MG | Glioblastoma | < 4 µM | Not Specified | [20][21] |
| B16 | Murine Melanoma | Not Specified | Not Specified | [10][22] |
| A375 | Melanoma | 10-20 µg/ml (significant inhibition) | 24-48 hours | [23] |
| BLM | Melanoma | 10-20 µg/ml (significant inhibition) | 24-48 hours | [23] |
Table 2: In Vivo Efficacy of this compound in Skin Cancer Models
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with A375 xenografts | Melanoma | δ-TT treatment | Reduced tumor volume and mass; significantly delayed tumor progression. | [2] |
| Mice with implanted B16 melanomas | Melanoma | Dietary δ-tocotrienol | Suppressed tumor growth. | [10] |
| Mouse Matrigel plug assay | Angiogenesis model | 30 µg δ-T3 | Inhibited tumor cell-induced vessel formation. | [12] |
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on melanoma cell lines (e.g., A375, BLM, SK-MEL-28).
Materials:
-
Melanoma cell lines
-
Complete culture medium (e.g., MEM with 10% serum)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0-40 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using appropriate software.
Protocol for Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the effect of this compound on the expression of proteins in signaling pathways (e.g., ER stress, MAPK).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against pS6, pBAD, HSP70, HSP90)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Measure the protein concentration of cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol for In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Melanoma cells (e.g., A375)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., 5 x 10^5 to 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and any other relevant parameters between the treatment and control groups.
Conclusion
This compound demonstrates significant potential as a therapeutic and preventative agent in dermatology and skin cancer. Its multifaceted mechanisms of action, including the induction of ER stress-mediated apoptosis, modulation of key signaling pathways, anti-angiogenic effects, and targeting of cancer stem cells, make it a compelling subject for further research and development. The provided protocols offer a foundation for researchers to explore and validate the efficacy of this compound in preclinical settings. Future clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients.[24]
References
- 1. tocotrienolresearch.org [tocotrienolresearch.org]
- 2. Vitamin E δ-tocotrienol triggers endoplasmic reticulum stress-mediated apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-melanogenic effects of δ-tocotrienol are associated with tyrosinase-related proteins and MAPK signaling pathway in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Skin Health - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 11. Anti-angiogenic activity of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not. | Semantic Scholar [semanticscholar.org]
- 14. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting melanoma stem cells with the Vitamin E derivative δ-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting melanoma stem cells with the Vitamin E derivative δ-tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of tocotrienol on aging skin: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tocotrienols, the Vitamin E of the 21st Century: It’s Potential Against Cancer and Other Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vitamin E δ-tocotrienol triggers endoplasmic reticulum stress-mediated apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wellnessextract.com [wellnessextract.com]
Troubleshooting & Optimization
Technical Support Center: Delta-Tocotrienol Stability and Degradation
Welcome to the technical support center for delta-tocotrienol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to degradation?
A1: this compound, a member of the vitamin E family, possesses a chromanol ring and an unsaturated isoprenoid side chain. While this structure contributes to its potent biological activities, it also renders it susceptible to degradation. The primary factors contributing to its instability are:
-
Oxidation: The phenolic hydroxyl group on the chromanol ring can donate a hydrogen atom to neutralize free radicals, leading to the formation of a tocotrienoxyl radical. This radical can then undergo further reactions, resulting in degradation products. The unsaturated side chain is also susceptible to oxidation.
-
Presence of Oxygen: Oxygen is a critical factor in the oxidative degradation of tocotrienols. In the absence of oxygen, their stability is significantly increased, even at elevated temperatures.[1]
-
Heat: Elevated temperatures accelerate the rate of oxidative degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions, leading to the degradation of tocotrienols.[2][3][4][5]
-
pH: While less extensively studied, the pH of the medium can influence the stability of tocotrienols, with degradation observed in highly acidic or alkaline conditions.[6]
Q2: How can I visually identify if my this compound sample has degraded?
A2: While visual inspection is not a definitive measure of stability, some signs may indicate degradation. These include a change in color of the solution (e.g., yellowing or browning) or the development of a rancid odor. For formulations such as emulsions, signs of instability can include creaming (the rising of the dispersed phase), coalescence (the merging of droplets), and phase separation. However, for accurate assessment, chemical analysis is necessary.
Q3: Which tocotrienol (B1241368) isomer is the most stable?
A3: The stability of tocotrienol isomers varies. Studies have shown that alpha-tocotrienol (B192550) is generally the most sensitive to heat and degrades more rapidly than other isomers.[1] In contrast, delta- and gamma-tocotrienol (B1674612) tend to be more stable under certain conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Bioavailability in Animal Studies
Problem: You are observing highly variable or lower-than-expected plasma concentrations of this compound in your animal studies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Oral Absorption: this compound is highly lipophilic and has low aqueous solubility, leading to poor absorption.[1][7][8] | Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubility and absorption.[1][7][8] Administering the formulation with a high-fat meal can also enhance absorption. |
| Rapid Metabolism: Tocotrienols are rapidly metabolized in the liver.[9] | Consider more frequent dosing or a sustained-release formulation to maintain therapeutic plasma concentrations. |
| Matrix Effects in Sample Analysis: Components in the plasma matrix can interfere with the quantification of this compound, leading to inaccurate results.[10] | Optimize your sample preparation method. This may include protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.[10] The use of a stable isotopically labeled internal standard is also crucial for accurate quantification.[10] |
| Degradation in Plasma Samples: this compound can degrade in collected plasma samples if not handled and stored properly. | Process blood samples promptly after collection. Store plasma at -80°C and protect from light. Add an antioxidant like BHT (butylated hydroxytoluene) to the collection tubes if degradation is suspected. |
Issue 2: Degradation of this compound in Cell Culture Experiments
Problem: You are concerned about the stability of this compound in your cell culture medium during long incubation periods, potentially affecting the accuracy of your results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation in Culture Medium: Cell culture media are aqueous environments that contain components that can promote oxidation, especially when exposed to light and oxygen. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., ethanol, DMSO) and store them at -20°C or -80°C under an inert gas like argon or nitrogen. Minimize the exposure of stock solutions and media containing this compound to light by using amber-colored tubes and wrapping plates in foil. |
| Pro-oxidant Effect: At certain concentrations and under specific conditions (e.g., presence of metal ions), tocotrienols can exhibit pro-oxidant activity, potentially leading to cellular damage and their own degradation. | Conduct dose-response experiments to determine the optimal concentration range for your specific cell type and experimental conditions. Ensure the culture medium is free of contaminants, especially transition metals. |
| Interaction with Media Components: Some components in the culture medium or serum may interact with and degrade this compound. | If possible, use serum-free medium or reduce the serum concentration. Alternatively, perform preliminary stability studies of this compound in your specific culture medium. |
Issue 3: HPLC Analysis Challenges
Problem: You are encountering issues with your HPLC analysis of this compound, such as poor peak shape, inadequate separation of isomers, or low recovery.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting): This can be caused by interactions with the stationary phase, improper mobile phase composition, or column overload. | For peak tailing with basic analytes, ensure your mobile phase has a sufficiently low pH to suppress silanol (B1196071) ionization on the silica-based column. Using a high-purity, end-capped column is also recommended. Peak fronting can be a sign of column overload; try injecting a smaller sample volume or a more dilute sample. |
| Inadequate Isomer Separation: Different tocotrienol isomers have similar structures and can be challenging to separate. | For normal-phase HPLC, a mobile phase of hexane (B92381) with a small amount of a polar modifier like isopropanol (B130326) or dioxane is often effective for separating isomers.[11] For reverse-phase HPLC, a C30 column can provide better shape selectivity for tocotrienol isomers compared to a standard C18 column.[12] |
| Low Recovery from Biological Samples: The lipophilic nature of this compound can lead to poor extraction efficiency from aqueous biological matrices like plasma. | Optimize your extraction procedure. A common method is protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a non-polar solvent such as hexane.[13] Ensure thorough vortexing and centrifugation to maximize the extraction. |
Data Presentation: Quantitative Stability of Tocotrienols
The following tables summarize the degradation of tocotrienol isomers under various conditions.
Table 1: Effect of Temperature and Oxygen on Tocotrienol Degradation
| Isomer | Condition | Duration (hours) | Degradation (%) | Reference |
| α-Tocotrienol | 95°C, 21% O₂ | 4 | ~46.4 | [1] |
| γ-Tocotrienol | 95°C, 21% O₂ | 4 | ~43 | [1] |
| δ-Tocotrienol | 95°C, 21% O₂ | 4 | ~32 | [1] |
| γ-Tocotrienol | 95°C, 2% O₂ | 4 | ~29 | [1] |
| All Isomers | 95°C, 0% O₂ | 4 | No degradation | [1] |
Table 2: Stability of Tocotrienols in a Nanoemulsion Gel Formulation
| Storage Condition | Duration (weeks) | pH | Physical Appearance | Reference |
| 4 ± 2°C | 8 | 6.2 | Stable, no phase separation | [8][14] |
| 27 ± 2°C | 8 | 6.2 | Stable, no phase separation | [8][14] |
| 40 ± 2°C | 8 | 6.2 | Stable, no phase separation | [8][14] |
Table 3: Predicted Shelf-Life of Microencapsulated Tocotrienol
| Formulation | Storage Condition | Predicted Shelf-Life (t₉₀) | Reference |
| Ethylcellulose Microcapsules | Accelerated (elevated temp.) | 11.01 - 14.27 months | [3] |
| Ethylcellulose Microcapsules | Room Temperature | >96% remaining after 12 weeks | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound in a formulation.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C30 column may offer better isomer separation.[12]
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and isopropanol (e.g., 55:40:5 v/v/v). The exact ratio may need optimization depending on the column and specific isomers of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase or a suitable organic solvent (e.g., hexane, ethanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (for a nanoemulsion formulation):
-
Accurately weigh a portion of the nanoemulsion containing a known amount of this compound.
-
Disperse the sample in a suitable solvent (e.g., a mixture of hexane and isopropanol) to break the emulsion and extract the this compound.
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Carefully collect the organic layer containing the this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Stability Study Procedure:
-
Store the this compound formulation under the desired stress conditions (e.g., elevated temperature, light exposure).
-
At specified time points, withdraw a sample and prepare it for HPLC analysis as described above.
-
Inject the prepared sample and standards into the HPLC system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
Mandatory Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting low bioavailability of this compound.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocotrienol-Rich Fraction Prevents Cell Cycle Arrest and Elongates Telomere Length in Senescent Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C27H40O2 | CID 5282350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. <i>In vitro</i> antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipo… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Sensitive LC/MS/MS Method for the Determination of γ-Tocotrienol in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming α-Tocopherol Interference with δ-Tocotrienol Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenge of α-tocopherol interference with δ-tocotrienol's biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which α-tocopherol interferes with δ-tocotrienol activity?
A1: The primary mechanism is competitive inhibition of cellular uptake. α-tocopherol and δ-tocotrienol share cellular uptake pathways, and the higher affinity of the α-tocopherol transfer protein (α-TTP) for α-tocopherol leads to its preferential absorption and distribution, thereby reducing the intracellular concentration of δ-tocotrienol.[1][2]
Q2: How does α-tocopherol affect the signaling pathways modulated by δ-tocotrienol?
A2: α-tocopherol can attenuate the anti-cancer and anti-angiogenic effects of δ-tocotrienol by suppressing key signaling pathways. For instance, α-tocopherol has been shown to inhibit the δ-tocotrienol-induced dephosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2) and Akt, which are crucial for cell survival and proliferation.[1]
Q3: Can the metabolic induction by these compounds affect their activities?
A3: Yes. Both tocopherols (B72186) and tocotrienols are metabolized by cytochrome P450 enzymes, such as CYP3A4. Tocotrienols can activate the pregnane (B1235032) X receptor (PXR), which upregulates CYP3A4 expression. This can lead to an increased metabolism and clearance of δ-tocotrienol, potentially reducing its efficacy, an effect that could be influenced by the presence of α-tocopherol.
Q4: What are the implications of this interference for in vivo studies?
A4: In vivo, the preferential binding of α-tocopherol to α-TTP in the liver significantly lowers the plasma and tissue concentrations of δ-tocotrienol, diminishing its systemic bioavailability and therapeutic potential. This is a critical consideration for designing animal studies and clinical trials.
Troubleshooting Guides
Issue 1: Reduced efficacy of δ-tocotrienol in the presence of α-tocopherol in cell culture.
Potential Cause: Competitive inhibition of cellular uptake.
Troubleshooting Steps:
-
Use Tocotrienol-Rich Fractions (TRF) with low α-tocopherol content: Whenever possible, utilize TRF formulations that are naturally low in α-tocopherol or have had it removed. Annatto-derived tocotrienols are naturally free of tocopherols.
-
Sequential Dosing: Instead of simultaneous co-treatment, consider a sequential dosing regimen. Pre-incubating cells with δ-tocotrienol before introducing α-tocopherol may allow for initial uptake of δ-tocotrienol with reduced competition.
-
Employ a Delivery System: Utilize a delivery system like a self-emulsifying drug delivery system (SEDDS) to enhance the solubility and uptake of δ-tocotrienol, potentially overcoming the competitive disadvantage.
Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Potential Cause: Direct reduction of the MTT reagent by vitamin E isomers.
Troubleshooting Steps:
-
Switch to a Different Viability Assay: The Alamar Blue (resazurin) assay is a recommended alternative as it is not directly reduced by tocopherols or tocotrienols.
-
Include Proper Controls: If using the MTT assay is unavoidable, include controls with α-tocopherol and δ-tocotrienol in cell-free media to quantify their direct effect on MTT reduction. Subtract this background from the values obtained with cells.
Issue 3: Difficulty in observing δ-tocotrienol-specific signaling events in co-treatment studies.
Potential Cause: α-tocopherol-mediated suppression of signaling pathways targeted by δ-tocotrienol.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis for both α-tocopherol and δ-tocotrienol to identify a concentration window where δ-tocotrienol's effects are significant and α-tocopherol's inhibitory effects are minimal.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point to observe δ-tocotrienol-induced signaling changes before significant interference from α-tocopherol occurs.
-
Focus on Downstream Markers: Investigate downstream markers of the signaling pathway that may be less susceptible to the direct inhibitory effects of α-tocopherol.
Quantitative Data Summary
Table 1: Cytotoxicity of δ-Tocotrienol in the Presence and Absence of α-Tocopherol
| Cell Line | δ-Tocotrienol IC50 (µM) | δ-Tocotrienol + α-Tocopherol IC50 (µM) | Fold Increase in IC50 | Reference |
| DLD-1 (Human Colorectal Adenocarcinoma) | 25 | > 50 (with 25 µM α-Tocopherol) | > 2 | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~10 | Attenuated cytotoxicity (qualitative) | - | [1] |
| MDA-MB-231 (Human Breast Cancer) | 90 µg/mL | Not reported | - | |
| MCF-7 (Human Breast Cancer) | 2 µg/mL | Not reported | - |
*Note: These values are for δ-tocotrienol alone and highlight its potency. Studies directly comparing IC50 values with and without α-tocopherol are limited.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Alamar Blue Assay for Co-treatment
Objective: To assess the impact of α-tocopherol on the cytotoxic effects of δ-tocotrienol.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
δ-tocotrienol and α-tocopherol stock solutions (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO)
-
Alamar Blue reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of δ-tocotrienol in complete medium. For co-treatment wells, prepare serial dilutions of δ-tocotrienol containing a fixed, non-toxic concentration of α-tocopherol. Include vehicle controls for both compounds.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared treatments to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Following incubation, add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Alamar Blue: Incubate the plate for 1-4 hours, protected from light, until a color change is observed.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Protocol 2: Cellular Uptake Assay
Objective: To quantify the cellular uptake of δ-tocotrienol in the presence and absence of α-tocopherol.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
δ-tocotrienol and α-tocopherol stock solutions
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., fluorescence or UV)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat the cells with δ-tocotrienol at a fixed concentration, either alone or in combination with varying concentrations of α-tocopherol. Include a vehicle control.
-
Incubation: Incubate the cells for a specific time period (e.g., 4, 8, or 24 hours).
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compounds.
-
Cell Lysis: Add cell lysis buffer to each well and scrape the cells.
-
Extraction: Extract the tocopherols and tocotrienols from the cell lysate using an appropriate organic solvent (e.g., hexane).
-
HPLC Analysis: Analyze the extracted samples using HPLC to quantify the intracellular concentrations of δ-tocotrienol and α-tocopherol.
-
Data Normalization: Normalize the results to the total protein content of the cell lysate.
Visualizations
Caption: Experimental workflow for investigating α-tocopherol interference.
Caption: α-Tocopherol interference with δ-tocotrienol signaling.
Caption: Logical flow of α-tocopherol interference.
References
Technical Support Center: Enhancing Delta-Tocotrienol Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of delta-tocotrienol to target tissues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in oral delivery of this compound stem from its physicochemical properties. This compound is a highly lipophilic (fat-soluble) and poorly water-soluble compound, which leads to several absorption barriers in the gastrointestinal (GI) tract.[1][2][3][4] These challenges include:
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Poor aqueous solubility: Limits its dissolution in GI fluids, a prerequisite for absorption.[1][2]
-
Low and inconsistent oral bioavailability: The percentage of an administered dose that reaches systemic circulation is low and varies significantly.[2][5] Studies have reported the oral bioavailability of this compound to be as low as 8.5%.[1][2][5][6]
-
Dependence on dietary fats for absorption: Absorption can be inconsistent and dependent on the presence of fats in a meal.[1][2][5][7]
-
Susceptibility to oxidation: The unsaturated side chain of tocotrienols makes them prone to degradation.[8]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several advanced drug delivery systems have been developed to overcome the challenges of this compound delivery. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[1][2] SEDDS can significantly improve the solubility and passive permeability of tocotrienols.[1][2][5][7][9]
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes typically in the nanometer range, which enhances stability and absorption.[10][11]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like tocotrienols.[12]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate tocotrienols and have shown to improve bioavailability and tissue distribution.[11][13][14]
-
Polymeric Nanoparticles: These systems can be designed for targeted delivery and have shown to enhance cellular uptake.[11]
Q3: How does a Self-Emulsifying Drug Delivery System (SEDDS) work to improve this compound absorption?
A3: A SEDDS formulation enhances this compound absorption through several mechanisms:
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Improved Solubilization: The SEDDS formulation maintains the lipophilic this compound in a solubilized state within the small lipid droplets of the emulsion formed in the gut.[1][2]
-
Increased Surface Area: The formation of a fine emulsion increases the surface area for drug release and absorption.
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Enhanced Permeability: The surfactants in the SEDDS formulation can fluidize the cell membrane, thereby increasing the passive permeability of the drug across the intestinal wall.[1][2][5][9]
-
Lymphatic Transport: Lipid-based delivery systems can promote the transport of lipophilic drugs through the lymphatic system, bypassing first-pass metabolism in the liver.[5]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor Formulation: The delivery system is not effectively enhancing solubility or permeability. | Optimize the Formulation: For SEDDS, systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal composition. For nanoemulsions, adjust the homogenization parameters (speed and time) and surfactant concentration.[15] |
| Inadequate Dosing: The administered dose may be too low to achieve detectable plasma concentrations. | Conduct a Dose-Ranging Study: Evaluate a range of doses to determine the pharmacokinetic profile and identify a dose that results in measurable plasma levels.[16][17] |
| Fasting State of Animals: Administration to fasted animals can significantly reduce the absorption of lipophilic compounds. | Administer with a High-Fat Meal: Co-administration with a high-fat meal can enhance the absorption of tocotrienols.[18] However, well-designed SEDDS should be less dependent on dietary fat.[1][2][5][7] |
| Incorrect Route of Administration: Intraperitoneal or intramuscular injections of tocotrienols have shown minimal absorption. | Utilize Oral Gavage: For preclinical studies, oral gavage is the preferred method for administering oral formulations.[1][2] |
Issue 2: Instability of the this compound Formulation
| Possible Cause | Troubleshooting Step |
| Phase Separation or Creaming in Emulsions: The emulsion is not stable over time. | Optimize Surfactant Concentration: Ensure an adequate amount of surfactant is used to stabilize the oil droplets.[19] For Pickering emulsions, adjust the concentration of solid particles.[15] |
| Oxidative Degradation: this compound is degrading due to exposure to oxygen, light, or heat. | Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) to the formulation. Protect from Light and Heat: Store the formulation in amber-colored containers at a controlled, cool temperature. Utilize an Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen.[20] |
| Particle Size Instability in Nanoformulations: The nanoparticles are aggregating over time. | Optimize Surface Charge: For nanoparticles, a higher absolute zeta potential value (typically > |30| mV) indicates better stability against aggregation. Adjust the formulation to achieve a higher surface charge. |
Data Presentation
Table 1: Oral Bioavailability of Different Tocotrienol (B1241368) Isomers
| Tocotrienol Isomer | Oral Bioavailability (%) | Reference |
| α-Tocotrienol | 27.7 | [1][2][5][6] |
| γ-Tocotrienol | 9.1 | [1][2][5][6] |
| δ-Tocotrienol | 8.5 | [1][2][5][6] |
Table 2: Pharmacokinetic Parameters of this compound in Humans with Different Dosing
| Dose (mg/d) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 125 | 3 | 795.6 - 3742.6 (single dose) | 4518.7 - 20781.4 (single dose) | |
| 250 | 3 | 493.3 - 3746 (multiple doses) | 1987.7 - 22171.2 (multiple doses) | [21] |
| 500 | 6 | - | - | |
| 750 | - | - | - | [17] |
| 1000 | - | - | - | [17] |
| Note: Data presented as ranges where applicable, as individual pharmacokinetic parameters can vary. |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Oils: Determine the solubility of this compound in various oils (e.g., oleic acid, isopropyl myristate, medium-chain triglycerides) by adding an excess amount of this compound to a known volume of oil, followed by shaking and centrifugation to determine the concentration in the supernatant.
-
Surfactants and Co-surfactants: Select surfactants (e.g., Cremophor EL, Labrasol, Tween 80) and co-surfactants (e.g., Transcutol P) based on their ability to emulsify the chosen oil phase.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the emulsification properties of each formulation upon dilution with water under gentle agitation. The desired outcome is a rapid formation of a clear or slightly bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Vortex the mixture until a clear, homogenous solution is obtained. The process can be facilitated by gentle warming (e.g., in a 40°C water bath).
-
Protocol 2: In Vitro Characterization of SEDDS
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the SEDDS formulation in a suitable aqueous medium (e.g., distilled water or phosphate-buffered saline).
-
Measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
In Vitro Lipolysis:
-
Simulate the conditions of the GI tract using a lipolysis model that includes bile salts and pancreatic lipase.
-
Monitor the rate and extent of lipid digestion, which is indicative of the potential for drug release and absorption.
-
-
In Vitro Permeability Studies:
-
Use a Caco-2 cell monolayer model to assess the transport of this compound from the SEDDS formulation across an intestinal epithelial barrier.[22]
-
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a this compound SEDDS.
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Final Answer:##
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving effective oral delivery of this compound?
A1: The main challenges in the oral delivery of this compound arise from its inherent physicochemical properties. As a highly lipophilic and poorly water-soluble compound, this compound faces significant absorption hurdles within the gastrointestinal (GI) tract.[1][2][3][4] Key obstacles include:
-
Poor Aqueous Solubility: This limits its ability to dissolve in the fluids of the GI tract, which is a critical step for absorption.[1][2]
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Low and Variable Oral Bioavailability: A small and inconsistent fraction of the administered dose reaches the systemic circulation.[2][5] The oral bioavailability of this compound has been reported to be as low as 8.5%.[1][2][5][6]
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Dependence on Dietary Fat: Its absorption can be unpredictable and is often reliant on the presence of fats in a meal.[1][2][5][7]
-
Oxidative Instability: The unsaturated side chain of tocotrienols makes them susceptible to degradation.[8]
Q2: What are the leading strategies for improving the bioavailability of this compound?
A2: Several advanced drug delivery systems are being investigated to overcome the delivery challenges of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously create fine oil-in-water emulsions within the GI tract.[1][2] SEDDS have been shown to markedly improve the solubility and passive permeability of tocotrienols.[1][2][5][7][9]
-
Nanoemulsions: These are oil-in-water emulsions with nanometer-sized droplets, which can lead to improved stability and absorption.[10][11]
-
Liposomes: These are vesicular structures made of a lipid bilayer capable of encapsulating lipophilic compounds like tocotrienols.[12]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These lipid-based nanoparticles can encapsulate tocotrienols, leading to enhanced bioavailability and better tissue distribution.[11][13][14]
-
Polymeric Nanoparticles: These systems can be engineered for targeted delivery and have demonstrated an increase in cellular uptake.[11]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) enhance the absorption of this compound?
A3: SEDDS formulations boost this compound absorption through several key mechanisms:
-
Enhanced Solubilization: The SEDDS formulation keeps the lipophilic this compound dissolved within the small lipid droplets of the emulsion that forms in the gut.[1][2]
-
Increased Surface Area: The formation of a fine emulsion significantly increases the surface area available for drug release and subsequent absorption.
-
Improved Permeability: The surfactants present in the SEDDS formulation can interact with and fluidize the cell membrane, thereby facilitating the passive diffusion of the drug across the intestinal lining.[1][2][5][9]
-
Lymphatic Uptake: Lipid-based delivery systems can facilitate the transport of lipophilic drugs via the lymphatic system, which allows them to bypass first-pass metabolism in the liver.[5]
Troubleshooting Guides
Issue 1: Sub-optimal Bioavailability of this compound in Preclinical Animal Models
| Possible Cause | Troubleshooting Step |
| Ineffective Formulation: The delivery system may not be adequately improving solubility or permeability. | Formulation Optimization: For SEDDS, systematically adjust the proportions of oil, surfactant, and co-surfactant to find the most effective combination. For nanoemulsions, modify the homogenization parameters, such as speed and duration, and the concentration of the surfactant.[15] |
| Insufficient Dosing: The dose administered might be too low to produce detectable levels in the plasma. | Perform a Dose-Escalation Study: Assess a range of doses to establish the pharmacokinetic profile and determine a dose that yields measurable plasma concentrations.[16][17] |
| Fasted State of Animals: Giving the formulation to fasted animals can markedly decrease the absorption of fat-soluble compounds. | Administer with a High-Fat Meal: Co-administration with a high-fat meal can improve the absorption of tocotrienols.[18] Of note, well-formulated SEDDS are designed to be less reliant on dietary fat.[1][2][5][7] |
| Inappropriate Administration Route: Intraperitoneal or intramuscular injections of tocotrienols have been shown to result in poor absorption. | Use Oral Gavage: For preclinical oral administration, oral gavage is the standard and preferred method.[1][2] |
Issue 2: Formulation Instability of this compound
| Possible Cause | Troubleshooting Step |
| Phase Separation or Creaming in Emulsions: The emulsion is not maintaining its homogeneity over time. | Optimize Surfactant Level: Ensure that a sufficient concentration of surfactant is used to stabilize the oil droplets.[19] In the case of Pickering emulsions, the concentration of the solid particles should be adjusted.[15] |
| Oxidative Degradation: The this compound is breaking down due to exposure to oxygen, light, or elevated temperatures. | Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in the formulation. Protect from Light and Heat: Store the formulation in amber-colored vials in a cool, controlled environment. Use an Inert Atmosphere: Prepare and store the formulation under an inert gas such as nitrogen.[20] |
| Particle Size Instability in Nanoformulations: The nanoparticles are clumping together over time. | Enhance Surface Charge: For nanoparticle formulations, a higher absolute zeta potential value (generally > |30| mV) suggests better stability against aggregation. The formulation should be modified to increase the surface charge. |
Data Presentation
Table 1: Oral Bioavailability of Tocotrienol Isomers
| Tocotrienol Isomer | Oral Bioavailability (%) | Reference(s) |
| α-Tocotrienol | 27.7 | [1][2][5][6] |
| γ-Tocotrienol | 9.1 | [1][2][5][6] |
| δ-Tocotrienol | 8.5 | [1][2][5][6] |
Table 2: Human Pharmacokinetic Parameters of this compound at Various Doses
| Dose (mg/day) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| 125 | 3 | 795.6 - 3742.6 (single dose) | 4518.7 - 20781.4 (single dose) | |
| 250 | 3 | 493.3 - 3746 (multiple doses) | 1987.7 - 22171.2 (multiple doses) | [21] |
| 500 | 6 | Not Reported | Not Reported | |
| 750 | Not Reported | Not Reported | Not Reported | [17] |
| 1000 | Not Reported | Not Reported | Not Reported | [17] |
| Note: Data are presented as ranges where applicable to reflect inter-individual variability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Assess the solubility of this compound in a variety of oils (e.g., oleic acid, isopropyl myristate, medium-chain triglycerides). This can be done by adding an excess of this compound to a known volume of oil, followed by agitation and centrifugation to measure the concentration in the supernatant.
-
Surfactants and Co-surfactants: Choose surfactants (e.g., Cremophor EL, Labrasol, Tween 80) and co-surfactants (e.g., Transcutol P) based on their capacity to emulsify the selected oil phase.
-
-
Construction of Ternary Phase Diagrams:
-
Create a series of SEDDS formulations with different ratios of oil, surfactant, and co-surfactant.
-
Visually assess the emulsification performance of each formulation upon dilution with water under gentle mixing. The goal is the rapid formation of a clear or slightly bluish-white emulsion.
-
Plot these observations on a ternary phase diagram to delineate the optimal self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Carefully weigh the chosen oil, surfactant, and co-surfactant into a glass vial.
-
Incorporate the desired amount of this compound into the mixture.
-
Vortex the mixture until a clear and uniform solution is achieved. Gentle heating (e.g., in a 40°C water bath) can aid this process.
-
Protocol 2: In Vitro Characterization of SEDDS
-
Droplet Size and Zeta Potential Measurement:
-
Dilute the SEDDS formulation in an appropriate aqueous medium (e.g., distilled water or phosphate-buffered saline).
-
Analyze the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
In Vitro Lipolysis Assay:
-
Mimic the conditions of the GI tract with a lipolysis model that includes bile salts and pancreatic lipase.
-
Track the rate and extent of lipid digestion, which serves as an indicator of the potential for drug release and absorption.
-
-
In Vitro Permeability Assessment:
-
Employ a Caco-2 cell monolayer model to evaluate the transport of this compound from the SEDDS formulation across a simulated intestinal epithelial barrier.[22]
-
Mandatory Visualizations
Caption: A diagram of the experimental workflow for the development and evaluation of a this compound SEDDS.
Caption: An overview of key signaling pathways that are modulated by this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review Reports - Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System | MDPI [mdpi.com]
- 6. supplysidesj.com [supplysidesj.com]
- 7. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced solubility and oral bioavailability of γ-tocotrienol using a self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emulsions as delivery systems for gamma and delta tocotrienols: Formation, properties and simulated gastrointestinal fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities of Nanotechnology as Delivery Platform for Tocotrienols in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic antioxidative effect of astaxanthin and tocotrienol by co-encapsulated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nano-delivery systems on the bioavailability and tissue biodistribution of vitamin E tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Pharmacokinetics and bioavailability of alpha-, gamma- and delta-tocotrienols under different food status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factors Affecting Stability of Particle Size in Tocotrienol Emulsion Prepared by Spontaneous Emulsification | Scientific.Net [scientific.net]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]
Technical Support Center: Optimizing HPLC Separation of Delta and Gamma-Tocotrienol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of delta (δ) and gamma (γ)-tocotrienol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of tocotrienols, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Resolution Between Delta and Gamma-Tocotrienol (B1674612) Peaks
Question: My chromatogram shows overlapping or poorly resolved peaks for delta and gamma-tocotrienol. What are the likely causes and how can I improve the separation?
Answer: Poor resolution between δ- and γ-tocotrienol is a common challenge due to their structural similarity. The primary factors to investigate are the stationary phase, mobile phase composition, and column temperature.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate Stationary Phase Selectivity | For reversed-phase HPLC, C18 columns may not provide sufficient selectivity to separate β- and γ-isomers.[1] Consider using a C30 column, which offers enhanced shape selectivity for tocotrienol (B1241368) isomers.[2][3][4] Pentafluorophenyl (PFP) stationary phases have also demonstrated improved selectivity for β- and γ-homologues.[5][6] For normal-phase HPLC, silica (B1680970) or amino-bonded columns can provide good separation.[7] |
| Suboptimal Mobile Phase Composition | Normal-Phase: The choice and concentration of the polar modifier in a non-polar mobile phase are critical. If using hexane (B92381) or heptane (B126788), try adjusting the percentage of modifiers like 1,4-dioxane (B91453), 2-propanol, or ethyl acetate.[1][8] For example, baseline separation of all eight tocol (B1682388) isomers has been achieved with a mobile phase of hexane-ethyl acetate-acetic acid (97.3:1.8:0.9 v/v/v).[9][10] Reversed-Phase: Pure methanol (B129727) has been successfully used with a C30 column.[2][3][4] For other reversed-phase columns, a mixture of methanol and water (e.g., 85:15 v/v) can be effective.[6] |
| Inadequate Column Temperature Control | Fluctuations in column temperature can lead to shifts in retention time and affect resolution.[11] Use a column oven to maintain a stable and optimized temperature throughout the analysis. |
| High Flow Rate | A flow rate that is too high can decrease separation efficiency. Try reducing the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. |
Issue 2: Peak Tailing
Question: The peaks for my tocotrienol standards are showing significant tailing. What could be causing this and how can I fix it?
Answer: Peak tailing can compromise peak integration and quantification accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions (Normal-Phase) | Residual silanol groups on the silica surface can interact with the polar chromanol ring of the tocotrienols, causing tailing. Adding a small amount of a polar modifier like an alcohol or acetic acid to the mobile phase can help to mask these active sites.[1] |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing.[12] Try diluting your sample and reinjecting. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent.[11] If the problem persists, consider replacing the guard column or the analytical column. |
Issue 3: Drifting Retention Times
Question: I am observing a gradual shift in the retention times for delta and gamma-tocotrienol over a sequence of injections. What is the cause of this instability?
Answer: Drifting retention times can indicate a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Insufficient Column Equilibration | The column may not be fully equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution or solvent changeover.[12] Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved. |
| Mobile Phase Composition Change | The mobile phase composition can change over time due to the evaporation of more volatile components.[11] Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a multi-solvent mixture, consider pre-mixing the mobile phase. |
| Temperature Fluctuations | Inconsistent laboratory temperature can affect retention times.[11] Use a column oven to maintain a constant temperature. |
| Pump Malfunction or Leaks | Leaks in the HPLC system or inconsistent pump performance can lead to variable flow rates and, consequently, shifting retention times.[13] Check for leaks at all fittings and ensure the pump is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating delta and gamma-tocotrienol?
For reversed-phase HPLC, a C30 column is highly recommended as it has shown excellent shape selectivity for tocotrienol isomers.[2][3][4] A pentafluorophenyl (PFP) column is another strong alternative, providing enhanced selectivity for separating beta and gamma homologues.[5][6] For normal-phase HPLC, a standard silica column or an amino-bonded column can provide good separation of all tocotrienol isomers.[7]
Q2: What are the recommended mobile phases for normal-phase and reversed-phase HPLC separation of tocotrienols?
-
Normal-Phase: Isocratic mixtures of a non-polar solvent like hexane or heptane with a polar modifier are typically used.[8] Effective mobile phases include:
-
Reversed-Phase:
Q3: What detection method is most suitable for tocotrienol analysis?
Fluorescence detection (FLD) is the preferred method for detecting tocotrienols in most biological samples due to its high sensitivity and selectivity.[1] The typical excitation wavelength is around 290-296 nm, and the emission wavelength is around 325-330 nm.[1] UV detection at approximately 295 nm can also be used, but it is generally less sensitive and more suitable for tocol-rich samples like vegetable oils.[1][4]
Q4: How should I prepare my samples for tocotrienol analysis?
For oil or fat samples, a simple dilution in a suitable organic solvent like hexane or the mobile phase may be sufficient.[14] For more complex matrices like tissues or plasma, a solvent extraction is typically required.[15] Saponification can be used to hydrolyze esterified tocotrienols, but care must be taken to avoid degradation of the analytes.[8]
Q5: Can I use tocopherol standards to quantify tocotrienols?
While tocotrienols have similar fluorescent responses to their corresponding tocopherols, for the most accurate quantification, it is recommended to use certified tocotrienol standards.[1] If individual tocotrienol standards are unavailable, using tocopherol standards can provide an estimation, but it's important to note that this may lead to overestimation of the concentrations.[16]
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Tocotrienols
This protocol is based on methodologies that have successfully separated all eight tocol isomers.
-
Column: Silica column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[1]
-
Mobile Phase: Isocratic mixture of hexane and 1,4-dioxane (96:4 v/v).[1]
-
Flow Rate: 1.5 - 2.0 mL/min.[1]
-
Detector: Fluorescence detector with excitation at 294 nm and emission at 326 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Reversed-Phase HPLC Separation of Tocotrienols
This protocol is effective for the separation of tocotrienol isomers using a C30 stationary phase.
-
Column: C30 bonded phase column (e.g., 3 µm particle size, 250 mm x 4.6 mm).[4]
-
Mobile Phase: 100% Methanol.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detector: UV detector at 295 nm or a fluorescence detector (λex = 295 nm, λem = 325 nm).[4]
-
Sample Preparation: Dissolve the sample in ethanol (B145695) or the mobile phase and filter before injection.[4]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing HPLC method development.
References
- 1. aocs.org [aocs.org]
- 2. Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. Extraction and Purification of Gamma-Tocotrienol from Rice Bran Oil Deodorizer Distillate | Semantic Scholar [semanticscholar.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Delta-Tocotrienol in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing delta-tocotrienol in long-term cell culture studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound for cell culture experiments?
A1: The primary challenge is its poor water solubility. This compound is a lipophilic compound, making it nearly insoluble in aqueous cell culture media.[1] This can lead to precipitation and inconsistent concentrations in your experiments. Therefore, it is crucial to dissolve it in an appropriate organic solvent before diluting it into your final culture medium.
Q2: Which solvents are recommended for dissolving this compound, and what are the recommended final concentrations of these solvents in the culture medium?
A2: Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents for preparing stock solutions of this compound.[2][3] It is critical to keep the final concentration of the solvent in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity or off-target effects. For DMSO, a final concentration below 0.5% (v/v) is generally recommended, with many studies using 0.1% or lower.[2][4] For ethanol, concentrations between 0.15% and 1.25% have been shown to be well-tolerated by several cell lines.[2][5] However, it is best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen solvent at the intended concentration and duration.[2]
Q3: How stable is this compound in cell culture medium during long-term experiments?
A3: Tocotrienols are susceptible to degradation through oxidation, especially when exposed to light, heat, and oxygen.[6] While specific stability data in cell culture media over extended periods is not extensively published, its susceptibility to oxidation suggests that the potency of this compound may decrease over time in a standard incubator environment (37°C, humidified atmosphere). To mitigate this, it is recommended to prepare fresh media with this compound regularly, ideally for each media change, rather than preparing a large batch for the entire duration of a long-term study.
Q4: Can the presence of other vitamin E isomers, like alpha-tocopherol (B171835), affect the activity of this compound in my experiments?
A4: Yes, studies have shown that alpha-tocopherol can attenuate the cytotoxic effects of this compound in cancer cells.[7][8] This is partly because alpha-tocopherol can inhibit the cellular uptake of this compound.[7] If you are using a tocotrienol-rich fraction (TRF) that contains alpha-tocopherol, be aware that it may influence your results compared to using purified this compound.
Q5: What are the expected morphological changes in cancer cells during long-term treatment with this compound?
A5: In the short term, this compound induces apoptotic morphologies, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[9] In some cell lines, cytoplasmic vacuolation has been observed, which may be associated with paraptosis-like cell death.[10] For long-term studies, you may observe an initial wave of apoptosis followed by a population of surviving cells. Continuous monitoring of morphology is crucial to identify any potential development of resistant phenotypes or other long-term adaptations. Some studies have also shown that tocotrienol-rich fractions can reverse the flattened and irregular shape of senescent fibroblasts to a more youthful morphology.[11]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Culture Medium After Adding this compound
-
Possible Cause 1: Poor solubility of this compound.
-
Solution: Ensure your stock solution is fully dissolved in the organic solvent before adding it to the medium. When diluting the stock into the medium, add it dropwise while gently swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Possible Cause 2: The final concentration of the organic solvent is too low to maintain solubility.
-
Solution: While keeping the final solvent concentration minimal is crucial, ensure it is sufficient to keep the this compound in solution at your desired final concentration. You may need to optimize the balance between the this compound concentration and the vehicle concentration.
-
-
Possible Cause 3: Interaction with serum proteins or other media components.
-
Solution: Prepare your this compound-containing medium fresh before each use. If issues persist, consider using a serum-free medium for a short period to see if serum is the cause, though be aware this can affect cell health.
-
Issue 2: High Variability in Experimental Results Between Replicates or Experiments
-
Possible Cause 1: Inconsistent dosage due to precipitation or poor mixing.
-
Solution: Follow the steps outlined in Issue 1 to ensure complete and consistent solubilization. Always vortex your stock solution before diluting it into the medium.
-
-
Possible Cause 2: Degradation of this compound in stock solutions or prepared media.
-
Solution: Store your stock solution of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and light. Prepare media containing this compound fresh for each experiment and media change.
-
-
Possible Cause 3: Pipetting errors with the viscous, oily substance.
-
Solution: When working with the pure or highly concentrated oily form of this compound, use positive displacement pipettes or reverse pipetting techniques to ensure accurate measurement.
-
Issue 3: Unexpected Cytotoxicity in Vehicle Control Group
-
Possible Cause 1: The cell line is sensitive to the organic solvent (DMSO or ethanol).
-
Solution: Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[2]
-
-
Possible Cause 2: Long-term exposure to the solvent is causing cumulative toxicity.
-
Solution: For long-term studies, it is especially important to use the lowest possible concentration of the solvent. If toxicity is still observed, consider exploring alternative, less toxic solvents or specialized delivery systems like cyclodextrins or nanoemulsions, although these will also require their own appropriate controls.
-
Issue 4: Attenuated or No Effect of this compound Over Time
-
Possible Cause 1: Degradation of this compound in the culture medium.
-
Solution: As mentioned previously, prepare fresh media for each media change to ensure a consistent supply of active compound to the cells.
-
-
Possible Cause 2: Development of cellular resistance.
-
Solution: This is a biological phenomenon that can occur with long-term exposure to cytotoxic agents. To investigate this, you can perform dose-response assays on cells that have been cultured with this compound for an extended period and compare the IC50 values to the parental cell line. You can also analyze the expression of genes and proteins associated with drug resistance.
-
-
Possible Cause 3: Presence of interfering substances, such as alpha-tocopherol, in the treatment solution.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 24 | 15.3 | [9] |
| 48 | 8.9 | [9] | ||
| 72 | 3.8 | [9] | ||
| U87MG | Glioblastoma | 24 | 12.1 | [9] |
| 48 | 9.4 | [9] | ||
| 72 | 4.1 | [9] | ||
| MDA-MB-231 | Breast Cancer | Not Specified | > 20 µg/mL | |
| MCF-7 | Breast Cancer | Not Specified | 2 µg/mL | |
| MiaPaCa-2 | Pancreatic Cancer | Not Specified | 40 | [12] |
*Note: Some values were reported in µg/mL and have been presented as such. Conversion to µM requires the molecular weight of this compound (398.6 g/mol ).
Experimental Protocols
Protocol for Preparation of this compound for Cell Culture
-
Stock Solution Preparation:
-
Weigh out the desired amount of purified this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final volume of the solvent needed for your working concentration will not exceed the tolerated limit for your cells.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into small, single-use, light-protecting tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Warm your cell culture medium to 37°C.
-
Dilute the stock solution directly into the pre-warmed medium to achieve your desired final concentration. For example, to make a 20 µM solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).
-
Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
-
Use the freshly prepared medium immediately.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control medium by adding the same volume of the organic solvent (ethanol or DMSO) used for the this compound treatment to the same final volume of culture medium. This is crucial for distinguishing the effects of this compound from those of the solvent.
-
Mandatory Visualizations
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Key signaling pathways affected by this compound in cancer cells.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. benchchem.com [benchchem.com]
- 7. alpha-Tocopherol attenuates the cytotoxic effect of this compound in human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rejuvenation-science.com [rejuvenation-science.com]
- 9. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocotrienol-Rich Fraction Prevents Cell Cycle Arrest and Elongates Telomere Length in Senescent Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent oxidation of delta-tocotrienol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of delta-tocotrienol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a member of the vitamin E family, known for its potent antioxidant properties.[1][2] Its unsaturated side chain allows for efficient penetration into tissues with saturated fatty layers, such as the brain and liver.[3] However, this unsaturated structure also makes it susceptible to oxidation, which can lead to a loss of its beneficial effects. Ensuring its stability during storage is crucial for preserving its therapeutic efficacy in research and pharmaceutical applications.
Q2: What are the primary factors that cause oxidation of this compound?
A2: The primary factors that accelerate the oxidation of this compound are exposure to:
-
Heat: Elevated temperatures significantly increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation.
-
Oxygen: The presence of oxygen is a key requirement for oxidation to occur.
-
Presence of metal ions: Metal ions can act as catalysts, promoting oxidative reactions.
Q3: What are the visible signs of this compound degradation?
A3: While this compound itself may not show dramatic visible changes, the oil or formulation it is in might exhibit signs of oxidation, such as:
-
Changes in color (e.g., darkening or yellowing).
-
Development of off-odors or a rancid smell.
-
Increased viscosity of the oil.
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature, especially for extended periods, is generally not recommended due to the increased risk of oxidation.[4][5] For long-term storage, refrigeration or freezing is preferable.
Q5: How does packaging affect the stability of this compound?
A5: Packaging plays a critical role in protecting this compound from environmental factors. Ideal packaging should:
-
Be opaque or amber-colored to block out light.[6]
-
Be made of a material with low oxygen permeability.
-
Allow for a nitrogen or argon flush to displace oxygen. Vacuum packaging has been shown to be effective in improving stability compared to routine packaging.[7]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in my formulation.
| Possible Cause | Troubleshooting Step |
| High Storage Temperature | Store samples at a lower temperature. For short-term storage (days to weeks), refrigerate at 4°C. For long-term storage (months), store at -20°C or -80°C.[8] |
| Exposure to Light | Store samples in amber-colored vials or wrap containers in aluminum foil to protect from light.[6] Work in a dimly lit area when handling the samples. |
| Oxygen Exposure | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Use containers that provide an airtight seal. |
| Contamination with Metal Ions | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any trace metals. |
| Incompatible Formulation Components | Review the excipients in your formulation for any pro-oxidant properties. Consider adding a synergistic antioxidant. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample handling procedures, including the duration of exposure to ambient conditions during preparation and analysis. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy. Ensure the mobile phase is properly degassed and the column is equilibrated. |
| Non-homogenous Sample | Ensure the this compound is completely dissolved and evenly distributed in the matrix before taking aliquots for analysis. |
| Fluctuations in Storage Conditions | Use calibrated temperature and humidity-controlled storage chambers. Monitor the conditions regularly. |
Quantitative Data Summary
Table 1: Effect of Temperature on Tocotrienol (B1241368) Stability in Food Matrices
| Food Matrix | Storage Temperature (°C) | Storage Duration | This compound Degradation (%) | Gamma-Tocotrienol Degradation (%) | Reference |
| Bread | 22 (Ambient) | Not specified | Not Detected | Not Detected | [6] |
| Bread | 55 (Stressed) | Not specified | Significant degradation | Significant degradation | [6] |
| UHT Milk | 22 (Ambient) | Not specified | Minimal | Minimal | [6] |
| UHT Milk | 55 (Stressed) | Not specified | Significant degradation | Significant degradation | [6] |
| HTST Milk | 4 (Refrigerated) | Not specified | Minimal | Minimal | [6] |
Table 2: Peroxide Value (PV) as an Indicator of Grape Seed Oil Oxidation Under Different Storage Conditions
| Storage Condition | Storage Duration (days) | Peroxide Value (meq O2/kg) |
| Room Temperature (22°C) with Light | 210 | 484 |
| Room Temperature (22°C) in Dark | 210 | 196 |
| Refrigerator (4°C) in Dark | 210 | 71.9 |
Data adapted from a study on grape seed oil containing tocotrienols.[4][5]
Experimental Protocols
Protocol 1: Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a sample to assess its stability over time.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Normal-phase or reverse-phase C18 column
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Sample containing this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in hexane. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
For oil samples: Accurately weigh the sample and dissolve it in hexane to a known volume.
-
For other matrices: An extraction step may be necessary. A common method is liquid-liquid extraction with hexane after saponification.[9]
-
Filter the prepared sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example for Normal-Phase):
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99.5:0.5 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 295 nm and emission at 325 nm.[10]
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Troubleshooting HPLC Analysis:
-
Peak Tailing: May indicate column degradation or interaction of the analyte with active sites. Try using a new column or a different mobile phase composition.
-
Ghost Peaks: Can be caused by contaminants in the mobile phase or injector. Purge the system and use fresh, high-purity solvents.
-
Baseline Drift: Often due to temperature fluctuations or a detector lamp nearing the end of its life. Ensure the column oven is stable and check the detector's performance.
Protocol 2: Determination of Peroxide Value (PV)
Objective: To measure the extent of primary oxidation in an oil sample containing this compound.
Materials:
-
Acetic acid-chloroform or acetic acid-isooctane solvent mixture
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N)
-
Starch indicator solution (1%)
-
Burette, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately weigh about 5 g of the oil sample into a flask.
-
Reaction: Add 30 mL of the acetic acid-chloroform solvent mixture to dissolve the oil. Add 0.5 mL of saturated KI solution. Swirl the flask and let it stand in the dark for exactly 1 minute.
-
Titration: Immediately add 30 mL of distilled water. Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
-
Endpoint Determination: Add 0.5 mL of starch indicator solution. A blue color will appear. Continue the titration, drop by drop, until the blue color completely disappears.
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
This is a standard iodometric titration method.[11][12]
Visualizations
References
- 1. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vuzt.carc.cz [vuzt.carc.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of packaging on the stability of vitamin E in peach kernels stored at high temperature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. cdrfoodlab.com [cdrfoodlab.com]
- 12. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
improving the efficiency of delta-tocotrienol extraction from natural sources
Welcome to the technical support center for the efficient extraction of delta-tocotrienol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving yield, purity, and stability of this compound from natural sources like annatto (B74696), rice bran, and palm oil.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the most common factors I should investigate?
A1: Low yield is a frequent challenge stemming from several factors across the extraction workflow. The primary areas to investigate are:
-
Source Material Quality: The concentration of this compound can vary significantly based on the plant cultivar, geographical origin, harvesting time, and post-harvest handling and storage conditions.
-
Particle Size of Feedstock: Inadequate grinding of the source material (e.g., annatto seeds, rice bran) can limit solvent penetration, leaving target compounds trapped within the plant matrix. A smaller particle size increases the surface area available for extraction.[1]
-
Extraction Method and Parameters: Each extraction technique has critical parameters that must be optimized. For Supercritical Fluid Extraction (SFE), this includes pressure, temperature, and CO₂ flow rate.[2] For solvent extraction, the choice of solvent, temperature, and extraction time are crucial.[3][4]
-
Compound Degradation: Tocotrienols are sensitive to thermal degradation.[5] Excessive heat during extraction or solvent evaporation steps can significantly reduce your final yield.
Q2: How can I improve the selectivity for this compound and reduce the co-extraction of other isomers (alpha, beta, gamma) and tocopherols (B72186)?
A2: Improving selectivity is key to achieving high-purity this compound. Consider these strategies:
-
Source Selection: Annatto (Bixa orellana L.) seeds are a uniquely rich source of this compound, containing minimal amounts of other tocotrienols and tocopherols, which simplifies purification.[6][7][8]
-
Sequential Supercritical Fluid Extraction (SFE): This is a highly effective technique. By manipulating the density of the supercritical CO₂, you can selectively extract different compounds. For instance, in annatto seed extraction, a lower CO₂ density can first remove less soluble compounds like geranylgeraniol (B1671449), followed by a higher density to extract a tocotrienol-rich fraction.[6]
-
Chromatography: Post-extraction purification using methods like flash chromatography or simulated moving bed (SMB) chromatography can effectively separate different tocotrienol (B1241368) and tocopherol isomers.[9]
-
Adsorption Methods: Using polar adsorbents like calcium silicate (B1173343) can help in the enrichment of tocotrienols from an oil matrix by selectively adsorbing them.[10]
Q3: What are the primary advantages and disadvantages of using Supercritical Fluid Extraction (SFE) with CO₂ versus conventional solvent extraction?
A3: The choice between SFE and solvent extraction depends on project goals, scale, and available resources. SFE offers higher purity extracts and is considered a "green" technology, while solvent extraction is often simpler to set up initially.[2][11][12]
| Feature | Supercritical Fluid Extraction (SFE) with CO₂ | Conventional Solvent Extraction |
| Selectivity | High; tunable by adjusting pressure and temperature.[6][11] | Lower; depends heavily on solvent choice. |
| Solvent Residue | None; CO₂ evaporates post-extraction.[1] | Potential for residual toxic solvents in the final product.[13] |
| Compound Stability | Excellent; low operating temperatures prevent thermal degradation.[1][14] | Risk of degradation if high temperatures are used for solvent removal.[5] |
| Environmental Impact | Low; uses non-toxic, recyclable CO₂.[2][12] | High; relies on large volumes of organic solvents.[13] |
| Operating Cost | High initial equipment investment.[15] | Lower initial setup cost, but ongoing solvent costs can be high. |
| Extraction Time | Generally faster due to high diffusivity of supercritical fluids.[16] | Can be lengthy, especially for complete extraction.[13] |
Q4: My extract is degrading during processing. How can I prevent the loss of this compound?
A4: Tocotrienol degradation is primarily caused by heat, oxidation, and light. To mitigate this:
-
Control Temperature: During all steps, especially solvent evaporation and saponification, use the lowest effective temperature. For saponification, temperatures around 30°C are preferable to higher temperatures, which can cause significant tocotrienol loss.[5] Molecular distillation is another technique that operates at low temperatures, reducing the risk of thermal decomposition.[14]
-
Limit Oxygen Exposure: Process extracts under an inert atmosphere (e.g., nitrogen or argon) whenever possible. High vacuum also helps eliminate oxidation that can occur in the presence of air.[14]
-
Protect from Light: Use amber glassware or cover vessels with aluminum foil to prevent photodegradation.
-
Use Antioxidants: The addition of a synthetic antioxidant like BHT or a natural one like pyrogallol (B1678534) during extraction can help protect the tocotrienols from oxidative loss.[17]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Supercritical Fluid Extraction (SFE)
This guide provides a systematic approach to diagnosing and resolving low extraction yields when using SFE.
Caption: Troubleshooting flowchart for low yield in SFE.
Guide 2: Improving Purity and Selectivity
This guide outlines steps for enhancing the purity of your this compound extract.
Caption: Logical workflow for improving extract purity.
Data & Experimental Protocols
Data Presentation: SFE of Tocotrienols from Annatto Seeds
The following table summarizes the impact of pressure and temperature on the yield and composition of tocotrienol-rich extracts from Peruvian annatto seeds using Supercritical CO₂ Extraction.[8][18]
| Pressure (bar) | Temperature (°C) | Global Yield ( g/100g ) | δ-Tocotrienol (mg/g extract) | γ-Tocotrienol (mg/g extract) |
| 150 | 40 | Not specified | 11.2 | 1.1 |
| 150 | 60 | Not specified | 10.8 | 1.0 |
| 250 | 40 | Not specified | 16.9 | 1.3 |
| 250 | 60 | 1.40 | Not specified | Not specified |
Note: The highest global yield was achieved at 250 bar and 60°C. High contents of δ-tocotrienol were obtained at 250 bar.[8]
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound from Annatto Seeds
This protocol is based on methodologies optimized for extracting a tocotrienol-rich fraction from annatto seeds.[8][18]
Objective: To extract a this compound-rich oil from annatto seeds using a two-step sequential SFE process to first remove geranylgeraniol.
Materials & Equipment:
-
Dried annatto seeds, ground to a consistent particle size.
-
Supercritical Fluid Extractor system equipped with a high-pressure CO₂ pump, extraction vessel, and separator vessels.
-
Food-grade CO₂.
-
Analytical scale.
Methodology:
-
Preparation: Weigh approximately 100g of ground annatto seeds and load them into the SFE extraction vessel.
-
Step 1: Geranylgeraniol-Rich Fraction Extraction
-
Set the system parameters to a lower CO₂ density condition.
-
Pressure: 100 bar (10 MPa)
-
Temperature: 60°C
-
CO₂ Flow Rate: 0.256 kg/h
-
Duration: Run the extraction until the desired solvent-to-feed ratio is achieved (e.g., S/F of 30).[8]
-
Collect the extract from the separator. This fraction will be enriched in geranylgeraniol.
-
-
Step 2: Tocotrienol-Rich Fraction Extraction
-
Adjust the system parameters to a higher CO₂ density condition to target tocotrienols.
-
Pressure: 200-250 bar (20-25 MPa)
-
Temperature: 40°C
-
CO₂ Flow Rate: 0.256 kg/h
-
Duration: Continue the extraction with the defatted seeds from Step 1.
-
Collect the extract from the separator. This second fraction will be enriched in delta- and gamma-tocotrienols.
-
-
Sample Analysis: Quantify the concentration of this compound in the second fraction using HPLC with a fluorescence detector.
Protocol 2: Solvent Extraction and Purification from Rice Bran Oil Deodorizer Distillate (RBODD)
This protocol details a lab-scale method for concentrating tocotrienols from RBODD, a byproduct of rice bran oil refining.[4][19]
Objective: To concentrate tocotrienols from RBODD using solvent extraction followed by low-temperature sterol removal.
Materials & Equipment:
-
Rice Bran Oil Deodorizer Distillate (RBODD).
-
Acetonitrile (B52724) (HPLC grade).
-
Beakers, flasks, separatory funnel.
-
Magnetic stirrer and hot plate.
-
Refrigerator or cold bath capable of maintaining 4°C.
-
Rotary evaporator.
-
Filtration apparatus.
Methodology:
-
Solvent Extraction:
-
Phase Separation & Sterol Precipitation:
-
Filtration:
-
Filter the cold mixture to separate the precipitated solids (sterols) from the liquid acetonitrile phase, which contains the dissolved tocotrienols.
-
-
Solvent Evaporation:
-
Collect the filtrate and remove the acetonitrile using a rotary evaporator under reduced pressure. Maintain a low temperature (e.g., <40°C) to prevent thermal degradation of the tocotrienols.
-
-
Final Product:
-
The resulting viscous oil is the tocotrienol-rich concentrate. Store it under nitrogen at -20°C, protected from light.
-
-
Sample Analysis: Determine the concentration and purity of this compound and other isomers in the concentrate using HPLC.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Application of Supercritical Fluid Extraction (SFE) of Tocopherols and Carotenoids (Hydrophobic Antioxidants) Compared to Non-SFE Methods [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. supflu2018.fr [supflu2018.fr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Genetic Improvement for Tocotrienol Production: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Supercritical fluid extraction: The guide [buffaloextracts.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Obtaining Bixin- and Tocotrienol-Rich Extracts from Peruvian Annatto Seeds Using Supercritical CO2 Extraction: Experimental and Economic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extraction and Purification of Gamma-Tocotrienol from Rice Bran Oil Deodorizer Distillate | Semantic Scholar [semanticscholar.org]
addressing inconsistencies in delta-tocotrienol experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered in delta-tocotrienol experimental research. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Bioavailability and Solubility Issues
Question: Why are my in vivo results with this compound not as potent as my in vitro data?
Answer: This is a common discrepancy often attributed to the low oral bioavailability of tocotrienols.[1] this compound is a highly viscous oil that is almost insoluble in water, which hampers its absorption in the gastrointestinal tract.[2][3] While it may show potent activity in direct application to cells in vitro, its delivery to target tissues in vivo is often inefficient.[1]
Troubleshooting Steps:
-
Formulation: Consider using a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption.[3][4][5] These formulations can enhance the oral bioavailability of tocotrienols.[3]
-
Administration with Food: Administering tocotrienols with a meal, particularly one containing fats, can enhance absorption.[6][7]
-
Dosage Form: Solid SEDDS formulations may offer improved stability and handling over liquid forms.[5]
-
Route of Administration: While oral administration is most common, for preclinical models, alternative routes that bypass first-pass metabolism could be explored to establish baseline efficacy, though this may not be clinically relevant.
2. Inconsistent Anti-Cancer Effects
Question: I am observing variable anti-cancer efficacy of this compound across different cancer cell lines. Why is this happening?
Answer: The anti-cancer effects of this compound can be cell-type specific.[8] Different cancer cells have distinct molecular profiles and signaling pathways, which can influence their sensitivity to this compound. For instance, delta- and gamma-tocotrienols are generally considered more potent anti-cancer agents than other isoforms.[9][10] The mechanisms of action, such as induction of apoptosis or endoplasmic reticulum stress, can also vary between cell types.[8][11]
Troubleshooting Steps:
-
Cell Line Characterization: Thoroughly characterize the molecular background of your chosen cell lines, including the status of key signaling pathways like NF-κB and RAS/MAPK.[12][13]
-
Isomer Potency: Be aware that this compound is often reported to have higher efficacy in inducing apoptosis in various cancer cells compared to alpha- and gamma-tocotrienols.[8][14]
-
Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course experiments for each cell line to determine the optimal concentration and duration of treatment.
-
Mechanism of Action Analysis: Investigate the underlying mechanisms in your specific cell model. This could involve assessing apoptosis markers (caspase activation, PARP cleavage), ER stress indicators (PERK, IRE1α phosphorylation), or key signaling proteins.[11][14]
3. Conflicting Results with Tocopherols (B72186)
Question: I've read that alpha-tocopherol (B171835) can interfere with this compound's activity. Should I be concerned about this in my experiments?
Answer: The potential for alpha-tocopherol to attenuate the effects of tocotrienols has been a long-standing concern, particularly because alpha-tocopherol has a higher affinity for the alpha-tocopherol transfer protein (α-TTP) in the liver, leading to its preferential circulation.[7][15] However, recent research is challenging this notion, with some studies suggesting that co-administration of alpha-tocopherol may not inhibit, and could even enhance, the absorption of this compound.[16][17]
Troubleshooting Steps:
-
Purity of this compound: Ensure the purity of your this compound preparation. If using a tocotrienol-rich fraction (TRF), be aware of the alpha-tocopherol content.
-
Experimental Design: If you suspect interference, design experiments to compare the effects of pure this compound with a combination of this compound and alpha-tocopherol.
-
Full-Spectrum Approach: Some evidence suggests a synergistic benefit of using a full-spectrum tocotrienol (B1241368)/tocopherol complex as found in nature.[16][17] The relevance of this will depend on your research question.
4. Variable Effects on Lipid Metabolism
Question: My results on the effect of this compound on cholesterol and triglyceride levels are inconsistent with published literature. What could be the cause?
Answer: The impact of tocotrienols on lipid profiles is an area with mixed results in human studies.[6] Factors that can contribute to these inconsistencies include the dosage used, the composition of the tocotrienol supplement (isomer ratios), the duration of the study, and the baseline characteristics of the study population.[6][18] Some studies suggest that lower doses of this compound may decrease cholesterol and triglycerides, while higher doses might have the opposite effect.[18]
Troubleshooting Steps:
-
Dosage: Carefully consider the dose of this compound. A dose-response study may be necessary to elucidate its effects on lipid metabolism in your model.
-
Animal Model: If using an animal model, ensure it is appropriate for studying dyslipidemia. The diet used to induce the metabolic phenotype is also a critical factor.
-
Human Studies: In human trials, controlling for dietary intake is crucial, as diet can have a significant impact on lipid profiles and potentially interact with the effects of tocotrienol supplementation.[6]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Tocotrienol Isomers in Cancer Cell Lines
| Cell Line | Isomer | IC50 (µM) | Duration (h) | Reference |
| MiaPaca-2 (Pancreatic) | This compound | 40 | Not Stated | [9] |
| MiaPaca-2 (Pancreatic) | gamma-tocotrienol | 45 | Not Stated | [9] |
| MiaPaca-2 (Pancreatic) | beta-tocotrienol | 60 | Not Stated | [9] |
| A549 (Lung) | This compound | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
| U87MG (Glioblastoma) | This compound | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
| A549 (Lung) | gamma-tocotrienol | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
| U87MG (Glioblastoma) | gamma-tocotrienol | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
| A549 (Lung) | alpha-tocotrienol | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
| U87MG (Glioblastoma) | alpha-tocotrienol | Varies (Concentration & Time Dependent) | 24, 48, 72 | [8] |
Table 2: Human Pharmacokinetic Parameters of this compound
| Dose | Administration | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Reference |
| 100-1600 mg | Single Dose | 4 - 9.3 | 795.6 - 3742.6 | 1.7 - 5.9 | [19] |
| 100-1600 mg | Multiple Doses (14 days) | 4.7 - 7.3 | 493.3 - 3746 | 2.3 - 6.9 | [19] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemopreventive Effects of this compound (δTE) in a Mouse Model Bearing Key Genetic Mutations Resembling Sporadic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound supplementation on liver enzymes, inflammation, oxidative stress and hepatic steatosis in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New study challenges long-held beliefs about tocotrienols and tocopherols [nutraceuticalbusinessreview.com]
- 17. phytogaia.com [phytogaia.com]
- 18. longdom.org [longdom.org]
- 19. Pharmacokinetics and Safety of Vitamin E δ-Tocotrienol after Single and Multiple Doses in Healthy Subjects with Measurement of Vitamin E Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tocotrienol Self-Emulsifying Drug Delivery Systems (SEDDS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of self-emulsifying drug delivery systems (SEDDS) for tocotrienols.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the oral delivery of tocotrienols?
Tocotrienols, potent forms of Vitamin E, present significant challenges for oral delivery due to their lipophilic nature and poor aqueous solubility.[1][2] This leads to low and erratic bioavailability, high inter- and intra-subject variability, and a lack of dose proportionality.[3][4] Their absorption is often dependent on the presence of dietary fats, which further contributes to inconsistent plasma levels.[5] Additionally, tocotrienols are susceptible to oxidation, which can compromise their therapeutic efficacy.[6]
2. How do Self-Emulsifying Drug Delivery Systems (SEDDS) address these challenges?
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8] This in-situ emulsification process enhances the oral bioavailability of poorly water-soluble drugs like tocotrienols by:[9]
-
Increasing Solubility and Dissolution: The small droplet size of the formed emulsion provides a large surface area for drug release and absorption.[7][10]
-
Facilitating Absorption: The lipid components can promote lymphatic transport, which bypasses the first-pass metabolism in the liver.[7]
-
Improving Stability: Encapsulating tocotrienols within the oil droplets of the emulsion can protect them from degradation in the gastrointestinal tract.[2]
3. What are the key components of a tocotrienol (B1241368) SEDDS formulation?
A typical tocotrienol SEDDS formulation consists of:
-
Oil Phase: Solubilizes the lipophilic tocotrienols. Natural or synthetic oils can be used.
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are often preferred for their good emulsifying properties and lower toxicity.[9]
-
Co-surfactant/Co-solvent: Helps to dissolve large amounts of the drug in the lipid base and can improve the spontaneity of emulsification.
4. What is the difference between SEDDS, SMEDDS, and SNEDDS?
The primary difference lies in the resulting droplet size of the emulsion formed upon dilution:[7]
-
SEDDS (Self-Emulsifying Drug Delivery Systems): Produce emulsions with droplet sizes typically ranging from 100 to 300 nm.
-
SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form transparent microemulsions with droplet sizes generally less than 50 nm.
-
SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Generate nanoemulsions with droplet sizes smaller than 100 nm.[11]
Smaller droplet sizes generally offer a larger interfacial surface area, which can lead to faster drug release and improved absorption.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of tocotrienol SEDDS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Self-Emulsification (Slow or Incomplete Emulsion Formation) | - Inappropriate surfactant/co-surfactant ratio or HLB value.- Insufficient surfactant concentration.[11]- High viscosity of the formulation. | - Optimize the surfactant-to-co-surfactant ratio (Smix).- Screen surfactants with different HLB values to find the optimal range.- Increase the concentration of the surfactant(s).[5]- Consider adding a co-solvent to reduce viscosity. |
| Phase Separation or Drug Precipitation Upon Dilution | - The drug has low solubility in the oil phase.- The surfactant's capacity to solubilize the drug is exceeded upon dilution.[13]- The formulation is outside the optimal self-emulsifying region. | - Select an oil with higher solubilizing capacity for tocotrienols.- Increase the oil phase concentration if drug solubility is the limiting factor.- Use a combination of surfactants to improve solubilization.- Re-evaluate the pseudo-ternary phase diagram to identify a more stable formulation region.[14] |
| Formation of Large Droplets or High Polydispersity Index (PDI) | - Suboptimal Smix ratio.- Inefficient emulsification due to the formulation's composition.- The drug is interfering with the self-emulsification process.[15] | - Adjust the Smix ratio and screen different surfactant/co-surfactant combinations.- Evaluate the effect of drug loading on droplet size.- Consider using a homogenizer for pre-emulsification if necessary, although this deviates from a true SEDDS. |
| Physical Instability During Storage (e.g., Creaming, Cracking) | - Temperature fluctuations affecting component solubility and stability.- Incompatibility between formulation components. | - Conduct stability studies under different temperature and humidity conditions (e.g., heating-cooling cycles, freeze-thaw cycles).[16]- Ensure all excipients are compatible with each other and with the tocotrienols. |
| Chemical Degradation of Tocotrienols (e.g., Oxidation) | - Exposure to light, heat, or oxygen.- Presence of pro-oxidant impurities in excipients. | - Store the formulation in airtight, light-resistant containers.- Consider adding an antioxidant to the formulation.- Use high-purity excipients. |
| Poor Flowability of Solid-SEDDS (S-SEDDS) Powder | - High liquid loading on the solid carrier.- Inappropriate choice of solid carrier. | - Screen different solid carriers for their adsorption capacity.- Optimize the liquid-to-solid ratio.- Incorporate a glidant into the powder formulation.[2] |
| Incomplete Drug Release from S-SEDDS | - Strong adsorption of the liquid SEDDS onto the solid carrier.- The solid carrier is not dispersing effectively in the dissolution medium. | - Select a carrier that allows for complete release of the adsorbed liquid.- Evaluate drug release in different dissolution media to ensure complete dispersion.[2] |
| Gastrointestinal Irritation | - High concentration of surfactants.[2] | - Use the minimum effective concentration of surfactants.- Employ a mixture of surfactants, which may reduce the overall concentration needed.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on tocotrienol SEDDS.
Table 1: Formulation Components and Resulting Droplet Size of Tocotrienol SEDDS
| Oil Phase | Surfactant(s) | Co-surfactant/Co-solvent | Tocotrienol Loading (% w/w) | Resulting Droplet Size (nm) | Polydispersity Index (PDI) | Reference(s) |
| Tocotrienol-rich fraction (TRF) | Labrasol® | - | 70 | 210-277 | N/A | [2][17] |
| TRF | Poloxamer | - | 70 | 210-277 | N/A | [2][17] |
| TRF | Labrasol® & Poloxamer | - | 70 | 210-277 | N/A | [2][17] |
| N/A | Cremophor EL | Labrasol | 35 | 211 ± 14 | 0.5 ± 0.04 | [18] |
| N/A | N/A | N/A | N/A | 117 ± 4 | 0.50 ± 0.01 | [19] |
Table 2: In Vivo Performance of Tocotrienol SEDDS
| Study Type | Formulation | Key Finding(s) | Reference(s) |
| Rat study | δ- and γ-tocotrienol SEDDS vs. commercial capsule | SEDDS showed significantly higher oral bioavailability for δ-tocotrienol at lower doses. | [18] |
| Rat study | γ-tocotrienol SEDDS vs. commercial product (Tocovid Suprabio™) | Two-fold increase in solubilization and oral bioavailability with SEDDS. | [19] |
| Rat study | Solid-SEDDS vs. non-self-emulsifying oily preparation | 3.4–3.8 times higher oral bioavailability with S-SEDDS. | [2][17] |
| Human study | Tocotrienol SEDDS vs. non-self-emulsifying formulation | Two- to three-fold increase in bioavailability with SEDDS. | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of tocotrienol SEDDS are provided below.
Pseudo-Ternary Phase Diagram Construction
This experiment is crucial for identifying the self-emulsifying region of a particular combination of oil, surfactant, and co-surfactant.
Methodology:
-
Preparation of Surfactant/Co-surfactant Mixtures (Smix): Prepare mixtures of the selected surfactant and co-surfactant at various weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 5:1).[20][21]
-
Titration: For each Smix ratio, prepare a series of homogenous mixtures of the oil phase and the Smix at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[22]
-
Aqueous Titration: Titrate each oil/Smix mixture with distilled water dropwise under gentle agitation (e.g., using a magnetic stirrer).[21]
-
Observation: Visually observe the mixture for transparency and phase separation. The point at which the mixture becomes turbid or shows phase separation is the endpoint.
-
Plotting the Diagram: Calculate the percentage of each component (oil, Smix, and water) at the endpoint. Plot these points on a ternary phase diagram to delineate the self-emulsifying region.
Droplet Size and Zeta Potential Analysis
This analysis characterizes the physical properties of the emulsion formed upon dilution of the SEDDS.
Methodology:
-
Sample Preparation: Dilute a small amount of the SEDDS formulation in a suitable aqueous medium (e.g., distilled water, simulated gastric fluid) to a final concentration appropriate for the instrument.[12]
-
Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Zetasizer) to measure the droplet size (z-average diameter) and polydispersity index (PDI).
-
Measurement: Perform the measurement at a controlled temperature (e.g., 25°C or 37°C).
-
Zeta Potential: For zeta potential measurement, ensure the sample is prepared in a medium of known ionic strength. This measurement provides information about the surface charge of the droplets and can predict the stability of the emulsion.
Self-Emulsification Efficiency Assessment
This test evaluates the spontaneity and efficiency of emulsion formation.
Methodology:
-
Apparatus: Use a standard USP dissolution apparatus (e.g., paddle type).[14]
-
Procedure: Add a known amount of the SEDDS formulation to a vessel containing a specified volume of aqueous medium (e.g., 250 mL of 0.1 N HCl or water) maintained at 37°C.[14]
-
Agitation: Stir the medium at a constant, gentle speed (e.g., 50-100 rpm).[14]
-
Evaluation: Visually assess the rate of emulsification (time to form a homogenous emulsion) and the appearance of the resulting emulsion (e.g., clarity, presence of undissolved material).[14] A grading system can be used for a more standardized evaluation.
In Vitro Drug Release Studies
This experiment determines the rate and extent of tocotrienol release from the SEDDS formulation.
Methodology:
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle or basket type).[23]
-
Dissolution Medium: Select a dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid). The volume should be sufficient to maintain sink conditions.[24]
-
Procedure: Place the SEDDS formulation (e.g., in a hard or soft gelatin capsule) in the dissolution vessel.[24]
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.[23]
-
Analysis: Analyze the samples for tocotrienol content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Experimental Workflow for SEDDS Development and Characterization
Caption: Workflow for the systematic development and evaluation of tocotrienol SEDDS.
Troubleshooting Logic for Poor Self-Emulsification
Caption: A logical approach to troubleshooting poor self-emulsification in SEDDS.
References
- 1. Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. renejix.com [renejix.com]
- 8. crodapharma.com [crodapharma.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csmres.co.uk [csmres.co.uk]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pharmtech.com [pharmtech.com]
- 16. ijrpr.com [ijrpr.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pseudoternary phase diagram construction [protocols.io]
- 21. Systematic Development of Self-Emulsifying Drug Delivery Systems of Atorvastatin with Improved Bioavailability Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
challenges in translating delta-tocotrienol preclinical findings to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the challenges of translating promising preclinical findings of delta-tocotrienol into human clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Pharmacokinetics & Bioavailability
Question 1: Why are the plasma concentrations of this compound in my human subjects significantly lower than what I expected based on my animal studies?
Answer: This is a common and critical challenge. Several factors contribute to this discrepancy:
-
Poor Oral Bioavailability: this compound, like other tocotrienols, has inherently low oral bioavailability in humans.
-
First-Pass Metabolism: It undergoes extensive first-pass metabolism in the liver, where it is conjugated (glucuronidation/sulfation) and rapidly cleared.
-
Inhibition by Tocopherols (B72186): The most significant issue is the co-presence of alpha-tocopherol (B171835) (the most common form of Vitamin E). Alpha-tocopherol competitively inhibits the absorption and promotes the degradation of this compound. Most standard Vitamin E supplements are rich in alpha-tocopherol.
Troubleshooting Guide:
-
Verify Formulation: Are you using a tocotrienol-rich formulation with minimal (<20%) alpha-tocopherol content? The presence of tocopherols can suppress tocotrienol (B1241368) absorption.
-
Control Dietary Intake: Ensure subjects in clinical studies are not taking other Vitamin E supplements. Dietary sources high in alpha-tocopherol should also be monitored.
-
Consider Advanced Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations, which have been shown in studies to significantly enhance the oral bioavailability of tocotrienols.
Question 2: The half-life of this compound appears much shorter in humans than in my rodent models. How do I adjust my dosing schedule?
Answer: Yes, the pharmacokinetic (PK) profile of this compound differs between species. Humans tend to metabolize and clear tocotrienols more rapidly than rodents. The reported half-life in humans is approximately 2-4 hours.
Troubleshooting Guide:
-
Review Dosing Frequency: A single daily dose may not be sufficient to maintain therapeutic plasma concentrations. Consider a twice-daily (BID) or thrice-daily (TID) dosing regimen in your clinical trial design.
-
Conduct a Pilot PK Study: Before launching a full-scale efficacy trial, a small pilot study to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your target patient population is highly recommended.
-
Measure Metabolites: Consider measuring the major metabolite, δ-carboxyethyl-hydroxychroman (δ-CEHC), in plasma or urine, as it has a longer half-life and may serve as a biomarker of intake and metabolism.
Category 2: Dosing & Efficacy
Question 3: The effective dose in my in vitro (cell culture) and in vivo (animal) cancer studies doesn't seem to be effective or is potentially toxic in humans. How do I determine the right dose?
Answer: Direct dose extrapolation from preclinical models to humans is unreliable due to fundamental differences in physiology, metabolism, and body surface area.
-
In vitro Doses: Concentrations that induce apoptosis in cell culture (e.g., 5-20 µM) are often difficult to achieve and sustain systemically in humans without toxicity.
-
Animal Doses: Doses used in mice (e.g., 50-100 mg/kg) do not scale linearly to humans. A process called allometric scaling is required to estimate a Human Equivalent Dose (HED).
Troubleshooting Guide:
-
Use Allometric Scaling: Use the body surface area (BSA) normalization method to estimate the HED from your animal data. The FDA provides guidance on this calculation. The general formula is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km).
-
Start with Phase I Trials: A Phase I dose-escalation study is mandatory to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in humans. This is the only reliable way to establish a safe dose for subsequent efficacy trials.
-
Correlate PK with Pharmacodynamics (PD): In your clinical trial, measure relevant biomarkers related to the proposed mechanism of action (e.g., markers of apoptosis, cholesterol synthesis) and correlate them with plasma concentrations of this compound to establish a PK/PD relationship.
Quantitative Data Summary: Preclinical vs. Human Pharmacokinetics
| Parameter | Mouse/Rat (Preclinical) | Humans (Clinical) | Key Translational Challenge |
| Oral Bioavailability | Highly variable; generally higher than humans | Low (~9-27%) | Overestimation of systemic exposure based on animal models. |
| Time to Peak Plasma (Tmax) | ~2-4 hours | ~3-5 hours | Relatively consistent, but peak concentration is much lower in humans. |
| Plasma Half-Life (t½) | Variable, can be >4 hours | Short (~2-4 hours) | Need for more frequent dosing in humans to maintain therapeutic levels. |
| Effective Dose (Cancer Models) | 25-100 mg/kg/day (oral gavage) | MTD often 400-800 mg/day; efficacy is still under investigation. | Direct dose extrapolation is not feasible; requires formal dose-escalation studies. |
| Impact of α-Tocopherol | Co-administration reduces absorption and efficacy. | Co-administration significantly reduces plasma tocotrienol levels. | The formulation and dietary controls are critical for clinical success. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay (In Vitro)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0 µM) and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 2: Xenograft Mouse Model of Cancer (In Vivo)
This protocol assesses the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in Matrigel or PBS) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).
-
Treatment Administration: Administer this compound (or vehicle) daily via oral gavage. The compound should be formulated in a suitable vehicle like corn oil or a self-emulsifying mixture.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and general animal health 2-3 times per week.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Tissue Harvest: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Visualizations: Pathways & Workflows
Caption: Workflow showing the translational gaps between preclinical and clinical development of this compound.
Caption: Key preclinical signaling pathways affected by this compound, leading to apoptosis.
Caption: Competitive inhibition of this compound absorption and metabolism by alpha-tocopherol.
Technical Support Center: Delta-Tocotrienol Animal Feeding Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in delta-tocotrienol animal feeding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in animal studies?
A1: this compound is an isomer of vitamin E, known for its potent antioxidant and anti-inflammatory properties.[1] However, its therapeutic potential is often challenged by its poor and erratic oral bioavailability.[2][3] Like other fat-soluble vitamins, its absorption is complex and depends on factors like solubility in the gut, emulsification by bile salts, and action by pancreatic enzymes.[2][4] This inherent low and variable absorption is a primary source of inter-animal variability in research outcomes.
Q2: How does the presence of alpha-tocopherol (B171835) in a tocotrienol (B1241368) mixture affect the study?
A2: Alpha-tocopherol, the most common form of vitamin E, can significantly impair the absorption and bioavailability of tocotrienols.[4] The alpha-tocopherol transfer protein (α-TTP) in the liver has a much higher affinity for alpha-tocopherol, leading to the preferential uptake of alpha-tocopherol and reduced plasma levels of tocotrienols.[2][4] For studies focused on the specific effects of this compound, it is crucial to use a formulation with minimal alpha-tocopherol content.
Q3: What is a self-emulsifying drug delivery system (SEDDS) and why is it recommended?
A3: A self-emulsifying drug delivery system (SEDDS) is a formulation that, upon gentle agitation in an aqueous medium (like the gastrointestinal tract), forms a fine oil-in-water emulsion. This process enhances the dissolution and absorption of poorly water-soluble compounds like tocotrienols.[1] Studies have shown that SEDDS formulations can increase the absorption of tocotrienols by an average of 250% and make absorption independent of dietary fat intake, leading to more consistent and reliable plasma concentrations.[2][3]
Q4: How stable is this compound in animal feed, and what factors affect its stability?
A4: Tocotrienols are sensitive to oxidation and can be degraded during feed manufacturing and storage.[5] Key factors that reduce stability include:
-
Heat: Thermal processes like pelleting can significantly reduce vitamin E content.[6][7]
-
Oxygen and Light: Exposure to air and light accelerates oxidative degradation.[3][8]
-
Reactive Ingredients: Premixing with certain minerals or choline (B1196258) chloride can accelerate degradation.[8] Using a more stable ester form (e.g., acetate) and appropriate storage conditions (cool, dark, dry) is recommended.[6]
Troubleshooting Guide
Problem: High inter-animal variability in plasma/tissue this compound concentrations.
This is a common issue stemming from the inherently poor bioavailability of tocotrienols. The following workflow can help identify and resolve the source of variability.
Caption: Troubleshooting workflow for high variability.
Quantitative Data Summary
Table 1: Oral Bioavailability of Tocotrienol Isomers in Animal Models
| Isomer | Absolute Bioavailability (%) | Animal Model | Reference |
| α-Tocotrienol | 27.7% | Not Specified | [2] |
| γ-Tocotrienol | 9.1% | Not Specified | [2] |
| δ-Tocotrienol | 8.5% | Not Specified | [2] |
| Note: Bioavailability is highly dependent on the formulation and vehicle used. These values represent oral administration of a standard oil extract. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 100 mg/kg (single oral) | Mice | [10] |
| Cmax (Peak Plasma Conc.) | 57 +/- 5 µmol/L | Mice | [10] |
| Tmax (Time to Peak) | 2 hours | Mice | [10] |
| t1/2 (Plasma Half-life) | 3.5 hours | Mice | [10] |
| Tumor Tissue Conc. | 41 +/- 3.5 nmol/g | 6 weeks of feeding | [10] |
Table 3: Recommended Vitamin E Levels in Standard Rodent Diets for Different Endpoints
| Dietary Vitamin E (mg/kg) | Endpoint Achieved | Animal Model | Reference |
| 7.5 mg/kg | Normal growth rate | Weanling Rats | [11] |
| 15 mg/kg | Prevention of myopathy | Weanling Rats | [11] |
| 50 mg/kg | Prevention of red blood cell hemolysis | Weanling Rats | [11] |
| >50 mg/kg | Optimum T- and B-lymphocyte responses | Weanling Rats | [11] |
| Note: Standard commercial rodent diets may contain 60 ppm (mg/kg) or more of vitamin E, which could interfere with tocotrienol-specific effects.[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Diet
This protocol is designed to ensure homogeneous mixing and stability of the test compound in the feed.
-
Basal Diet Selection: Procure a purified, custom basal diet (e.g., AIN-93G) with no or minimal added vitamin E (alpha-tocopherol). Standard diets often contain sufficient vitamin E to interfere with the study.[11][12]
-
This compound Preparation: If using a pure oil, dissolve the calculated amount of this compound in a small amount of a suitable carrier oil (e.g., corn oil, soybean oil) that is part of the diet's fat component. If using a SEDDS formulation, follow the manufacturer's instructions for incorporation.
-
Premixing: Add the this compound/oil mixture to a small portion (approx. 10%) of the basal diet powder in a mixer. Mix thoroughly until the mixture is homogeneous (geometric dilution).
-
Final Mixing: Add the premix to the remaining basal diet in a larger mixer (e.g., a V-blender) and mix for at least 20-30 minutes to ensure even distribution.
-
Pelleting (Optional): If pellets are required, use a cold-press pellet mill. Avoid heat-based extrusion as it can degrade tocotrienols.[7]
-
Quality Control: Take multiple random samples from the final batch and analyze for this compound concentration via HPLC to confirm homogeneity and correct dosage.
-
Storage: Store the prepared diet in airtight, vacuum-sealed bags in the dark at 4°C. Prepare fresh batches frequently (e.g., weekly) to prevent oxidative degradation.[13]
Protocol 2: HPLC Analysis of this compound in Rodent Plasma
This protocol is adapted from established methods for quantifying tocotrienols in biological samples.[14][15]
-
Blood Collection: Collect whole blood from animals into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 3000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store immediately at -80°C until analysis.[14]
-
Sample Preparation & Extraction:
-
Thaw plasma samples on ice.
-
In a clean tube, add 200 µL of plasma.
-
Add an internal standard (e.g., alpha-tocopheryl acetate) to correct for extraction efficiency.
-
Add 500 µL of cold absolute ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of n-hexane to the tube. Vortex vigorously for 1 minute.
-
Centrifuge at 2500 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Repeat the hexane (B92381) extraction step on the remaining aqueous layer and pool the hexane fractions.
-
Evaporate the pooled hexane to complete dryness under a gentle stream of nitrogen gas.
-
-
Analysis:
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., hexane:isopropanol mixture).
-
Inject the sample into a normal-phase HPLC system equipped with a fluorescence detector.
-
Set the excitation wavelength to 295 nm and the emission wavelength to 325 nm.[14]
-
Quantify the this compound peak area against a standard curve prepared with known concentrations of a this compound standard.
-
Visualizations
Caption: General experimental workflow for animal feeding studies.
Caption: Simplified pathway showing this compound's inhibition of HMG-CoA reductase.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. feedstrategy.com [feedstrategy.com]
- 7. Effect of pelleting and expanding processes on stability of vitamin E in animal feeds | FINS [foodandfeed.fins.uns.ac.rs]
- 8. dsm-firmenich.com [dsm-firmenich.com]
- 9. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]
- 10. Vitamin E this compound levels in tumor and pancreatic tissue of mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary vitamin E requirement for optimum immune responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of vitamin E supplement in standard laboratory animal diet on microvascular manifestation of ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. univenfm.co.za [univenfm.co.za]
- 14. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Delta-Tocotrienol and Alpha-Tocopherol in Cancer Prevention
An Objective Guide for Researchers and Drug Development Professionals
The vitamin E family comprises two main subgroups: tocopherols (B72186) and tocotrienols, each containing four isoforms (alpha, beta, gamma, delta). While alpha-tocopherol (B171835) (α-T) is the most abundant and studied form of vitamin E in the human body, a growing body of evidence suggests that tocotrienols (T3), particularly delta-tocotrienol (δ-T3), possess superior anticancer properties.[1][2] Large-scale clinical trials focusing on α-T supplementation have yielded inconsistent and often disappointing results in cancer prevention.[3][4][5] In contrast, preclinical studies consistently demonstrate that δ-T3 is a more potent agent in inhibiting cancer cell proliferation, inducing apoptosis, and preventing angiogenesis.[6][7][8]
This guide provides an objective comparison of the experimental data on this compound versus alpha-tocopherol in the context of cancer prevention, focusing on their differential effects on key molecular pathways and cellular processes.
Comparative Efficacy in Inducing Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.[9][10] Experimental studies consistently show that tocotrienols, especially the delta isoform, are potent inducers of apoptosis in various cancer cell lines, an effect not observed with alpha-tocopherol.[9][11][12]
This compound has been shown to induce apoptosis in human lung adenocarcinoma (A549) and glioblastoma (U87MG) cells, demonstrating higher efficacy and a shorter induction period compared to other tocotrienol (B1241368) isomers.[11] The mechanism involves the activation of caspase-8, which leads to the disruption of the mitochondrial membrane and the release of cytochrome c.[11] In pancreatic cancer cells, δ-T3 treatment leads to the cleavage of PARP-1 (a DNA repair protein), a hallmark of apoptosis.[13][14] Conversely, α-tocopherol shows little to no pro-apoptotic activity in the same cancer cell models.[13]
A phase I clinical trial in patients with resectable pancreatic cancer found that oral administration of this compound (at doses >200 mg/day) increased apoptosis in the tumors without causing toxicity.[15]
Table 1: Comparative Effects on Cancer Cell Viability and Apoptosis
| Compound | Cancer Cell Line | Assay | Key Finding | Concentration/Dose | Reference |
| This compound | Pancreatic (MiaPaCa-2) | Apoptosis ELISA | 3-fold increase in apoptosis vs. vehicle | 50 µM | [13] |
| This compound | Pancreatic (AsPc-1, MiaPaCa-2) | Trypan Blue | Significantly greater cell death vs. gemcitabine (B846) alone | 50 µM | [13] |
| This compound | Lung (A549), Brain (U87MG) | Flow Cytometry | Accumulation of cells in pre-G1 (apoptotic) stage | Time- and dose-dependent | [11] |
| This compound | Pancreatic Tumors (Human) | Clinical Trial | Increased apoptosis in resected tumors | >200 mg/day | [15] |
| Alpha-Tocopherol | Pancreatic (MiaPaCa-2) | Malignant Transformation | No effect on malignant transformation | Not specified | [13] |
| Alpha-Tocopherol | Pancreatic (MiaPaCa-2) | NF-κB Activity | No effect on NF-κB activity | Not specified | [13] |
| Alpha-Tocopherol | Oral Squamous Carcinoma (ORL-48) | Cell Viability | Antitumor activity (IC50) | 2.5 ± 0.42 µg/mL | [16] |
Comparative Efficacy in Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[17] Tocotrienols have demonstrated potent anti-angiogenic properties, while tocopherols are largely ineffective.[17][18][19]
This compound significantly inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) at concentrations where alpha-tocopherol has no effect.[20] The primary mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR-2) signaling.[17][20] By inhibiting VEGFR-2, δ-T3 blocks downstream pathways like PI3K/PDK/Akt, which are crucial for endothelial cell survival and proliferation.[21] In vivo studies, such as the mouse Matrigel plug assay, confirm that δ-T3, but not α-T, inhibits tumor cell-induced vessel formation.[19][20]
Table 2: Comparative Anti-Angiogenic Activity
| Compound | Model System | Assay | Key Finding | Concentration/Dose | Reference |
| This compound | HUVECs | Tube Formation | Complete abolishment of tube formation | 2.5-5 µM | [20] |
| This compound | HUVECs | Migration & Adhesion | Significant suppression induced by DLD-1-CM | 2.5-5 µM | [21] |
| This compound | Mouse Model | Matrigel Plug Assay | Dose-dependent inhibition of vessel formation | 10-20 µg | [21] |
| Alpha-Tocopherol | HUVECs | Tube Formation | No effect on tube formation | 2.5-5 µM | [20] |
| Tocotrienols (general) | Bovine Aortic Endothelial Cells | Proliferation, Tube Formation | Inhibition of both processes | Not specified | [18][19] |
| Tocopherols (general) | Bovine Aortic Endothelial Cells | Proliferation, Tube Formation | Very weak or no inhibition | Not specified | [18][19] |
Differential Modulation of Signaling Pathways
The anticancer effects of this compound are mediated through its ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. Alpha-tocopherol generally lacks these effects.[13]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB transcription factor plays a key role in inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.[13] Studies on pancreatic cancer cells show that δ- and γ-tocotrienols significantly suppress constitutive NF-κB activation, whereas α-tocotrienol and α-tocopherol have no effect.[13] This inhibition is crucial as it sensitizes cancer cells to apoptosis. This compound may exert this effect by inhibiting the degradation of IκB, the protein that sequesters NF-κB in the cytoplasm, and by upregulating A20, an anti-inflammatory protein that inhibits NF-κB signaling.[13][22]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin E and cancer prevention: Studies with different forms of tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocopherols in cancer: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin E and Cancer Prevention: Studies with different forms of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. Different Roles of Tocopherols and Tocotrienols in Chemoprevention and Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthaid.co.uk [healthaid.co.uk]
- 11. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the therapeutic potential of tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Vitamin E δ-tocotrienol sensitizes human pancreatic cancer cells to TRAIL-induced apoptosis through proteasome-mediated down-regulation of c-FLIPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin E tocotrienol shows increased cancer cell apoptosis without toxicity in phase 1 pancreatic cancer trial [bionity.com]
- 16. Vitamin E (α-Tocopherol) Exhibits Antitumour Activity on Oral Squamous Carcinoma Cells ORL-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-angiogenic activity of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiangiogenic potency of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound suppresses VEGF induced angiogenesis whereas alpha-tocopherol does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tumor anti-angiogenic effect and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vitamin E δ-tocotrienol inhibits TNF-α-stimulated NF-κB activation by up-regulation of anti-inflammatory A20 via modulation of sphingolipid including elevation of intracellular dihydroceramides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delta- and Gamma-Tocotrienol Anticancer Activity
Introduction
Tocotrienols, members of the vitamin E family, have garnered significant attention in oncology research for their potent anticancer properties. Unlike the more commonly known tocopherols (B72186), tocotrienols possess an unsaturated isoprenoid side chain that contributes to their enhanced biological activities, including superior antiproliferative, pro-apoptotic, and anti-angiogenic effects.[1][2][3] Among the four tocotrienol (B1241368) isomers (alpha, beta, gamma, and delta), the gamma- and delta-isoforms have consistently demonstrated the most potent anticancer activities across a range of cancer types.[2][4] This guide provides a comparative analysis of the anticancer efficacy of delta- and gamma-tocotrienol (B1674612), supported by experimental data, detailed methodologies, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy
The antitumor efficacy of delta- and gamma-tocotrienol has been evaluated in numerous preclinical studies. Consistently, delta-tocotrienol emerges as the more potent of the two, though both isomers show significant activity.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from various studies, compares the IC50 values of delta- and gamma-tocotrienol in several human cancer cell lines. Lower values indicate higher potency.
| Cancer Type | Cell Line | Isomer | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| Lung Adenocarcinoma | A549 | γ-Tocotrienol | 19.33 ± 2.19 | 12.00 ± 1.15 | 10.67 ± 1.20 | [5] |
| δ-Tocotrienol | 11.67 ± 1.86 | 8.33 ± 1.20 | 5.67 ± 0.67 | [5] | ||
| Glioblastoma | U87MG | γ-Tocotrienol | 29.33 ± 2.03 | 25.33 ± 2.40 | 18.67 ± 1.86 | [5] |
| δ-Tocotrienol | 12.33 ± 1.45 | 9.33 ± 0.88 | 7.33 ± 1.20 | [5] | ||
| Breast Cancer (ER-) | MDA-MB-231 | γ-Tocotrienol | 19.0 (4.7 µg/ml) | - | 19.0 (4.7 µg/ml) | [6] |
| δ-Tocotrienol | 27.9 (6.9 µg/ml) | - | 27.9 (6.9 µg/ml) | [6] | ||
| Breast Cancer (ER+) | MCF-7 | γ-Tocotrienol | 25.7 (6.35 µg/ml) | - | 25.7 (6.35 µg/ml) | [6] |
| δ-Tocotrienol | 27.5 (6.8 µg/ml) | - | 27.5 (6.8 µg/ml) | [6] | ||
| Chondrosarcoma | SW1353 | γ-Tocotrienol | 77.2 (19.5 µg/ml) | - | - | [7] |
| δ-Tocotrienol | 152.4 (38.5 µg/ml) | - | - | [7] | ||
| Mammary Tumor | +SA | γ-Tocotrienol | 3.2 ± 0.3 | - | - | [8] |
| δ-Tocotrienol | 2.5 ± 0.2 | - | - | [8] |
Note: IC50 values from references[6][7] were converted from µg/ml to µM for comparison, using molecular weights of 410.6 g/mol for γ-T3 and 396.6 g/mol for δ-T3.
The data consistently demonstrates that δ-tocotrienol has a lower IC50 value and thus higher antiproliferative potency against lung and glioblastoma cells compared to γ-tocotrienol.[5] In contrast, for some breast cancer and chondrosarcoma cell lines, γ-tocotrienol appears more potent.[6][7]
In Vivo Antitumor Activity
Animal studies corroborate the potent in vivo anticancer effects of both isomers, with a notable advantage for this compound in direct comparisons.
| Cancer Model | Animal | Treatment | Outcome | Reference |
| Pancreatic Cancer | SCID Nude Mice | δ-Tocotrienol | 50% reduction in tumor volume | [9] |
| (AsPc-1 Xenograft) | γ-Tocotrienol | 42% reduction in tumor volume | [9] | |
| Murine Hepatoma | C3H/HeN Mice | δ-Tocotrienol | Stronger inhibition of tumor growth | [10][11] |
| (MH134 Implant) | γ-Tocotrienol | Significant delay in tumor growth | [10][11] |
A key finding from in vivo studies is the specific accumulation of gamma- and delta-tocotrienols in tumor tissue, which is believed to be critical for their antitumor activities.[10][11]
Mechanisms of Action and Signaling Pathways
Both delta- and gamma-tocotrienol exert their anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1][4][12]
Key Targeted Pathways
-
Induction of Apoptosis: Tocotrienols trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This involves the upregulation of pro-apoptotic proteins like Bax, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[13][14]
-
Inhibition of NF-κB: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and inflammation and is often constitutively active in cancer cells. Both γ- and δ-tocotrienol are potent inhibitors of NF-κB activation, thereby downregulating the expression of anti-apoptotic and metastatic genes.[4][9][12][13]
-
Suppression of PI3K/Akt/mTOR: This pathway is central to cell proliferation, growth, and survival. Tocotrienols, particularly the gamma and delta isomers, have been shown to inactivate this pathway by downregulating upstream activators like Her2/ErbB2.[1][15]
-
Anti-Angiogenesis: Tocotrienols inhibit the formation of new blood vessels required for tumor growth. They achieve this by downregulating Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[1][3][12]
-
Endoplasmic Reticulum (ER) Stress: Tocotrienols can induce ER stress and the Unfolded Protein Response (UPR), leading to apoptosis in cancer cells.[15]
-
Notch Signaling: In certain cancers, such as gastric cancer, γ-tocotrienol has been found to downregulate the Notch signaling pathway, which is involved in tumorigenesis.[16]
Signaling Pathway Diagrams
Caption: Tocotrienol-induced apoptosis pathways.
Caption: Inhibition of pro-survival pathways by tocotrienols.
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anticancer activity of tocotrienols.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of delta- or gamma-tocotrienol (e.g., 1-100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of tocotrienols for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Caption: General workflow for in vitro comparative analysis.
Conclusion and Future Directions
The available preclinical data strongly supports the potent anticancer activities of both delta- and gamma-tocotrienol. A comparative analysis reveals that while both are highly effective, This compound frequently exhibits superior potency in inhibiting cancer cell proliferation and in vivo tumor growth.[5][9][10] Both isomers target a complex network of signaling pathways essential for tumorigenesis, including those controlling apoptosis, cell survival, and angiogenesis.[1][4][12]
The promising preclinical results have led to clinical investigations. Phase I and II trials, particularly with this compound, have shown encouraging outcomes, including good tolerability and signs of clinical activity in patients with pancreatic and ovarian cancer.[17][18][19] Future research should continue to explore the synergistic potential of these tocotrienols with standard chemotherapeutic agents and targeted therapies, aiming to enhance treatment efficacy and overcome drug resistance. Further clinical trials are warranted to fully establish the therapeutic role of delta- and gamma-tocotrienol in oncology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cancer-preventive activities of tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Specific accumulation of gamma- and delta-tocotrienols in tumor and their antitumor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. γ-Tocotrienol Inhibits Proliferation and Induces Apoptosis via the Mitochondrial Pathway in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-tocotrienol regulates gastric cancer by targeting notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study Suggests this compound in Combination with Standard Therapy Increased Survival in Refractory Ovarian Cancer Patients - American River Nutrition [americanrivernutrition.com]
- 18. Vitamin E tocotrienol shows increased cancer cell apoptosis without toxicity in phase 1 pancreatic cancer trial [bionity.com]
- 19. Delta tocotrienol in recurrent ovarian cancer. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
delta-tocotrienol compared to other antioxidants in vitro
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Antioxidant Activity of Delta-Tocotrienol.
This compound (δ-T3), a member of the vitamin E family, has garnered significant scientific interest for its potent antioxidant properties. In vitro studies consistently demonstrate its superior antioxidant activity compared to other vitamin E isomers and various common antioxidants. This guide provides a comprehensive comparison of this compound's in vitro antioxidant performance, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be assessed through various in vitro assays, each with a distinct mechanism. The following table summarizes the available quantitative data comparing this compound with other antioxidants. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions. The data presented here is compiled from multiple sources and should be interpreted with this consideration.
| Antioxidant Assay | This compound (δ-T3) | Alpha-Tocopherol (α-T) | Quercetin | Ascorbic Acid (Vitamin C) | Resveratrol | Source |
| DPPH Radical Scavenging Activity (IC50) | 0.25 µM | 39.4 µg/ml (for TRF) | 6.3 µg/ml | 11.6 µg/ml | - | [1][2] |
| Lipid ORAC (Oxygen Radical Absorbance Capacity) | ~5.5x potency of α-T | 1x (Reference) | - | - | - | [3] |
Note: TRF refers to a Tocotrienol-Rich Fraction which contains a mixture of tocotrienols and tocopherols. The IC50 value for the TRF in the DPPH assay was 22.10 µg/ml[2]. The IC50 value of 0.25 µM for this compound was reported in a study on a compound isolated from Allophylus africanus[1]. Direct comparison of these values should be made with caution due to the different forms of the test substance (pure compound vs. fraction) and likely variations in experimental protocols.
Key Signaling Pathways in Antioxidant Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.
References
Tocotrienol Isomers in Neuroprotection: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of tocotrienol (B1241368) isomers, supported by experimental data, detailed methodologies, and pathway visualizations.
Vitamin E, a critical lipid-soluble antioxidant, comprises a family of eight distinct molecules: four tocopherols (B72186) and four tocotrienols (alpha, beta,gamma, and delta). While alpha-tocopherol (B171835) is the most abundant and studied form, emerging evidence highlights the superior neuroprotective properties of tocotrienols.[1][2] These isomers possess an unsaturated isoprenoid side chain, which is thought to enhance their penetration into tissues with saturated fatty layers, such as the brain.[3][4] This guide focuses on the comparative neuroprotective efficacy of the four tocotrienol isomers, detailing their distinct mechanisms and potencies.
Quantitative Comparison of Neuroprotective Efficacy
Experimental data consistently demonstrates that tocotrienols, particularly the alpha-isomer, are potent neuroprotective agents, often acting at concentrations magnitudes lower than alpha-tocopherol.[5][6] The following table summarizes key quantitative findings from a pivotal study that directly compared the neuroprotective effects of alpha-, gamma-, and delta-tocotrienol against various neurotoxic insults in primary rat striatal neurons. Notably, data directly comparing the neuroprotective effects of beta-tocotrienol (B190444) is limited in the current literature.
| Neurotoxic Agent (Stressor) | Parameter | α-Tocotrienol | γ-Tocotrienol | δ-Tocotrienol | α-Tocopherol |
| Hydrogen Peroxide (H₂O₂) | Neuroprotection | Significant | Significant | Significant | No Effect |
| Paraquat (Superoxide Donor) | Neuroprotection | Significant | Significant | Significant | Not Reported |
| S-Nitrosocysteine (Nitric Oxide Donor) | Neuroprotection | Significant | Significant | Significant | Not Reported |
| Staurosporine (B1682477) (Induces Apoptosis) | Anti-apoptotic Effect | Significant | No Effect | No Effect | Not Reported |
Data synthesized from Osakada et al., Neuropharmacology, 2004.
Key Signaling Pathways in Tocotrienol-Mediated Neuroprotection
Tocotrienols exert their neuroprotective effects through both antioxidant and non-antioxidant mechanisms. The alpha-tocotrienol (B192550) isomer, in particular, has been shown to possess a potent, non-antioxidant-dependent mechanism that is effective at nanomolar concentrations against glutamate-induced neurotoxicity.[7][8]
Antioxidant-Independent Neuroprotection by α-Tocotrienol
A primary mechanism underlying the potent neuroprotective effect of alpha-tocotrienol against glutamate (B1630785) excitotoxicity involves the inhibition of key signaling kinases. Glutamate, a major excitatory neurotransmitter, can become toxic at high concentrations, triggering a cascade that leads to neuronal cell death.[9] Alpha-tocotrienol, at nanomolar levels, intervenes in this pathway by suppressing the activation of c-Src kinase and the subsequent phosphorylation of 12-lipoxygenase (12-Lox), key mediators of glutamate-induced neurodegeneration.[1][8] This specific signaling regulation is a hallmark of alpha-tocotrienol and is not shared by alpha-tocopherol.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of tocotrienol isomers.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess the protective effects of tocotrienol isomers against neuronal cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
1. Cell Culture:
-
Primary striatal neurons are prepared from the striata of Wistar rat embryos.
-
Cells are plated on poly-L-lysine-coated 96-well plates and cultured in a neurobasal medium supplemented with B-27 and L-glutamine.
2. Treatment:
-
After 5-6 days in culture, neurons are pre-treated with various concentrations of individual tocotrienol isomers (alpha, gamma, delta) or alpha-tocopherol for 24 hours.
3. Induction of Neurotoxicity:
-
Following pre-treatment, the culture medium is replaced with a medium containing the respective vitamin E isomer and a neurotoxic concentration of H₂O₂ (e.g., 25 µM).
-
The cells are incubated for an additional 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
After the toxicity induction period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Metabolically active, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan product is then solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of control cultures (not exposed to H₂O₂).
Apoptosis Assay (Staurosporine-Induced)
This protocol specifically evaluates the anti-apoptotic properties of tocotrienol isomers, a key aspect of neuroprotection.
1. Cell Culture and Treatment:
-
Primary striatal neurons are cultured as described above.
-
Cells are treated with individual tocotrienol isomers (alpha, gamma, delta) for 24 hours.
2. Induction of Apoptosis:
-
Staurosporine (e.g., 1 µM), a non-specific protein kinase inhibitor known to induce apoptosis, is added to the cultures.
-
Cells are incubated for 4 hours with both the tocotrienol isomer and staurosporine.
3. Assessment of Apoptosis:
-
Nuclear Morphology: Cells are fixed and stained with a fluorescent DNA-binding dye (e.g., Hoechst 33342). Apoptotic nuclei are identified by their characteristic condensed or fragmented chromatin.
-
DNA Fragmentation: An enzyme-linked immunosorbent assay (ELISA) is used to quantify cytoplasmic histone-associated DNA fragments, a hallmark of apoptosis.
4. Data Analysis:
-
The percentage of apoptotic cells is determined by microscopic examination of stained nuclei.
-
The degree of DNA fragmentation is quantified by the ELISA reader.
-
The neuroprotective effect is demonstrated by a reduction in the percentage of apoptotic cells or the amount of DNA fragmentation in the presence of the tocotrienol isomer compared to staurosporine treatment alone.
Conclusion
The available experimental data strongly indicates a hierarchical neuroprotective potency among tocotrienol isomers, with alpha-tocotrienol emerging as the most powerful, particularly against glutamate-induced excitotoxicity due to its unique, antioxidant-independent signaling mechanisms. While gamma- and this compound also exhibit significant neuroprotective effects against oxidative stress, they appear to lack the specific anti-apoptotic action of the alpha-isomer against non-oxidative insults. For professionals in neuroscience research and drug development, these findings highlight the importance of isomer-specific investigations. The superior potency of alpha-tocotrienol at nanomolar concentrations suggests its potential as a promising candidate for the development of novel therapies for acute and chronic neurodegenerative conditions. Further research is warranted to elucidate the neuroprotective potential of beta-tocotrienol and to translate these preclinical findings into clinical applications.
References
- 1. Tocotrienol: the natural vitamin E to defend the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mpoc.org.my [mpoc.org.my]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | An Interactive Review on the Role of Tocotrienols in the Neurodegenerative Disorders [frontiersin.org]
- 8. Nanomolar vitamin E α-tocotrienol inhibits glutamate-induced activation of phospholipase A2 and causes neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study Reveals How One Form Of Natural Vitamin E Protects Brain After Stroke [news.osu.edu]
Delta-Tocotrienol: A Potent Inducer of Apoptosis in Cancer Cells
A comparative analysis of the pro-apoptotic signaling of delta-tocotrienol versus other tocotrienol (B1241368) isomers reveals its superior efficacy in triggering programmed cell death in various cancer cell lines. This guide provides a comprehensive overview of the signaling pathways involved, supported by comparative experimental data and detailed methodologies for key assays.
This compound, a member of the vitamin E family, has demonstrated significant potential as an anti-cancer agent due to its potent pro-apoptotic activities.[1][2][3] Experimental evidence consistently indicates that this compound is more effective at inducing apoptosis in cancer cells compared to its alpha- and gamma-tocotrienol (B1674612) counterparts.[1][4] Its multi-targeted approach, engaging several key signaling pathways, makes it a promising candidate for further investigation in drug development.
Comparative Efficacy in Inducing Apoptosis
Studies have consistently shown that this compound exhibits a higher cytotoxic and pro-apoptotic effect on cancer cells than other tocotrienol isomers. This has been observed in various cancer types, including lung, brain, breast, and prostate cancers.[1][2][5]
Table 1: Comparative IC50 Values of Tocotrienol Isomers in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (μM) | Gamma-Tocotrienol (μM) | Alpha-Tocotrienol (μM) | Reference |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but shown to be most potent | Less potent than delta | Less potent than delta | [1] |
| U87MG | Glioblastoma | Not explicitly stated, but shown to be most potent | Less potent than delta | Less potent than delta | [1] |
| MDA-MB-231 | Breast Cancer | 6.9 ± 0.3 | 4.7 ± 0.8 | 9.55 ± 1.1 | [2] |
| MCF-7 | Breast Cancer | 6.8 ± 0.3 | 6.35 ± 0.15 | 11.05 ± 0.45 | [2] |
| DU145 | Prostate Cancer | 2.91 x 10⁻⁵ M (approx. 11.5 μg/mL) | Not Tested | Not Tested | [5] |
| PC3 | Prostate Cancer | 3.22 x 10⁻⁵ M (approx. 12.7 μg/mL) | Not Tested | Not Tested | [5] |
Note: IC50 values represent the concentration required to inhibit the growth of 50% of cells.
Pro-Apoptotic Signaling Pathways of this compound
This compound induces apoptosis through a complex interplay of multiple signaling pathways, primarily involving the extrinsic (death receptor), intrinsic (mitochondrial), and endoplasmic reticulum (ER) stress pathways.
Extrinsic and Intrinsic Apoptotic Pathways
This compound has been shown to activate both the extrinsic and intrinsic apoptotic pathways.[6] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8.[7] The intrinsic pathway is triggered by mitochondrial stress and involves the release of cytochrome c.[7]
In several cancer cell lines, this compound treatment leads to the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[1][4] This activation can then lead to the cleavage of Bid, which links the extrinsic and intrinsic pathways, and the subsequent activation of Bax, a pro-apoptotic Bcl-2 family protein.[1] Some studies suggest that this caspase-8 activation by tocotrienols may occur independently of death receptor ligand binding and could be associated with the suppression of the anti-apoptotic protein c-FLIP.[8][9]
The intrinsic pathway is also a major target of this compound. It modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax.[10][11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][13] Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[5][7]
Caption: this compound induced apoptosis via extrinsic and intrinsic pathways.
Endoplasmic Reticulum (ER) Stress Pathway
In addition to the classical apoptotic pathways, this compound can also induce apoptosis through the ER stress pathway.[5][14] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR).[6][15] If the stress is prolonged or severe, the UPR can initiate apoptosis.[6] In prostate cancer cells, this compound has been shown to trigger both ER stress and autophagy, and this axis is involved in its anti-tumor activity.[5][14]
Caption: this compound induces apoptosis via the ER stress pathway.
Supporting Experimental Data
The pro-apoptotic effects of this compound are further substantiated by quantitative data from various in vitro studies.
Table 2: Quantitative Measures of this compound-Induced Apoptosis
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| A549 & U87MG | Caspase-8 Activation | This compound (IC50, IC80, ICmax) | ~2-fold greater activation in U87MG vs. A549 | [1] |
| PC3 | Cleaved Caspase-3 & PARP | 15 µg/mL this compound | Significant increase in cleaved forms | [5] |
| DU145 & PC3 | Cell Viability | This compound (5-20 µg/mL) | Dose-dependent decrease in viability | [5] |
| MiaPaCa-2 | EGR-1 & Bax Expression | This compound | Significant upregulation | [10] |
| ED40515 | Cleaved Caspases-3, -6, -7, -9 & PARP | This compound | Increased levels of all cleaved forms | [11][12] |
| MDA-MB-231 & MCF-7 | Apoptotic vs. Necrotic Cells | This compound (IC50) | Significantly higher apoptotic death compared to necrosis | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the pro-apoptotic signaling of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and its isomers on cancer cells.
Protocol:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, other tocotrienol isomers, or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Protocol:
-
Culture and treat cells with the compounds of interest as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Treat cells with this compound or control for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Objective: To measure the enzymatic activity of specific caspases.
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate the mixture at 37°C to allow the active caspase to cleave the substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase activity based on the signal generated, often normalized to the protein concentration of the lysate.
Caption: Workflow for validating the pro-apoptotic effects of this compound.
References
- 1. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. δ‐Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin E δ-tocotrienol sensitizes human pancreatic cancer cells to TRAIL-induced apoptosis through proteasome-mediated down-regulation of c-FLIPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tocotrienol-induced caspase-8 activation is unrelated to death receptor apoptotic signaling in neoplastic mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGR-1/Bax Pathway Plays a Role in Vitamin E δ-Tocotrienol-induced Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptotic cell death via depletion of intracellular squalene in ED40515 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. This compound induces apoptotic cell death via depletion of intracellular squalene in ED40515 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. δ-Tocotrienol induces apoptosis, involving endoplasmic reticulum stress and autophagy, and paraptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
Delta-Tocotrienol Emerges as a Superior Radioprotector Over Other Vitamin E Isoforms
A comprehensive analysis of experimental data reveals delta-tocotrienol's enhanced efficacy in mitigating radiation-induced damage compared to other vitamin E analogs, primarily through potent antioxidant activity and modulation of key cellular signaling pathways. These findings position this compound as a promising candidate for the development of medical radiation countermeasures.
For researchers, scientists, and professionals in drug development, the quest for effective radioprotectants is of paramount importance. Among the various compounds investigated, the vitamin E family, collectively known as tocols, has long been recognized for its antioxidant properties. However, recent studies have highlighted significant differences in the radioprotective capabilities of its various isomers. This guide provides an objective comparison of this compound (DT3) with other vitamin E forms, supported by experimental data, to elucidate its superior radioprotective potential.
Comparative Efficacy of Vitamin E Isomers in Radioprotection
Experimental evidence consistently demonstrates that tocotrienols, in general, and this compound, in particular, are more potent radioprotectants than tocopherols (B72186).[1][2] While alpha-tocopherol (B171835) (AT) is the most common form of vitamin E, studies indicate that this compound offers a higher degree of protection against ionizing radiation.[2]
| Vitamin E Isomer | Animal Model | Radiation Dose (Gy) | Administration | Key Findings | Dose Reduction Factor (DRF) | Reference(s) |
| This compound (DT3) | CD2F1 Mice | 9.25 (⁶⁰Co γ-rays) | 300 mg/kg, SC, 24h pre-irradiation | 100% survival at 30 days post-irradiation. Accelerated hematopoietic recovery. | 1.27 | [3] |
| This compound (DT3) | CD2F1 Mice | 10-12 (⁶⁰Co γ-rays) | 75-100 mg/kg, SC, 24h pre-irradiation | Significantly enhanced survival and protected against gastrointestinal injury. | 1.28 | [1][4] |
| Gamma-Tocotrienol (GT3) | Mice | Up to 11.5 (⁶⁰Co γ-rays) | 200 mg/kg, SC, 24h pre-irradiation | Significantly protected mice and accelerated hematopoietic recovery. | 1.29 | [2] |
| Alpha-Tocopherol (AT) | Mice | - | - | Less potent in providing radioprotection compared to tocotrienols. | - | [1] |
| Tocopherol Succinate (TS) | Mice | - | - | Comparable radioprotective efficacy to DT3 and GT3. | - | [2] |
Table 1: Summary of Quantitative Data on the Radioprotective Efficacy of Vitamin E Isomers. This table summarizes key experimental findings comparing the radioprotective effects of different vitamin E isomers. SC: Subcutaneous.
Unraveling the Mechanisms: How this compound Protects Against Radiation
The superior radioprotective efficacy of this compound is attributed to a combination of its potent antioxidant capabilities and its ability to modulate critical cellular signaling pathways involved in cell survival, apoptosis, and inflammation.[3][5]
Potent Antioxidant Activity
Tocotrienols, including DT3, possess a unique molecular structure with an unsaturated side chain that allows for more efficient interaction with lipid bilayers and a higher recycling efficiency compared to tocopherols.[2][6] This structural advantage is believed to contribute to their superior antioxidant activity in cellular systems.[7]
Modulation of Signaling Pathways
This compound has been shown to influence several key signaling pathways to confer radioprotection:
-
Stimulation of Hematopoiesis: DT3 stimulates multilineage hematopoiesis, leading to an increase in white blood cells, neutrophils, lymphocytes, and platelets.[3] This is partly mediated by the induction of granulocyte colony-stimulating factor (G-CSF).[1]
-
Inhibition of Apoptosis: Following radiation exposure, DT3 reduces the activation of key apoptotic proteins, including caspase-3, caspase-7, and caspase-8.[3] This helps to prevent radiation-induced cell death in critical tissues like the bone marrow.
-
Stimulation of Cytoprotective Autophagy: DT3 has been observed to increase the expression of autophagy-related proteins such as beclin-1, suggesting the activation of a cellular self-preservation mechanism.[3]
-
Activation of Pro-Survival Pathways: this compound promotes cell survival by activating the Erk-associated mTOR survival pathway.[1][2]
-
Suppression of Inflammatory Responses: DT3 can suppress radiation-induced inflammatory responses by downregulating pro-inflammatory cytokines like IL-1β and IL-6.[7][8] This is achieved, in part, through the suppression of the NF-κB signaling pathway.[4][7]
Below is a diagram illustrating the key signaling pathways modulated by this compound in its radioprotective role.
Figure 1: Signaling Pathways Modulated by this compound for Radioprotection. This diagram illustrates how this compound counteracts the damaging effects of ionizing radiation by activating pro-survival pathways, inhibiting apoptosis and inflammation, and stimulating hematopoietic recovery.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies are crucial. The following outlines a typical experimental workflow for assessing the radioprotective efficacy of vitamin E isomers.
Animal Model and Irradiation
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Irradiation: Mice are exposed to total-body irradiation (TBI) using a ⁶⁰Co gamma-ray source at a specified dose rate (e.g., 0.6 Gy/min).[1]
Drug Administration
-
Preparation: this compound is typically prepared in a suitable vehicle (e.g., polyethylene (B3416737) glycol).
-
Administration: A single subcutaneous injection of the test compound (e.g., 75-300 mg/kg this compound) is administered 24 hours prior to irradiation.[1][3] Control groups receive the vehicle alone.
Assessment of Radioprotection
-
Survival Studies: Following irradiation, mice are monitored for 30 days, and survival rates are recorded.
-
Hematopoietic Recovery: Peripheral blood samples are collected at various time points post-irradiation (e.g., days 3, 7, 10, 14) to analyze complete blood counts, including white blood cells, neutrophils, lymphocytes, platelets, and reticulocytes.[3]
-
Bone Marrow Analysis: Bone marrow cells are harvested to assess apoptosis and autophagy markers through techniques like Western blotting for proteins such as caspases and beclin-1.[3]
-
Gastrointestinal Injury Assessment: Intestinal tissues are collected for histological analysis to evaluate radiation-induced damage.
The following diagram depicts a generalized experimental workflow.
Figure 2: Generalized Experimental Workflow for Radioprotection Studies. This flowchart outlines the key steps involved in evaluating the radioprotective efficacy of compounds like this compound in an animal model.
Conclusion
References
- 1. Radiation Protection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 2. Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of radioprotection by δ-tocotrienol: pharmacokinetics, pharmacodynamics and modulation of signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Radiation-Induced MicroRNA-30 and Protects Mice and Human CD34+ Cells from Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tocotrienols Provide Radioprotection to Multiple Organ Systems through Complementary Mechanisms of Antioxidant and Signaling Effects [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tocotrienols Provide Radioprotection to Multiple Organ Systems through Complementary Mechanisms of Antioxidant and Signaling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
comparative study of delta-tocotrienol's effect on different cancer types
A Comprehensive Guide for Researchers and Drug Development Professionals
Delta-tocotrienol (δ-T3), a natural isomer of the vitamin E family, has garnered significant attention for its potent anti-neoplastic properties across a spectrum of cancers.[1][2] Unlike the more common tocopherols, tocotrienols, particularly the delta and gamma isoforms, exhibit superior anticancer activity.[1][3][4] This guide provides a comparative overview of this compound's effects on various cancer types, supported by experimental data, detailed methodologies, and visualizations of its molecular mechanisms. This compound's efficacy is attributed to its ability to modulate multiple cell signaling pathways, inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis with a notable selectivity for cancer cells over normal cells.[3][4][5][6]
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies across different cancer types, highlighting a differential sensitivity. Generally, this compound demonstrates the highest anti-proliferative potency compared to other tocotrienol (B1241368) isomers.[7]
| Cancer Type | Cell Line | Key Findings / IC50 Values | References |
| Pancreatic Cancer | AsPc-1, MiaPaCa-2 | δ-T3 is the most bioactive tocotrienol, significantly inhibiting cell viability (up to 60% reduction with 50 μM). It augments the effects of gemcitabine. | [8] |
| Breast Cancer | MDA-MB-231 (Triple Negative), MCF-7 (ER+) | In MDA-MB-231 cells, the apoptotic efficiency is γ-T3 > α-T3 > δ-T3. In MCF-7 cells, the order is γ-T3 > δ-T3 > α-T3.[9] δ-T3 shows stronger anticancer activity than α-tocopheryl succinate (B1194679), with IC50 values less than half that of other forms.[10] | [9][10] |
| Lung Cancer | A549 (Non-small cell) | δ-T3 exhibits the highest antiproliferative potency. IC50 values: 3.55 μM (24h), 2.90 μM (48h), 2.01 μM (72h).[5] The anticancer activity is associated with decreased Notch-1, Hes-1, and NF-κB activity.[5] | [5] |
| Brain Cancer (Glioblastoma) | U87MG | δ-T3 shows high antiproliferative potency. IC50 values: 3.60 μM (24h), 2.85 μM (48h), 2.15 μM (72h). It is more effective at inducing apoptosis than other isomers. | [5] |
| Colorectal Cancer | Caco-2, DLD-1 | δ-T3 exhibits an anti-proliferation effect and induces apoptosis in CRC cells but has minimal impact on normal colon cells.[11] It suppresses hypoxia-induced VEGF expression.[12] | [11][12] |
| Ovarian Cancer | N/A (Clinical Study) | A Phase II clinical trial combining δ-T3 with bevacizumab in chemotherapy-refractory ovarian cancer showed a high rate of disease stabilization (70%) and increased survival.[13][14][15] | [13][14][15] |
Mechanisms of Action: Key Signaling Pathways
This compound exerts its anticancer effects by targeting multiple critical signaling pathways simultaneously. This multi-targeted approach is a key advantage, potentially reducing the likelihood of drug resistance.[12][16][17]
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammation, cell survival, and proliferation, and it is constitutively active in many cancers. This compound has been shown to be a potent inhibitor of NF-κB activation.[8][12][16] This inhibition suppresses the expression of downstream target genes that promote tumor growth, angiogenesis, and metastasis, such as cyclin D1, Bcl-2, and VEGF.[12]
Caption: this compound inhibits the NF-κB pathway, reducing cancer cell survival.
Induction of Apoptosis
This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[5][18] It can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the upregulation of death receptors like DR5, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade (caspase-8, -9, and -3), leading to systematic cell dismantling.[5][12][18]
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Anti-Angiogenesis and PI3K/Akt/VEGF Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic activity.[14][19] It inhibits the proliferation and tube formation of endothelial cells.[17] A key mechanism is the suppression of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[12][17] This is often mediated through the inhibition of upstream pathways like PI3K/Akt, which control the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a primary regulator of VEGF.[17]
Caption: this compound inhibits angiogenesis by suppressing the PI3K/Akt/VEGF axis.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer effects.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Cancer cells (e.g., A549, U87MG) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 μM to 100 μM). A vehicle control (DMSO or ethanol) is also included.
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Quantification (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed immediately using a flow cytometer.
-
Data Analysis: The cell population is gated and quantified:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
In Vitro Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound in neoadjuvant breast cancer with evaluation of treatment response using ctDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and apoptotic activities of alpha-, gamma- and this compound isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin E δ-Tocotrienol Augments the Anti-tumor Activity of Gemcitabine and Suppresses Constitutive NF-κB Activation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study Suggests this compound in Combination with Standard Therapy Increased Survival in Refractory Ovarian Cancer Patients - American River Nutrition [americanrivernutrition.com]
- 14. Delta tocotrienol in recurrent ovarian cancer. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delta Tocotrienol Improves Survival in Advanced Ovarian Cancer - Holistic Primary Care [holisticprimarycare.net]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
A Comparative Analysis of Delta-Tocotrienol and Statins for Cholesterol Management
For Immediate Release
An objective comparison of the cholesterol-lowering efficacy of delta-tocotrienol, a natural vitamin E isomer, and statins, the current standard of care for hypercholesterolemia. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, comparative clinical data, and typical experimental protocols.
Mechanisms of Action: A Tale of Two Inhibitors
Both statins and this compound target the same rate-limiting enzyme in cholesterol synthesis, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. However, their regulatory actions are fundamentally distinct.
Statins act as competitive inhibitors of the HMG-CoA reductase enzyme.[1][2][3] By mimicking the structure of the natural substrate (HMG-CoA), statins bind to the enzyme's active site, directly blocking the production of mevalonate (B85504), a crucial precursor in the cholesterol synthesis pathway.[3] This leads to a reduction in endogenous cholesterol production.[1][4]
This compound , along with the gamma-tocotrienol (B1674612) isomer, modulates HMG-CoA reductase activity through a post-transcriptional mechanism.[5][6] Instead of blocking the enzyme's active site, it accelerates the degradation of the HMG-CoA reductase protein itself.[7][8][9] This action is believed to be mediated by farnesylated proteins derived from the mevalonate pathway, which signal the reductase for ubiquitination and subsequent proteasomal degradation.[8][10] Some evidence also suggests tocotrienols can inhibit the translation of HMG-CoA reductase mRNA.[8] This dual-action approach effectively reduces the total amount of available enzyme.
References
- 1. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statins: Side effects, uses, function, and risks [medicalnewstoday.com]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. dougcookrd.com [dougcookrd.com]
- 6. Tocotrienols regulate cholesterol production in mammalian cells by post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical study confirms cardiovascular benefits of annatto tocotrienols [nutraceuticalbusinessreview.com]
- 8. researchgate.net [researchgate.net]
- 9. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 10. Inhibitory effect of this compound, a HMG CoA reductase inhibitor, on monocyte-endothelial cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Delta-Tocotrienol Bioavailability: A Comparative Guide to Formulation Efficacy
For researchers, scientists, and drug development professionals, the therapeutic promise of delta-tocotrienol is intrinsically linked to its bioavailability. As a highly lipophilic molecule, its absorption is notoriously poor, presenting a significant hurdle in translating its potent anti-cancer, neuroprotective, and anti-inflammatory properties into clinical success. This guide provides a comprehensive comparison of different this compound formulations, supported by experimental data, to aid in the selection of optimal delivery systems for research and development.
The challenge with this compound lies in its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. To overcome this, various formulation strategies have been developed, with self-emulsifying drug delivery systems (SEDDS) emerging as a leading approach to enhance its oral bioavailability. These systems are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the presence of aqueous media, such as the luminal fluids of the gut. This emulsification process increases the surface area for absorption and facilitates the transport of the lipophilic drug across the intestinal membrane.
Comparative Bioavailability of this compound Formulations
The following table summarizes key pharmacokinetic parameters from human and preclinical studies, comparing the bioavailability of this compound in different formulations. The data clearly demonstrates the superior performance of advanced formulations, particularly those from annatto (B74696) sources and those utilizing self-emulsifying technology, over standard oil-based preparations.
| Formulation | Source | Dosage | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Study Population | Reference |
| Annatto-derived Tocotrienol (B1241368) | Annatto | 1000 mg | 1591 ± 43 | 4 | 7450 ± 89 | Healthy Humans | [1][2][3] |
| Palm-derived Tocotrienol-Rich Fraction | Palm | Not specified | Lower than Annatto-derived | Not specified | Lower than Annatto-derived | Healthy Humans | [1][2][3] |
| This compound SEDDS | Not specified | 0.5 mg/kg | 192 | Not specified | 7-fold higher than soft gel | Rats | [4] |
| This compound Soft Gel Capsule | Not specified | 0.5 mg/kg | 38 | Not specified | Baseline | Rats | [4] |
| This compound SEDDS | Not specified | 2.5 mg/kg | 255 | Not specified | Not specified | Rats | [4] |
| This compound Soft Gel Capsule | Not specified | 2.5 mg/kg | 69 | Not specified | Not specified | Rats | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SEDDS: Self-Emulsifying Drug Delivery System.
The systematic review of pharmacokinetic parameters reveals that the delta isomer of annatto-based tocotrienol exhibits the highest bioavailability among all tocotrienol isomers.[1][2][3] Preclinical data in rats further corroborates the significant enhancement in bioavailability achieved with SEDDS formulations compared to conventional soft gel capsules.[4]
Experimental Protocols
A thorough understanding of the methodologies employed in these bioavailability studies is crucial for interpreting the data accurately and designing future experiments.
Human Bioavailability Study Protocol (General)
This protocol outlines a typical design for a clinical trial assessing the bioavailability of a this compound formulation.
-
Study Design: A single-dose, open-label, randomized, two-period, crossover study is often employed. This design allows each subject to serve as their own control, minimizing inter-subject variability.
-
Subject Selection: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of gastrointestinal disorders, use of medications known to affect drug absorption, and allergies to the study components.
-
Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of the this compound formulation. The dose is typically administered with a standardized meal to control for the effects of food on absorption.
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after dosing (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental methods.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification in Human Plasma
The following provides a representative HPLC method for the analysis of this compound in plasma samples.
-
Sample Preparation:
-
To a 200 µL plasma sample, an internal standard (e.g., retinol (B82714) acetate) is added.
-
Proteins are precipitated by adding ethanol.
-
This compound and the internal standard are extracted from the plasma using a solvent like hexane.
-
The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and methanol (B129727) is employed.[5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Fluorescence detection is used with an excitation wavelength of approximately 295 nm and an emission wavelength of around 325 nm.[6][7]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. The concentration of this compound in the plasma samples is then determined from this curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a bioavailability study and a key signaling pathway modulated by this compound.
References
- 1. Pharmacokinetics and bioavailability of tocotrienols in healthy human volunteers: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and bioavailability of tocotrienols in healthy human volunteers: a systematic review | Journal of the Pakistan Medical Association [jpma.org.pk]
- 4. tandfonline.com [tandfonline.com]
- 5. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Delta-Tocotrienol: A Comparative Guide to its Role in Inhibiting Cancer Stem Cells
An Objective Analysis for Researchers and Drug Development Professionals
The targeting of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, metastasis, and therapy resistance, represents a critical frontier in oncology research. Among the natural compounds investigated for anti-CSC activity, delta-tocotrienol (δ-T3), a member of the vitamin E family, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's efficacy in inhibiting CSCs, supported by experimental data, and places its performance in context with other therapeutic alternatives.
Quantitative Comparison of Anti-CSC Agents
The following table summarizes the quantitative effects of this compound and other agents on key cancer stem cell populations and their tumorigenic potential.
| Treatment Agent | Cancer Type | Assay | Key Findings |
| This compound (δ-T3) | Pancreatic | Spheroid Formation Assay | 50 μM δ-T3 significantly inhibited microsphere formation in HPNE-Kras and L3.6pl pancreatic cancer cells.[1] |
| Pancreatic | Apoptosis Assay | 10 μM δ-T3 induced 68% apoptosis in pancreatic CSCs (CD24+/CD44+/CD133+/ESA+) after 5 days, compared to 9% in the vehicle control.[1] | |
| Pancreatic (in vivo) | Xenograft Tumor Volume | 200 mg/kg δ-T3 significantly decreased pancreatic tumor volume after 2 weeks of treatment (P<0.05) and more significantly after 3-4 weeks (P<0.01) compared to vehicle.[1] | |
| Pancreatic (in vivo) | Xenograft Tumor Weight | δ-T3 significantly decreased pancreatic tumor weight compared to vehicle (P<0.01) and gemcitabine (B846) (P<0.02) after 4 weeks.[1] | |
| Melanoma | Spheroid Formation Assay | 20 μg/ml δ-T3 completely abrogated the ability of A375 melanoma cells to form melanospheres.[2][3] | |
| Gemcitabine | Pancreatic (in vivo) | Xenograft Tumor Volume | 100 mg/kg gemcitabine significantly decreased pancreatic tumor volume after 3 to 4 weeks of treatment (P<0.05) compared to vehicle.[1] |
| Pancreatic (in vivo) | Metastasis | Gemcitabine slightly but significantly reduced liver and lung metastasis (P<0.05) compared to vehicle.[1] | |
| δ-T3 + Gemcitabine | Pancreatic (in vivo) | Xenograft Tumor Volume | The combination was more effective in reducing tumor volume than either drug alone, with significant reduction seen as early as 2 weeks (P<0.01) and more significantly at 3-4 weeks (P<0.001) compared to vehicle.[1] |
| Pancreatic (in vivo) | Metastasis | The combination completely and significantly abolished liver and lung metastasis (P<0.01).[1] | |
| Vemurafenib | Melanoma | Cell Proliferation | Dose-dependently decreased A375 melanoma cell proliferation. However, cells that escaped treatment showed a higher ability to form melanospheres than control cells.[2][4] |
| Aspirin (B1665792) + δ-T3 | Colon | Self-renewal Capacity | The combination inhibited the self-renewal capacity of colon cancer stem cells.[5][6] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-CSC effects by modulating several critical signaling pathways that govern stemness, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for CSC self-renewal. This compound has been shown to inhibit this pathway, leading to a reduction in the expression of downstream targets like c-jun and cyclin D1 in colon cancer cells.[7] The combination of this compound and aspirin also effectively inhibits Wnt/β-catenin receptor activity in colon CSCs.[5][6]
Notch Signaling Pathway
The Notch signaling pathway is another key regulator of CSC fate. This compound has been observed to downregulate the Notch-1 pathway in non-small cell lung cancer cells, which is associated with the inhibition of cell growth and induction of apoptosis.[8] This effect is mediated, at least in part, by the upregulation of miR-34a.[8][9] In pancreatic CSCs, this compound also inhibits Notch1 receptor expression.[1]
References
- 1. δ-Tocotrienol, a natural form of vitamin E, inhibits pancreatic cancer stem-like cells and prevents pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting melanoma stem cells with the Vitamin E derivative δ-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting melanoma stem cells with the Vitamin E derivative δ-tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of vitamin E δ-tocotrienol and aspirin on Wnt signaling in human colon cancer stem cells and in adenoma development in APCmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Experimental study on this compound inhibits the Wnt pathway in the colon cancer cell SW620] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses Notch-1 pathway by upregulating miR-34a in nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses Notch-1 pathway by upregulating miR-34a in nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Promising Alliance: Delta-Tocotrienol and Bevacizumab in Advanced Ovarian Cancer
A comprehensive analysis of the synergistic potential of combining delta-tocotrienol with bevacizumab for the treatment of recurrent, chemotherapy-resistant ovarian cancer. This guide synthesizes clinical trial outcomes and preclinical evidence to provide researchers, scientists, and drug development professionals with a detailed comparison of this combination therapy against historical monotherapy data.
The landscape of ovarian cancer treatment is continually evolving, with a pressing need for effective strategies to combat recurrent and chemotherapy-resistant disease. A promising area of investigation involves the combination of this compound, a potent isomer of vitamin E, with the anti-angiogenic agent bevacizumab. This guide delves into the clinical and preclinical data supporting this combination, offering a structured overview of its efficacy, mechanisms of action, and the experimental protocols underpinning these findings.
Clinical Efficacy in Chemotherapy-Refractory Ovarian Cancer
A pivotal phase II clinical trial investigated the efficacy and safety of combining this compound with bevacizumab in patients with recurrent ovarian cancer who were refractory to chemotherapy. The study demonstrated a notable improvement in clinical outcomes compared to historical data for bevacizumab monotherapy.
Key Clinical Trial Data
| Outcome Measure | This compound + Bevacizumab | Historical Bevacizumab Monotherapy |
| Disease Stabilization Rate | 70% | ~25-50% |
| Median Progression-Free Survival (PFS) | 6.9 months | 2-4 months |
| Median Overall Survival (OS) | 10.9 months | 5-7 months |
| Patients Alive at 24 Months | 25% | Not typically reported at this rate |
Data for the combination therapy is sourced from the Thomsen et al. (Jakobsen et al.) phase II trial.[1][2][3] Historical monotherapy data is based on typically reported outcomes in similar patient populations.[4]
The combination therapy was well-tolerated, with most adverse events being attributable to the known side effects of bevacizumab.[1][4]
Preclinical Evidence and Mechanism of Action
The observed clinical benefits are underpinned by the distinct yet complementary mechanisms of action of this compound and bevacizumab, both of which target tumor angiogenesis, a critical process for cancer growth and metastasis.
Bevacizumab , a humanized monoclonal antibody, functions by directly binding to and neutralizing vascular endothelial growth factor-A (VEGF-A). This sequestration of VEGF-A prevents its interaction with its receptor, VEGFR-2, on endothelial cells, thereby inhibiting downstream signaling pathways that lead to blood vessel formation.[4]
This compound exerts its anti-angiogenic effects through a multi-pronged approach. Preclinical studies have shown that it can suppress the expression of VEGF and other angiogenic factors.[5] More critically, it has been demonstrated to inhibit the phosphorylation of VEGFR-2, effectively blocking the signaling cascade at a key activation point.[5] This inhibition of VEGFR-2 signaling disrupts endothelial cell proliferation, migration, and tube formation.[5]
The synergistic potential of this combination lies in this dual blockade of the VEGF signaling pathway. While bevacizumab reduces the amount of available VEGF-A, this compound inhibits the activity of the receptor itself, leading to a more comprehensive shutdown of pro-angiogenic signals.
Signaling Pathway: Dual Blockade of Angiogenesis
Experimental Protocols
Phase II Clinical Trial (Thomsen et al./Jakobsen et al.)
Study Design: A phase II, open-label, single-center trial.[1][2]
Patient Population: Patients with histologically confirmed recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who were refractory to at least two previous chemotherapy regimens, including platinum-based therapy.[1] Patients were required to have measurable disease according to RECIST 1.1 or evaluable disease by GCIG CA125 criteria.[1][6]
Treatment Regimen:
-
This compound: 300 mg administered orally three times daily.[4]
-
Bevacizumab: 10 mg/kg administered intravenously every three weeks.[4]
Response Evaluation: Tumor response was evaluated every nine weeks using CT scans according to RECIST 1.1 criteria.[1] CA125 levels were monitored every three weeks, with response assessed according to the Gynecologic Cancer InterGroup (GCIG) criteria.[1][6]
Biomarker Analysis: The study incorporated the analysis of circulating tumor DNA (ctDNA), specifically methylated HOXA9 DNA (HOXA9 meth-ctDNA), as a potential prognostic biomarker.[1] Blood samples for ctDNA analysis were collected at baseline and before each treatment cycle.[7]
Experimental Workflow: Clinical Trial Protocol
Discussion and Future Perspectives
The combination of this compound and bevacizumab presents a compelling therapeutic strategy for heavily pre-treated ovarian cancer patients. The doubling of progression-free and overall survival compared to historical controls in the phase II trial is a significant finding that warrants further investigation in larger, randomized controlled trials.
The dual-targeting of the VEGF pathway at both the ligand and receptor level provides a strong mechanistic rationale for the observed synergy. Future preclinical studies should focus on elucidating the full spectrum of molecular interactions between these two agents, including their effects on other cancer hallmarks such as apoptosis, cell proliferation, and the tumor microenvironment.
Furthermore, the use of ctDNA biomarkers, such as HOXA9 methylation, shows promise for patient stratification and real-time monitoring of treatment response.[1][7] Integrating such biomarkers into future clinical trial designs could help identify patient populations most likely to benefit from this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Delta tocotrienol in recurrent ovarian cancer. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bevacizumab and Tocotrienol in Recurrent Ovarian Cancer | Clinical Research Trial Listing [centerwatch.com]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. δ‐Tocotrienol sensitizes and re‐sensitizes ovarian cancer cells to cisplatin via induction of G1 phase cell cycle arrest and ROS/MAPK‐mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic Impact of Circulating Methylated Homeobox A9 DNA in Patients Undergoing Treatment for Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bevacizumab and tocotrienol in recurrent ovarian cancer. A marker based phase II trial [open.rsyd.dk]
Comparative Efficacy of Delta-Tocotrienol from Different Natural Sources: A Comprehensive Guide for Researchers
Introduction
Delta-tocotrienol, a potent isoform of the vitamin E family, has garnered significant scientific interest for its superior biological activities compared to other tocotrienols and tocopherols (B72186).[1][2] Its therapeutic potential spans a wide range of applications, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide provides a detailed comparison of the efficacy of this compound derived from its primary natural sources: annatto (B74696), palm oil, and rice bran. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
Composition of Tocotrienols in Natural Sources
The concentration of this compound varies significantly among its natural sources, which directly impacts their therapeutic potential. Annatto is a unique source as it is virtually free of tocopherols and contains the highest concentration of this compound.[1]
| Natural Source | This compound (%) | Gamma-Tocotrienol (B1674612) (%) | Alpha-Tocotrienol (%) | Beta-Tocotrienol (%) | Alpha-Tocopherol (%) |
| Annatto | ~90% | ~10% | - | - | <0.1% |
| Palm Oil | ~12% | ~37% | ~15% | - | ~25% |
| Rice Bran | - | High Levels | Good Amount | - | High Levels |
Table 1: Typical compositions of Vitamin E isomers in natural tocotrienol (B1241368) sources.[1][6][7]
Comparative Bioavailability
The oral bioavailability of tocotrienols is generally low and varies among the different isomers.[8][9] Studies have shown that the absorption of tocotrienols is influenced by the presence of food and the formulation of the supplement.[7] Self-emulsifying drug delivery systems (SEDS) have been developed to enhance the bioavailability of tocotrienols.[9] A systematic review of pharmacokinetic studies concluded that the bioavailability of annatto-based tocotrienol was better than that of palm-derived tocotrienol-rich fraction.[10] Specifically, the delta isomer from annatto showed the highest bioavailability among all tocotrienol isomers.[10]
| Isomer | Source | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Elimination Half-life (hours) |
| This compound | Annatto | 1591 ± 43 | 4 | 7450 ± 89 | 2.68 ± 0.29 |
| Gamma-Tocotrienol | Annatto | - | - | - | - |
| This compound | Palm Oil | - | - | - | - |
| Gamma-Tocotrienol | Palm Oil | - | - | - | - |
Table 2: Pharmacokinetic parameters of delta- and gamma-tocotrienol from different sources in healthy human volunteers. Data for annatto-derived this compound is from a systematic review.[10] Comprehensive comparative data for all isomers from all sources in a single study is limited.
Note: The absolute bioavailability of this compound has been reported to be around 8.5%.[8][11]
Anticancer Efficacy
This compound has demonstrated potent anticancer properties in various cancer cell lines and animal models.[3][12] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and angiogenesis, and modulating key signaling pathways.[3][13] Annatto-derived tocotrienol, being rich in this compound, has shown significant promise in cancer research.[6]
Key Experimental Findings:
-
Breast Cancer: Annatto-derived tocotrienols (90% delta- and 10% gamma-tocotrienol) delayed mammary tumor development and reduced tumor number and size in mice.[6] Tocotrienols have been shown to inhibit the growth of human breast cancer cells regardless of their estrogen receptor status.[6]
-
Pancreatic Cancer: this compound has been shown to augment the antitumor activity of the chemotherapeutic agent gemcitabine (B846) and suppress NF-κB activation in pancreatic cancer.[14]
-
Oral Cancer: Gamma-tocotrienol, also present in annatto and palm oil, has shown potential as an antiproliferative agent against oral cancer cells.[12]
Experimental Protocol: In Vitro Anticancer Activity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound from different sources on cancer cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of this compound (e.g., 0-100 µM) from annatto, palm oil, or a purified standard for 24, 48, and 72 hours.
-
Viability Assay (MTT Assay):
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using non-linear regression analysis.
Signaling Pathway: this compound Induced Apoptosis in Cancer Cells
Caption: this compound induces apoptosis via ROS and NF-κB pathways.
Anti-inflammatory Efficacy
Tocotrienols, particularly the delta and gamma isomers, exhibit potent anti-inflammatory properties.[1][4] They can suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.[2][15]
Key Experimental Findings:
-
Inhibition of Inflammatory Markers: this compound has been shown to be the most effective isomer in inhibiting inflammatory markers such as chymotrypsin, trypsin, and tumor necrosis factor-alpha (TNF-α).[1] It also significantly reduces interleukin-6 (IL-6) secretion in adipocytes.[15]
-
Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), delta- and gamma-tocotrienol were the most potent isomers in inhibiting inflammation and endothelial activation, potentially through the NF-κB pathway.[4]
-
Clinical Study: A clinical study showed that a 250mg dosage of tocotrienol led to a 40% decrease in C-reactive protein (CRP), a key marker of chronic inflammation.[1]
Experimental Protocol: Measurement of Inflammatory Cytokines
Objective: To quantify the effect of this compound from different sources on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA):
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The cytokine concentrations in the treated groups are compared to the LPS-stimulated control group.
Signaling Pathway: Anti-inflammatory Action of this compound
Caption: this compound inhibits LPS-induced inflammation via NF-κB.
Neuroprotective Efficacy
Tocotrienols possess neuroprotective properties that are not as prominent in tocopherols.[5] Their ability to penetrate tissues with saturated fatty layers, such as the brain, makes them promising agents for neurodegenerative diseases.[5][16]
Key Experimental Findings:
-
In Vitro Studies: Alpha-tocotrienol has been identified as the most potent neuroprotective vitamin E analog in cultured striatal neurons, protecting against oxidative stress-induced cell death.[17]
-
White Matter Lesions: A two-year study on patients with white matter lesions (WMLs) found that palm oil-derived tocotrienols attenuated the progression of these lesions compared to a placebo.[16]
-
Stroke Protection: Oral tocotrienol has been shown to protect against stroke-associated brain damage in vivo.[5]
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To assess the protective effect of this compound from different sources against glutamate-induced excitotoxicity in neuronal cells.
Methodology:
-
Cell Culture: HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Cells are then exposed to a high concentration of glutamate (B1630785) (e.g., 5 mM) for 12-24 hours.
-
Viability Assay (LDH Assay):
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured using a commercially available LDH cytotoxicity assay kit.
-
-
Data Analysis: The percentage of cytotoxicity is calculated, and the neuroprotective effect of this compound is determined by the reduction in LDH release compared to the glutamate-only treated group.
Experimental Workflow: Neuroprotection Assessment
Caption: Workflow for assessing in vitro neuroprotective effects.
The available evidence strongly suggests that this compound is a highly potent bioactive compound with significant therapeutic potential. Among its natural sources, annatto stands out due to its high concentration of this compound and the absence of interfering tocopherols. This composition contributes to its superior bioavailability and efficacy in various preclinical models of cancer, inflammation, and neurodegeneration. While palm oil and rice bran are also valuable sources of tocotrienols, their different isomer profiles and higher tocopherol content may result in varied biological effects.
For researchers and drug development professionals, the choice of this compound source should be guided by the specific therapeutic application and the desired isomer profile. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of this compound from different natural sources in human health and disease. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting future studies in this promising area of research.
References
- 1. dougcookrd.com [dougcookrd.com]
- 2. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tocotrienols Modulate a Life or Death Decision in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta- and gamma-tocotrienol isomers are potent in inhibiting inflammation and endothelial activation in stimulated human endothelial cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. Tocotrienols in health and disease: the other half of the natural vitamin E family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vitaminretailer.com [vitaminretailer.com]
- 7. mdpi.com [mdpi.com]
- 8. supplysidesj.com [supplysidesj.com]
- 9. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
- 10. researchgate.net [researchgate.net]
- 11. A new formulation of Gamma Delta Tocotrienol has superior bioavailability compared to existing Tocotrienol-Rich Fraction in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Pharmacokinetics, and Bioavailability of Higher Doses of Tocotrienols in Healthy Fed Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Mediating Anti-Inflammatory Effects of this compound and Tart Cherry Anthocyanins in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpoc.org.my [mpoc.org.my]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Delta-Tocotrienol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of delta-tocotrienol, ensuring the safety of laboratory personnel and the protection of the environment. While this compound is not classified as hazardous waste, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.[1]
Key Properties of this compound for Handling and Disposal
A summary of the key characteristics of this compound relevant to its safe handling and disposal is provided in the table below.
| Property | Value | Reference |
| CAS Number | 25612-59-3 | [1][2][3][4] |
| Molecular Formula | C27H40O2 | [2][3][4] |
| Appearance | Liquid | [2] |
| Hazard Classification | Not classified as hazardous waste | [1] |
| Primary Hazards | Avoid inhalation and contact with skin and eyes. Avoid dust formation if in solid form. | [1] |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed, original container. | [1][2][3] |
In-Lab Waste Handling and Disposal Protocol
The following protocol outlines the immediate procedures for managing this compound waste within a laboratory setting. The primary principle is to manage this chemical waste through your institution's official hazardous waste collection program, even if it is not formally classified as hazardous. This ensures compliance with all local and national regulations.
Step 1: Segregate Waste at the Point of Generation
Immediately segregate all materials that have come into contact with this compound. This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and scalpels.
Step 2: Use Designated Hazardous Waste Containers
-
Container Type: All waste must be collected in containers that are chemically compatible with the waste. The original chemical container is often a suitable choice for waste collection. Otherwise, use high-density polyethylene (B3416737) (HDPE) or glass containers with secure, screw-top lids.[5][6]
-
Container Integrity: Ensure containers are in good condition, free from leaks, and have no external contamination.[5]
-
Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6][7]
Step 3: Proper Labeling of Waste Containers
-
Hazardous Waste Label: As soon as waste is added, affix a "Hazardous Waste" label to the container.[6][8]
-
Contents: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.[6][8]
Step 4: Safe Storage of Hazardous Waste
-
Secondary Containment: All hazardous waste containers must be stored in a secondary containment system, such as a chemically resistant tub or tray.[5][6]
-
Storage Location: Store waste in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]
Step 5: Arrange for Pickup and Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for waste disposal procedures. They will provide specific guidance and arrange for the collection of your hazardous waste.
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][6]
Decontamination Procedures
Given the use of this compound in a research setting, thorough decontamination of all non-disposable equipment is essential.
-
Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.[6]
-
Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final rinse with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. standards.chromadex.com [standards.chromadex.com]
- 4. scbt.com [scbt.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. unsw.edu.au [unsw.edu.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
